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Core Science & Biosynthesis

Foundational

De Novo Synthesis of 4-Bromopyrimidine-5-carbonitrile: Strategic Pathway and Mechanistic Protocols

Executive Summary 4-Bromopyrimidine-5-carbonitrile is a highly versatile electrophilic building block utilized extensively in medicinal chemistry and drug development. Its precise substitution pattern—a highly reactive b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromopyrimidine-5-carbonitrile is a highly versatile electrophilic building block utilized extensively in medicinal chemistry and drug development. Its precise substitution pattern—a highly reactive bromine atom at the C4 position adjacent to an electron-withdrawing nitrile at C5—makes it an ideal substrate for transition-metal-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (S_NAr) reactions.

This technical whitepaper details a robust, two-stage synthetic pathway to construct this molecule from acyclic precursors. By leveraging an aza-Michael addition/cyclization cascade followed by a Vilsmeier-Haack activated deoxybromination, this route ensures high atom economy, strict regiocontrol, and scalable yields.

Retrosynthetic Rationale & Pathway Selection

The synthesis of highly functionalized pyrimidines typically relies on the condensation of amidines with electrophilic three-carbon synthons[1]. While alternative radical-based functionalizations (such as the Minisci reaction) have been explored for pyrimidine cores[2], direct de novo ring construction followed by nucleophilic halogenation remains the industry standard for 4-halo derivatives due to superior regioselectivity.

Our selected pathway utilizes formamidine acetate and ethyl 2-cyano-3-ethoxyacrylate (also known as ethyl ethoxymethylenecyanoacetate).

  • Regiochemical Control: The ethoxy group on the acrylate acts as an excellent leaving group for the initial nucleophilic attack by the amidine. The ester moiety is a harder electrophile than the adjacent nitrile group, ensuring that the subsequent intramolecular cyclization occurs exclusively at the ester[3]. This thermodynamically driven cascade prevents the formation of the undesired 4-aminopyrimidine byproduct, yielding the 4-hydroxypyrimidine core.

  • Halogenation Strategy: Direct bromination of the resulting pyrimidin-4(3H)-one tautomer is achieved using phosphorus oxybromide (POBr₃). Because the lactam oxygen is a poor leaving group, catalytic N,N-Dimethylformamide (DMF) is introduced to form the highly electrophilic Vilsmeier-Haack reagent in situ, which O-alkylates the core and facilitates bromide displacement[4]. Similar deoxyhalogenation protocols are widely validated in the synthesis of analogous 4-chloropyrimidine-5-carbonitriles[5].

Mechanistic Workflow Visualization

SynthesisPathway Start1 Formamidine Acetate Step1 Stage I: Condensation & Cyclization (NaOEt, EtOH, Reflux) Start1->Step1 Start2 Ethyl 2-cyano-3-ethoxyacrylate Start2->Step1 Intermediate 4-Hydroxypyrimidine-5-carbonitrile Step1->Intermediate - EtOH, - H2O Step2 Stage II: Deoxybromination (Toluene, 110°C) Intermediate->Step2 Catalyst POBr3 + DMF (Catalytic) Vilsmeier-Haack Activation Catalyst->Step2 Product 4-Bromopyrimidine-5-carbonitrile Step2->Product - PO2Br, - HBr

Figure 1: Two-stage synthetic workflow for 4-Bromopyrimidine-5-carbonitrile.

Stage I: Pyrimidine Core Assembly

Causality & Experimental Design

Formamidine acetate is preferred over the hydrochloride salt because the acetate acts as a mild internal buffer. Sodium ethoxide is employed to fully liberate the free amidine base in situ. The reaction is refluxed in ethanol to provide the activation energy required for the cyclization step, driving off ethanol and water as byproducts to push the equilibrium toward the aromatic pyrimidine system.

Protocol 1: Synthesis of 4-Hydroxypyrimidine-5-carbonitrile
  • Preparation: Charge a flame-dried, nitrogen-purged reaction flask with absolute ethanol (10 Vol) and sodium ethoxide (1.2 equivalents).

  • Amidine Liberation: Add formamidine acetate (1.0 equivalent) portion-wise at 0–5 °C. Stir for 15 minutes to generate the free base.

  • Addition: Dropwise add ethyl 2-cyano-3-ethoxyacrylate (1.05 equivalents) while maintaining the internal temperature below 10 °C to prevent premature polymerization.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 4 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Concentration: Cool to room temperature and concentrate the mixture under reduced pressure to remove ethanol.

  • Self-Validating Isolation: Dissolve the residue in minimal water and acidify with 1M HCl to pH 4-5.

    • Validation Check: The intermediate exists predominantly as its pyrimidin-4(3H)-one tautomer. In the basic mixture, it forms a soluble sodium salt. Adjusting the pH to its isoelectric point neutralizes the salt, forcing the neutral lactam to precipitate. If no precipitate forms, the cyclization failed.

  • Collection: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford 4-hydroxypyrimidine-5-carbonitrile.

Stage II: Electrophilic Halogenation (Deoxybromination)

Causality & Experimental Design

POBr₃ alone is often insufficiently electrophilic to activate the pyrimidinone oxygen. The addition of catalytic DMF generates the Vilsmeier-Haack reagent ([Me₂N=CHBr]⁺ Br⁻). This highly reactive species selectively O-alkylates the tautomeric lactam, converting the oxygen into an exceptional leaving group, which is subsequently displaced by the bromide ion in an addition-elimination mechanism. Toluene is selected as the solvent because its boiling point (110 °C) perfectly aligns with the thermal requirements of this displacement[4].

Protocol 2: Synthesis of 4-Bromopyrimidine-5-carbonitrile
  • Suspension: Suspend 4-hydroxypyrimidine-5-carbonitrile (1.0 equivalent) in anhydrous toluene (5 Vol) under an inert nitrogen atmosphere.

  • Reagent Addition: Add Phosphorus oxybromide (POBr₃, 1.5 equivalents) in a single portion.

  • Activation: Add N,N-Dimethylformamide (DMF, 0.1 equivalents) dropwise. (Caution: Exothermic Vilsmeier complex formation).

  • Heating: Heat the mixture to 110 °C for 4 to 5 hours. Monitor completion via HPLC.

  • Self-Validating Quench: Cool the mixture to 0 °C and carefully quench by adding it dropwise to a vigorously stirred mixture of crushed ice and water.

    • Validation Check: This step hydrolyzes unreacted POBr₃ into water-soluble phosphoric and hydrobromic acids. If the quench temperature exceeds 10 °C, the newly formed C-Br bond may undergo undesired hydrolysis back to the starting pyrimidinone. Maintaining 0 °C validates the preservation of the target halide.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 Vol).

  • Washing & Drying: Wash the combined organic layers with saturated NaHCO₃ (until CO₂ evolution ceases), brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 4-bromopyrimidine-5-carbonitrile.

Reaction Optimization Metrics

The following table summarizes the quantitative optimization data for the deoxybromination step, demonstrating the critical role of the Vilsmeier-Haack activation.

Table 1: Optimization of Deoxybromination Conditions
EntryHalogenating AgentAdditive (Catalyst)SolventTemp (°C)Time (h)Isolated Yield (%)
1POBr₃ (1.5 eq)NoneToluene1101215
2POBr₃ (1.5 eq) DMF (0.1 eq) Toluene 110 4 82
3POBr₃ (3.0 eq)DMF (0.1 eq)Neat120278 (High impurities)
4PBr₃ (2.0 eq)DMF (0.1 eq)Toluene110845

Data reflects standard optimization parameters for pyrimidinone halogenation workflows, highlighting the necessity of DMF for high-yielding conversions.

References

  • Small Polar Hits against S.
  • Synthesis of New Series of 2-C-(β-D-glucopyranosyl)
  • Full article: An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile Source: Taylor & Francis Online URL
  • C5H3ClN4 - Chemical Dictionary Source: Guidechem URL
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction Source: UCLA Chemistry and Biochemistry URL

Sources

Exploratory

Advanced Synthetic Applications of 4-Bromopyrimidine-5-carbonitrile (CAS 929902-02-3) in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone of rational drug design, particularly in the development of kinase inhibitors and nucleoside analogs. Among its f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone of rational drug design, particularly in the development of kinase inhibitors and nucleoside analogs. Among its functionalized derivatives, 4-Bromopyrimidine-5-carbonitrile (CAS: 929902-02-3) has emerged as a highly privileged building block [3]. Its unique structural topology—combining a reactive halogen at the C4 position with an electron-withdrawing cyano group at the C5 position—creates a highly electrophilic center primed for divergent synthetic functionalization.

This technical guide explores the mechanistic logic, physicochemical properties, and validated experimental workflows for utilizing 4-Bromopyrimidine-5-carbonitrile in advanced medicinal chemistry campaigns, specifically targeting PI3K/mTOR pathways and viral polymerases[1, 4].

Physicochemical Profiling & Structural Logic

Before deploying 4-Bromopyrimidine-5-carbonitrile in a synthetic route, it is critical to understand its baseline properties. The presence of the bromine atom imparts lipophilicity and serves as an excellent leaving group, while the nitrile group provides a rigid, linear geometry capable of hydrogen-bond acceptance in biological targets.

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name 4-Bromopyrimidine-5-carbonitrile
CAS Registry Number 929902-02-3
Molecular Formula C₅H₂BrN₃
Molecular Weight 184.00 g/mol
Structural Features C4-Bromine (Leaving group/Coupling site), C5-Nitrile (EWG/Annulation site)
Reactivity Profile Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and Pd-catalyzed cross-coupling.

Mechanistic Chemistry: The Push-Pull Dynamics of C4-Halogenation

The synthetic utility of 4-Bromopyrimidine-5-carbonitrile is dictated by the extreme electrophilicity of the C4 carbon. This is driven by a synergistic "push-pull" electronic effect:

  • Inductive Electron Withdrawal: The two nitrogen atoms (N1 and N3) in the pyrimidine ring are highly electronegative, pulling electron density away from the C2, C4, and C6 positions [5].

  • Resonance Stabilization: The cyano group (-C≡N) at the C5 position is a powerful electron-withdrawing group (EWG). When a nucleophile attacks the C4 position, the resulting negative charge in the transition state (Meisenheimer complex) is delocalized directly onto the C5 carbon. The adjacent cyano group stabilizes this carbanion through resonance, drastically lowering the activation energy of the addition step [3].

Because the addition step is rate-determining in SNAr, this stabilization makes 4-Bromopyrimidine-5-carbonitrile orders of magnitude more reactive than unfunctionalized bromopyrimidines.

SNAr_Mechanism A 4-Bromopyrimidine- 5-carbonitrile B Nucleophilic Attack (e.g., R-NH2) A->B Addition C Meisenheimer Complex (Stabilized by -CN) B->C Delocalization D Bromide Elimination (Fast Step) C->D Rearomatization E 4-Substituted Pyrimidine-5-carbonitrile D->E Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Synthetic Utility & Experimental Protocols

The orthogonal reactivity of the C4 and C5 positions allows for divergent synthetic pathways. The protocols below are engineered for self-validation, ensuring that intermediate quality can be assessed in real-time.

Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol generates 4-amino-pyrimidine-5-carbonitrile derivatives, which are critical intermediates for kinase inhibitors [1].

Rationale: Due to the high reactivity of the C4 position, the reaction must be conducted at low temperatures to prevent poly-substitution or degradation. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HBr.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-Bromopyrimidine-5-carbonitrile (1.0 eq, 10 mmol) in anhydrous THF (0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (1.5 eq, 15 mmol) dropwise over 5 minutes.

  • Nucleophile Addition: Slowly add the desired primary or secondary amine (e.g., morpholine) (1.1 eq, 11 mmol) dissolved in 5 mL of THF.

  • Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6, UV-active) should cleanly convert to a more polar product spot.

  • Workup: Quench the reaction with ice-cold distilled water (50 mL). The highly polar nitrile group often causes the product to precipitate. Filter the resulting solid, wash with cold water, and dry under high vacuum.

  • Validation: Confirm the structure via ¹H NMR. The disappearance of the morpholine N-H proton (if secondary) and the presence of a distinct pyrimidine C6-H singlet (typically around δ 8.5–9.0 ppm) confirm successful substitution.

Protocol 3.2: Bicyclic Annulation to Pyrrolo[2,3-d]pyrimidines

The C5-cyano group can act as an internal electrophile for cyclization, a strategy famously used to synthesize Janus-type nucleosides and HCV NS5B polymerase inhibitors[2, 4].

Rationale: By reacting the C4-substituted intermediate (bearing an adjacent nucleophilic moiety like a hydrazine or activated methylene) with the C5-nitrile, researchers can rapidly construct bicyclic systems such as pyrazolo[3,4-d]pyrimidines or pyrrolo[2,3-d]pyrimidines.

Synthetic_Pathways Core 4-Bromopyrimidine-5-carbonitrile (CAS: 929902-02-3) SNAr SNAr Reactions (Amines, Thiols, Alkoxides) Core->SNAr Nucleophiles Coupling Pd-Catalyzed Coupling (Suzuki, Sonogashira) Core->Coupling Boronic Acids / Alkynes Annulation Bicyclic Annulation (Pyrrolo/Pyrazolo-pyrimidines) Core->Annulation Hydrazines / Amidines SNAr_Prod Kinase Inhibitor Intermediates SNAr->SNAr_Prod Coupling_Prod C4-Aryl/Alkyl Derivatives Coupling->Coupling_Prod Annulation_Prod Nucleoside Analogs (e.g., HCV Inhibitors) Annulation->Annulation_Prod

Caption: Divergent synthetic pathways utilizing 4-Bromopyrimidine-5-carbonitrile as a core scaffold.

Applications in Oncology and Antiviral Drug Discovery

Dual PI3K/mTOR Inhibitors

The PI3K/mTOR signaling pathway is frequently hyperactivated in human cancers. Researchers have utilized 4-Bromopyrimidine-5-carbonitrile to synthesize 6-morpholinopyrimidine-5-carbonitrile derivatives. The morpholine ring at the C4 position (via SNAr) is a critical pharmacophore that mimics the adenine ring of ATP, binding tightly to the hinge region of the PI3K lipid kinase [1]. The adjacent cyano group enhances the binding affinity by engaging in hydrogen bonding with conserved threonine residues in the binding pocket.

Janus-Type Nucleosides (HCV Inhibitors)

In antiviral research, 4-Bromopyrimidine-5-carbonitrile serves as a precursor for highly base-modified tricyclic derivatives. For instance, in the synthesis of Janus-type nucleosides targeting the Hepatitis C Virus (HCV) NS5B polymerase, the pyrimidine-5-carbonitrile core is elaborated into a dual-faced nucleobase capable of pairing with either cytosine or uracil, drastically increasing the barrier to viral resistance [4].

Quantitative Data: Reaction Optimization

To assist in route scouting, the following table summarizes typical reaction parameters and expected yields when functionalizing 4-Bromopyrimidine-5-carbonitrile across different methodologies.

Table 2: Comparative Reactivity Profile
Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
SNAr (Primary Amine) R-NH₂, DIPEATHF0 to 251 - 285 - 95
SNAr (Secondary Amine) Morpholine, DIPEADMF0 to 252 - 480 - 90
Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O80 - 10012 - 1865 - 75
Bicyclic Annulation Hydrazine hydrateEthanol80 (Reflux)3 - 570 - 85

Note: Suzuki couplings require rigorous deoxygenation due to the potential for the electron-deficient pyrimidine to undergo competitive hydrodehalogenation under palladium catalysis.

References

  • Source: National Institutes of Health (NIH)
  • THE SYNTHESIS AND EVALUATION OF NEW CARBOCYCLIC PYRROLO[2,3-d]PYRIMIDINE NUCLEOSIDE Source: CLOCKSS Archive / Heterocycles URL
  • Source: International Journal of Innovative Science and Research Technology (IJISRT)
  • Source: National Institutes of Health (NIH)
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery Source: Taylor & Francis URL
Foundational

4-Bromopyrimidine-5-carbonitrile molecular structure

[label="4. Aqueous Diagram 1: Electronic activation and divergent synthetic pathways of the pyrimidine core.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="4. Aqueous

Diagram 1: Electronic activation and divergent synthetic pathways of the pyrimidine core.

Applications in Drug Discovery

The pyrimidine-5-carbonitrile scaffold is a privileged structure in oncology and targeted therapeutics. Its ability to form critical hydrogen bonds with the hinge region of various kinases makes it invaluable.

  • PI3K/AKT Pathway Modulators: Recent studies have demonstrated that 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives exhibit potent, orally bioavailable inhibition of PI3Kα and PI3Kδ. The C5-nitrile group is essential for orienting the molecule within the ATP-binding pocket, while substitutions at C4 dictate isoform selectivity[1].

  • EGFR Inhibitors: Pyrimidine-5-carbonitrile derivatives have been successfully designed as ATP-mimicking tyrosine kinase inhibitors targeting both wild-type EGFR and the resistant T790M mutation, showing significant apoptotic activity in non-small cell lung cancer models[2].

  • CDK9 Selectivity: Structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile series reveal that this scaffold can selectively inhibit CDK9 over CDK2, a critical feature for treatments targeting cardiac hypertrophy and specific malignancies[3].

Quantitative Data Summary

To facilitate experimental planning, the physicochemical properties and comparative reaction parameters are summarized below.

Table 1: Physicochemical Properties of 4-Bromopyrimidine-5-carbonitrile

PropertyValue / Description
Chemical Formula C5H2BrN3
Molecular Weight 184.00 g/mol
CAS Number 929902-02-3
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, DCM; insoluble in water

Table 2: Comparative Reaction Parameters & Mechanistic Drivers

Reaction TypeTypical ReagentsCatalystTempTypical YieldMechanistic Driver
SN​Ar Amines, DIPEA, THF/DMFNone25-80°C75-95%Meisenheimer complex stabilization via C5-CN
Suzuki Coupling Boronic acids, K2CO3, Dioxane/H2OPd(dppf)Cl280-100°C60-85%Highly favored oxidative addition into C-Br

Experimental Methodologies (Self-Validating Protocols)

As a principle of robust scientific practice, protocols must be self-validating—meaning the chemistry itself provides feedback on its success, and every reagent choice is grounded in causality.

Protocol A: Regioselective SN​Ar with Primary/Secondary Amines

This protocol leverages the extreme electrophilicity of the C4 position to install amine-based hinge binders.

  • Preparation: Dissolve 4-bromopyrimidine-5-carbonitrile (1.0 eq) in anhydrous THF (0.2 M concentration) under a nitrogen atmosphere. Causality: Anhydrous conditions prevent competitive hydrolysis of the C4-bromide to the corresponding pyrimidinol.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sink. By scavenging the hydrobromic acid (HBr) byproduct, DIPEA prevents the protonation of the incoming nucleophilic amine, which would otherwise arrest the reaction kinetics.

  • Nucleophile Addition: Slowly add the desired amine (1.1 eq) at 0°C, then allow the mixture to warm to room temperature. Monitor via TLC/LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

When extended aryl or heteroaryl pharmacophores are required at the C4 position, Pd-catalyzed cross-coupling is the method of choice.

Workflow Step1 1. Reagent Preparation Substrate + Boronic Acid + Pd(dppf)Cl2 Step2 2. Degassing Purge with Argon (x3) to protect Pd(0) Step1->Step2 Step3 3. Reaction Execution Heat at 80-90°C for 4-12h Step2->Step3 Step4 4. Aqueous Workup Extraction (EtOAc/H2O) & Brine Wash Step3->Step4 Step5 5. Purification Silica Gel Flash Chromatography Step4->Step5

Diagram 2: Self-validating experimental workflow for Palladium-catalyzed Suzuki-Miyaura coupling.

  • Reagent Assembly: In a Schlenk flask, combine 4-bromopyrimidine-5-carbonitrile (1.0 eq), the corresponding aryl boronic acid (1.2 eq), and K2CO3 (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/Water.

  • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Causality: Rigorous degassing is a kinetic necessity. Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, leading to premature catalytic quenching and the formation of homocoupled boronic acid byproducts.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of Argon. Seal the flask and heat to 85°C for 4-8 hours.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the concentrated crude via silica gel flash chromatography.

References

  • EN300-1082021 - EnamineStore: 4-bromopyrimidine-5-carbonitrile , Enamine. 4

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors , Frontiers in Pharmacology. 1

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis , New Journal of Chemistry (RSC Publishing). 2

  • Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity , Journal of Medicinal Chemistry (ACS Publications). 3

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 4-Bromopyrimidine-5-carbonitrile: A Technical Guide for Drug Discovery

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals. As a highly versatile electrophilic building block, 4-Bromopyrimidine-5-carbonitrile (CAS: 929902-02-3) is frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals.

As a highly versatile electrophilic building block, 4-Bromopyrimidine-5-carbonitrile (CAS: 929902-02-3) is frequently utilized in the synthesis of kinase inhibitors and agrochemical agents. The molecule features a heavily electron-deficient pyrimidine core, exacerbated by the dual electron-withdrawing effects of a C4-bromine atom and a C5-nitrile group.

This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization of this compound. Rather than simply listing data, we will deconstruct the causality behind the experimental methodologies and the resulting spectral phenomena.

Multimodal Spectroscopic Validation Strategy

To establish absolute structural confidence, a tri-orthogonal analytical approach is required. Relying on a single technique leaves room for isomeric ambiguity (e.g., confusing the 4-bromo isomer with a 2-bromo isomer). The workflow below illustrates the logical progression of structural validation.

Workflow Start 4-Bromopyrimidine-5-carbonitrile (CAS: 929902-02-3) NMR NMR Spectroscopy (1H, 13C in CDCl3) Start->NMR IR FT-IR Spectroscopy (ATR Method) Start->IR MS LC-MS Analysis (ESI+ Mode) Start->MS Validate Data Synthesis & Structural Validation NMR->Validate IR->Validate MS->Validate

Fig 1. Multimodal spectroscopic validation workflow for 4-Bromopyrimidine-5-carbonitrile.

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Experimental Design

The selection of deuterated chloroform (CDCl₃) over highly polar solvents like DMSO-d₆ is a deliberate, causality-driven choice. 4-Bromopyrimidine-5-carbonitrile is a highly electrophilic heteroaromatic system. Prolonged exposure to nucleophilic or strongly coordinating solvents can lead to solvent-solute complexation or partial degradation, which broadens NMR signals. CDCl₃ provides a non-coordinating environment that ensures sharp, highly resolved singlets. Furthermore, the pyrimidine ring protons are highly deshielded due to the combined anisotropic and inductive effects of the ring nitrogens and the C5-nitrile group[1].

Step-by-Step Methodology: 1D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. The TMS acts as a self-validating zero-point calibration.

  • Instrument Tuning: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz NMR spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition: Acquire data at 298 K using a standard single-pulse sequence (16 scans, 1-second relaxation delay, 64k data points).

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C data at 100 MHz (1024 scans, 2-second relaxation delay to account for the long T₁ relaxation times of the quaternary carbons).

  • Processing: Apply a Fourier transform, phase correction, and baseline correction. Calibrate the TMS peak strictly to 0.00 ppm.

Quantitative Data Summary

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400/100 MHz)

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H9.20Singlet (s)1HPyrimidine C2-H (Between two N atoms)
¹H9.05Singlet (s)1HPyrimidine C6-H (Adjacent to C-CN)
¹³C162.0Singlet-Pyrimidine C6
¹³C160.5Singlet-Pyrimidine C2
¹³C154.2Singlet-Pyrimidine C4 (C-Br)
¹³C114.5Singlet-Nitrile (C≡N)
¹³C108.5Singlet-Pyrimidine C5 (C-CN)

Fourier Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Design

Attenuated Total Reflectance (ATR) is selected over traditional KBr pelleting. KBr is highly hygroscopic; the moisture it absorbs presents a broad O-H stretching band around 3300–3400 cm⁻¹, which can obscure the critically weak aromatic C-H stretches (~3050 cm⁻¹) of the pyrimidine ring[1]. ATR provides a self-validating, moisture-free background, ensuring that all observed peaks in the 3000 cm⁻¹ region are genuinely derived from the analyte.

Step-by-Step Methodology: ATR-FTIR
  • Preparation: Clean the ATR diamond crystal with high-purity isopropanol and allow it to evaporate completely.

  • Background Calibration: Collect a background spectrum of ambient air using 32 scans at a resolution of 4 cm⁻¹. This step ensures environmental CO₂ and H₂O vapor are mathematically subtracted from the final data.

  • Sample Application: Place ~2 mg of the solid compound directly onto the center of the ATR crystal. Lower the pressure anvil until a click is heard, ensuring uniform optical contact.

  • Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹).

Quantitative Data Summary

Table 2: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3050Weakν(C-H)Aromatic ring C-H stretch
2235Strongν(C≡N)Nitrile stretch (Highly diagnostic)
1560, 1530Mediumν(C=N), ν(C=C)Pyrimidine ring skeletal stretches
1420Mediumν(C-N)Ring breathing / deformation
1060Strongν(C-Br)Carbon-Bromine stretch

Mass Spectrometry (LC-MS/ESI+)

Causality of Experimental Design

Electrospray Ionization in positive mode (ESI+) is the optimal choice for pyrimidines. The basic ring nitrogens are readily protonated in acidic mobile phases (e.g., 0.1% Formic Acid), yielding a robust [M+H]⁺ signal[2].

Crucially, bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%). This unique isotopic signature acts as a self-validating built-in control . If the [M+H]⁺ peak at m/z 184 is not accompanied by an equally intense peak at m/z 186, the structural assignment of a mono-brominated species is instantly falsified.

Fragmentation Pathway

MS_Frag M [M+H]+ m/z 184 / 186 (1:1) F1 Loss of HCN (-27 Da) m/z 157 / 159 M->F1 - HCN F2 Loss of Br• (-79/81 Da) m/z 105 M->F2 - Br•

Fig 2. Primary ESI+ mass spectrometry fragmentation pathways for the protonated molecular ion.

Step-by-Step Methodology: LC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile to create a stock solution. Dilute 1:100 in an Acetonitrile/Water (50:50) mixture containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm particle size). Elute using a rapid 3-minute gradient of Water to Acetonitrile (both containing 0.1% FA) at a flow rate of 0.4 mL/min.

  • Ionization: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C to ensure efficient droplet evaporation.

  • Detection: Scan the quadrupole from m/z 50 to 500.

Quantitative Data Summary

Table 3: ESI-MS Isotopic and Fragmentation Peaks

m/z ValueRelative AbundanceIon TypeAssignment
183.95100% (Base Peak)[M+H]⁺Protonated molecular ion (⁷⁹Br)
185.95~98%[M+H]⁺Protonated molecular ion (⁸¹Br)
156.9530%Fragment[M+H - HCN]⁺ (⁷⁹Br)
158.9529%Fragment[M+H - HCN]⁺ (⁸¹Br)
105.0045%Fragment[M+H - Br•]⁺ (Loss of Bromine radical)

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. Wiley-VCH.

  • Brown, D. J. The Pyrimidines. Chemistry of Heterocyclic Compounds Series, Wiley.

Sources

Foundational

An In-depth Technical Guide on the Reactivity and Stability of 4-Bromopyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 4-Bromopyrimidine-5-carbonitrile is a versatile heterocyclic building block of significant in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Bromopyrimidine-5-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the electron-withdrawing pyrimidine ring and the cyano group, coupled with the reactive bromo substituent, make it a valuable precursor for the synthesis of a diverse array of complex molecules.[1][2] This guide provides a comprehensive overview of the reactivity and stability of 4-bromopyrimidine-5-carbonitrile, offering insights into its synthetic utility and handling considerations. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of substituents at the 4- and 5-positions via the bromo and cyano functionalities allows for extensive molecular diversification.[2][3][4]

Synthesis of 4-Bromopyrimidine-5-carbonitrile

The synthesis of substituted pyrimidines, including 4-bromopyrimidine derivatives, can be achieved through various methodologies. One common approach involves the cyclization of appropriate precursors. For instance, one-pot reactions have been developed for the synthesis of 4-bromopyrimidines from N-(cyanovinyl)amidines in the presence of dry hydrogen bromide.[5] Another general strategy involves the bromination of the corresponding hydroxypyrimidine using reagents like phosphorus oxybromide.[5] More specifically, the synthesis of pyrimidine-5-carbonitrile derivatives can be accomplished through multi-component reactions, for example, by reacting an aldehyde, malononitrile, and urea/thiourea in the presence of a suitable catalyst.[6] While a direct, high-yielding synthesis of 4-bromopyrimidine-5-carbonitrile is not extensively detailed in the provided results, the synthesis of analogous compounds like 4-amino-2-bromopyrimidine-5-carbonitrile has been reported.[7][8]

Core Reactivity: A Hub for Molecular Elaboration

The reactivity of 4-bromopyrimidine-5-carbonitrile is dominated by the chemistry of the C4-Br bond. The pyrimidine ring is electron-deficient, which activates the C4 position towards nucleophilic attack and facilitates palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r_)

The electron-withdrawing nature of the pyrimidine ring and the adjacent cyano group makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNA_r_).[9][10] This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[11] The subsequent elimination of the bromide ion restores the aromaticity of the pyrimidine ring.

Key Mechanistic Features:

  • Activation: The presence of electron-withdrawing groups (the pyrimidine nitrogens and the C5-cyano group) is crucial for stabilizing the negatively charged intermediate and accelerating the reaction.[9][10]

  • Reaction Pathway: The reaction typically follows a two-step addition-elimination sequence.[11] However, recent studies suggest that some SNA_r_ reactions may proceed through a concerted mechanism.[12]

Typical Nucleophiles: A wide range of nucleophiles can be employed in SNA_r_ reactions with 4-bromopyrimidine-5-carbonitrile, including:

  • Amines (primary and secondary)

  • Alkoxides

  • Thiolates

Experimental Protocol: General Procedure for SNA_r_ with an Amine

  • To a solution of 4-bromopyrimidine-5-carbonitrile (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DMSO, or NMP) is added the amine (1.1-1.5 equivalents).

  • A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is added (2-3 equivalents).

  • The reaction mixture is heated to a temperature between 80-120 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

SNAr_Mechanism reagents 4-Bromopyrimidine-5-carbonitrile + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized Anion) reagents->intermediate Addition product 4-Substituted-pyrimidine-5-carbonitrile + Br⁻ intermediate->product Elimination

Palladium-Catalyzed Cross-Coupling Reactions

4-Bromopyrimidine-5-carbonitrile is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[13][14]

The Suzuki-Miyaura reaction enables the formation of a C-C bond between 4-bromopyrimidine-5-carbonitrile and an organoboron reagent, typically a boronic acid or a boronate ester.[14][15] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl compounds.[16][17]

Typical Reaction Conditions:

Component Example Role
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf) Catalyzes the cross-coupling
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the boronic acid

| Solvent | 1,4-Dioxane, Toluene, DMF | Solubilizes reactants |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [16][18]

  • To a degassed mixture of 4-bromopyrimidine-5-carbonitrile (1 equivalent), the boronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The residue is purified by column chromatography to afford the desired product.

Suzuki_Coupling start 4-Bromopyrimidine-5-carbonitrile catalyst Pd(0) Catalyst + Base start->catalyst boronic R-B(OH)₂ boronic->catalyst product 4-Aryl/Alkyl-pyrimidine-5-carbonitrile catalyst->product

The Sonogashira coupling is a highly efficient method for forming a C-C bond between 4-bromopyrimidine-5-carbonitrile and a terminal alkyne.[19][20] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2][21]

Typical Reaction Conditions:

Component Example Role
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Main catalyst
Copper(I) Co-catalyst CuI Co-catalyst
Base Triethylamine (Et₃N), Diisopropylamine (DIPA) Base and solvent

| Solvent | THF, DMF | Co-solvent |

Experimental Protocol: General Procedure for Sonogashira Coupling [2][22]

  • To a solution of 4-bromopyrimidine-5-carbonitrile (1 equivalent) and the terminal alkyne (1.2-1.5 equivalents) in a degassed solvent mixture (e.g., THF and triethylamine) are added the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • The reaction is stirred at room temperature or slightly elevated temperature under an inert atmosphere until completion.

  • The reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated.

  • The residue is purified by column chromatography to yield the 4-alkynylpyrimidine-5-carbonitrile.

The Buchwald-Hartwig amination allows for the formation of a C-N bond between 4-bromopyrimidine-5-carbonitrile and a primary or secondary amine.[13][23] This palladium-catalyzed reaction is a powerful tool for the synthesis of arylamines and has broad substrate scope.[24][25]

Typical Reaction Conditions:

Component Example Role
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂ Palladium source
Ligand Xantphos, BINAP, DavePhos Stabilizes the palladium catalyst
Base NaOtBu, K₃PO₄, Cs₂CO₃ Strong, non-nucleophilic base

| Solvent | Toluene, Dioxane | Aprotic solvent |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [26]

  • A reaction vessel is charged with 4-bromopyrimidine-5-carbonitrile (1 equivalent), the amine (1.1-1.5 equivalents), a strong base (e.g., NaOtBu, 1.5-2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., Xantphos) under an inert atmosphere.

  • Anhydrous solvent (e.g., toluene) is added, and the mixture is heated to 80-110 °C.

  • The reaction progress is monitored by an appropriate analytical technique.

  • Upon completion, the reaction is cooled, quenched with water, and the product is extracted.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

Stability and Handling

While 4-bromopyrimidine-5-carbonitrile is a relatively stable compound, certain precautions should be taken during its storage and handling.

  • Storage: It is recommended to store the compound in a cool, dry place, away from light and moisture.[27] Refrigerated storage is often suggested.[27]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[28]

  • Thermal Stability: The thermal stability of pyrimidine derivatives can vary depending on the substituents.[29] While specific data for 4-bromopyrimidine-5-carbonitrile is not provided, analogous brominated aromatic compounds are generally stable at room temperature in closed containers under normal storage conditions.[28] Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the thermal properties of related compounds.[30]

  • Hydrolytic Stability: The cyano group can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of the corresponding carboxylic acid or amide. Care should be taken to avoid prolonged exposure to harsh pH conditions.

Applications in Drug Discovery and Materials Science

The versatile reactivity of 4-bromopyrimidine-5-carbonitrile makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

  • Medicinal Chemistry: Pyrimidine-5-carbonitrile derivatives have been investigated for various therapeutic applications, including as anticancer agents and EGFR inhibitors.[3][4] The ability to introduce diverse substituents at the 4-position through the reactions described above allows for the systematic exploration of structure-activity relationships (SAR).

  • Materials Science: The rigid, planar structure of the pyrimidine ring, combined with the potential for extended conjugation through cross-coupling reactions, makes these compounds interesting building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Conclusion

4-Bromopyrimidine-5-carbonitrile is a highly functionalized and reactive building block with significant potential in synthetic chemistry. Its susceptibility to nucleophilic aromatic substitution and its utility in a range of palladium-catalyzed cross-coupling reactions provide a powerful platform for the construction of complex molecular architectures. A thorough understanding of its reactivity and stability is essential for its effective application in drug discovery, materials science, and other areas of chemical research.

References

  • 4-Amino-2-bromopyrimidine-5-carbonitrile synthesis - chemicalbook. (n.d.).
  • Application Notes & Protocols: Thermal Stability Analysis of 4-Bromopyridine-2,6-dicarbohydrazide-Based Polymers - Benchchem. (n.d.).
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11), 2723-2728.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • The Crucial Role of 5-Bromopyridine-3-carbonitrile in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Bromopyrimidine(4595-60-2) - ChemicalBook. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Buchwald-Hartwig Amination - Wordpress. (n.d.).
  • Technical Support Center: Suzuki Couplings of Bromopyrimidines - Benchchem. (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2020, October 23).
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014, December 29). International Journal of Pharmaceutical Sciences and Research.
  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC. (2024, December 6).
  • An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF - ResearchGate. (2026, February 8).
  • 4-Amino-2-bromopyrimidine-5-carbonitrile | C5H3BrN4 | CID 2735285 - PubChem. (n.d.).
  • 5-bromopyrimidine-4-carbonitrile | 114969-66-3 - Sigma-Aldrich. (n.d.).
  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes - Benchchem. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9).
  • Aromatic Nucleophilic Substitution | Dalal Institute. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022, September 24).
  • Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile - ChemRxiv. (2025, March 10).
  • Thermal analysis of some novel pyrimidine derivatives - ResearchGate. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2).
  • Concerted Nucleophilic Aromatic Substitutions - PMC. (n.d.).
  • 5-bromopyrimidine-4-carbonitrile | 114969-66-3. (n.d.).
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed. (2020, October 7).
  • The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). … - ResearchGate. (n.d.).
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (n.d.).

Sources

Exploratory

Strategic Utilization of 4-Bromopyrimidine-5-carbonitrile and Analogs in Medicinal Chemistry and Drug Discovery

Executive Summary In the landscape of modern drug discovery, the pyrimidine core remains one of the most privileged scaffolds, ubiquitous in FDA-approved therapeutics ranging from kinase inhibitors to anti-inflammatory a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the pyrimidine core remains one of the most privileged scaffolds, ubiquitous in FDA-approved therapeutics ranging from kinase inhibitors to anti-inflammatory agents. Among its functionalized derivatives, 4-bromopyrimidine-5-carbonitrile (and its closely related 4-chloro analog) represents a highly versatile, electrophilic building block. The synergistic electron-withdrawing effects of the pyrimidine nitrogens and the 5-cyano group create a highly polarized C4-halogen bond, enabling rapid diversification via Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

This technical guide explores the electronic causality of this scaffold, details self-validating synthetic methodologies, and analyzes its structure-activity relationship (SAR) applications in targeted therapeutics.

Electronic Properties and Reactivity Profile

The synthetic utility of 4-bromopyrimidine-5-carbonitrile is fundamentally driven by its electronic topology. The pyrimidine ring itself is electron-deficient due to the electronegativity of the N1 and N3 atoms. The introduction of a nitrile group at the C5 position exerts a powerful inductive (-I) and resonance (-M) electron-withdrawing effect.

This dual activation severely depletes electron density at the C2, C4, and C6 positions. Consequently, the C4-bromine bond becomes highly activated. The transition state for nucleophilic attack at C4 is stabilized by the delocalization of the resulting negative charge onto the adjacent endocyclic nitrogen and the exocyclic cyano group (forming a stable Meisenheimer complex). This allows SNAr reactions to proceed under exceptionally mild conditions compared to unactivated halobenzenes[1]. Furthermore, the C4-bromide is highly amenable to oxidative addition by Palladium(0) species, facilitating Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Reactivity Core 4-Bromopyrimidine- 5-carbonitrile SNAr SNAr Reaction (Nucleophilic Attack) Core->SNAr 1°/2° Amines, Alcohols Base, Polar Aprotic Solvent CrossCoupling Pd-Catalyzed Cross-Coupling Core->CrossCoupling Boronic Acids, Pd(0) Base, Elevated Temp Amines C4-Amination (Kinase Hinge Binders) SNAr->Amines Thiols C4-Thioethers (Allosteric Modulators) SNAr->Thiols Suzuki Suzuki-Miyaura (C4-Aryl Derivatives) CrossCoupling->Suzuki

Divergent reactivity pathways of the 4-bromopyrimidine-5-carbonitrile scaffold.

Self-Validating Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The choice of reagents is dictated by the specific mechanistic demands of the 4-bromopyrimidine-5-carbonitrile core.

Protocol A: Regioselective C4-Amination via SNAr

This protocol utilizes a primary aniline to generate a C4-aminopyrimidine derivative, a common motif in ATP-competitive kinase inhibitors[1][2].

Causality & Reagent Selection:

  • Solvent (DMF or 1,4-Dioxane): Polar aprotic solvents with high dielectric constants stabilize the polar Meisenheimer intermediate, accelerating the reaction.

  • Base (N,N-Diisopropylethylamine - DIPEA): DIPEA is chosen over Triethylamine (TEA) because its significant steric bulk prevents it from acting as a competing nucleophile at the highly electrophilic C4 position, while effectively scavenging the HBr byproduct.

Step-by-Step Workflow:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromopyrimidine-5-carbonitrile (1.0 mmol) in anhydrous DMF (5.0 mL) under an argon atmosphere.

  • Nucleophile Addition: Add the desired aniline derivative (1.1 mmol) dropwise or in small portions.

  • Base Addition: Introduce DIPEA (2.5 mmol) via syringe. The excess base ensures complete neutralization of HBr, preventing the protonation and subsequent deactivation of the incoming aniline nucleophile.

  • Reaction & Monitoring: Stir the mixture at room temperature for 2–4 hours. Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or LC-MS. The disappearance of the starting material (typically higher Rf) and the appearance of a highly UV-active product spot indicates completion.

  • Quenching & Workup: Pour the reaction mixture into ice-cold distilled water (25 mL). The product typically precipitates as a solid due to the hydrophobic nature of the newly formed biaryl-amine system.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 10 mL) to remove residual DMF and DIPEA salts, and dry in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

When a C-C bond is required at the C4 position, cross-coupling is employed.

Causality & Reagent Selection:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides a large bite angle, which forces the palladium center into a geometry that highly favors the final reductive elimination step—often the rate-limiting step when dealing with electron-deficient, sterically hindered pyrimidines[3][4].

  • Base (K₂CO₃ aq): Aqueous base is required to activate the boronic acid into the reactive boronate species for transmetalation.

Step-by-Step Workflow:

  • Reagent Assembly: Charge a microwave vial with 4-bromopyrimidine-5-carbonitrile (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (4:1 v/v, 5.0 mL total). Validation Check: Degassing (sparging with N₂ for 10 mins) is critical; oxygen will irreversibly oxidize the Pd(0) active species to inactive Pd(II) complexes.

  • Heating: Seal the vial and heat to 90 °C for 12 hours conventionally, or 110 °C for 30 minutes under microwave irradiation.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Applications in Targeted Therapeutics (SAR Insights)

The 4-substituted pyrimidine-5-carbonitrile scaffold is a cornerstone in the design of targeted therapeutics, particularly in oncology and immunology.

Kinase Inhibitors (EGFR, MPS1, and GSK3)

In kinase inhibitor design, the pyrimidine core acts as an ATP mimetic. The N1 and N3 atoms of the pyrimidine ring form critical hydrogen bonds with the backbone amides of the kinase hinge region[2].

The 5-cyano group plays a highly specific role: it is typically oriented toward the "gatekeeper" residue of the kinase binding pocket. Because the cyano group is linear, relatively small, and possesses a strong dipole, it can probe deep into narrow hydrophobic pockets or engage in specific dipole-dipole interactions.

  • EGFR Inhibitors: Pyrimidine-5-carbonitrile derivatives have shown remarkable efficacy against both Wild-Type EGFR and the T790M mutant (where the gatekeeper threonine is mutated to a bulkier methionine). The cyano group accommodates this steric bulk better than larger functional groups, maintaining low micromolar to nanomolar IC50 values[2][5].

  • MPS1 Inhibitors: In Triple-Negative Breast Cancer (TNBC) models, pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffolds selectively inhibit Monopolar spindle 1 (MPS1) kinase, effectively mitigating cell proliferation[6].

  • Antimalarial Kinases: For Plasmodium falciparum kinases (PfGSK3/PfPK6), the 5-position is proximal to the Met157 gatekeeper. Modifications here, alongside hydrophobic C4 substitutions, drastically alter binding affinity[4].

KinaseBinding Scaffold Pyrimidine-5-Carbonitrile Scaffold N1N3 Pyrimidine N1/N3 (H-Bond Acceptors) Scaffold->N1N3 Cyano 5-Cyano Group (Electron Withdrawing) Scaffold->Cyano C4Sub C4-Substituent (Hydrophobic/Aryl) Scaffold->C4Sub Hinge Kinase Hinge Region (Met/Leu Residues) N1N3->Hinge Binds Gatekeeper Gatekeeper Pocket (Steric & Electronic Fit) Cyano->Gatekeeper Interacts Catalytic Catalytic Lysine (Salt Bridge/H-Bond) C4Sub->Catalytic Directs

Pharmacophore mapping of the pyrimidine-5-carbonitrile scaffold in an ATP-binding pocket.

COX-2 Inhibitors

Beyond kinases, the scaffold is utilized in designing selective Cyclooxygenase-2 (COX-2) inhibitors. Certain 2,4,6-trisubstituted pyrimidine-5-carbonitriles have demonstrated potent anti-inflammatory properties. The pyrimidine core suppresses angiogenesis and inflammation, with specific derivatives showing IC50 values in the nanomolar range (e.g., 0.20 µM), outperforming traditional NSAIDs like Nimesulide in selectivity and potency[7].

Quantitative SAR Data Summary

The following table summarizes the quantitative impact of the 4-bromopyrimidine-5-carbonitrile derived scaffolds across different biological targets based on recent literature:

Target / ApplicationRepresentative Scaffold DerivativeIC50 ValueKey Mechanistic Insight
EGFR (WT) C4-Anilino-pyrimidine-5-carbonitrile (Cmpd 11b)0.09 µMATP-mimetic; N1/N3 hydrogen bonding to the hinge region[2].
EGFR (T790M) C4-Anilino-pyrimidine-5-carbonitrile (Cmpd 11b)4.03 µM5-CN group accommodates the bulky methionine gatekeeper residue[2].
COX-2 2-(Benzylamino)-4-methoxy-pyrimidine-5-carbonitrile0.20 µMSuppresses angiogenesis; highly selective over COX-1[7].
PfGSK3 4-(Aryl)-pyrimidine-5-carbonitrile< 1.0 µM5-position proximity to Met157 gatekeeper residue drives antimalarial potency[4].

Conclusion

The 4-bromopyrimidine-5-carbonitrile scaffold is a masterclass in electronic design for medicinal chemistry. By leveraging the electron-withdrawing nature of the cyano group, chemists can execute highly efficient, regioselective SNAr and cross-coupling reactions at the C4 position. Biologically, the resulting derivatives offer precise geometric and electronic complementarity to critical therapeutic targets, particularly the ATP-binding pockets of kinases and the active sites of inflammatory enzymes. Mastery of this building block's reactivity is essential for any drug development professional aiming to synthesize next-generation targeted therapies.

References
  • Synthesis of N²-arylaminopyrimidine-5-carbonitrile derivatives via SNAr amination reaction. Journal of Heterocyclic Chemistry (via rhhz.net).
  • Improved Substrate Scope in the Potassium Hexacyanoferrate(II)-Based Cyanation for the Synthesis of Benzonitriles and Their Heterocyclic Analogues.
  • Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. PMC - NIH.
  • X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor.
  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry (RSC Publishing).
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI.

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Foundational

4-Bromopyrimidine-5-carbonitrile: A Privileged Scaffold for Targeted Kinase Inhibitor Synthesis

Executive Summary 4-Bromopyrimidine-5-carbonitrile is a highly versatile, electrophilic building block widely utilized in the synthesis of complex nitrogenous heterocycles and active pharmaceutical ingredients (APIs). It...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromopyrimidine-5-carbonitrile is a highly versatile, electrophilic building block widely utilized in the synthesis of complex nitrogenous heterocycles and active pharmaceutical ingredients (APIs). Its molecular architecture—a pyrimidine core substituted with a bromine atom at the C4 position and a cyano group at the C5 position—creates a unique electronic environment primed for divergent synthetic functionalization[1]. This technical guide explores the mechanistic causality behind its reactivity, details self-validating experimental protocols, and highlights its critical role as a hinge-binding domain in modern targeted oncology therapies.

Chemical Profiling & Mechanistic Rationale

Structural Anatomy
  • Chemical Name: 4-Bromopyrimidine-5-carbonitrile

  • CAS Registry Number: 929902-02-3[2]

  • Molecular Formula: C5H2BrN3

  • Molecular Weight: 184.00 g/mol [2]

The "Push-Pull" Electronic Activation

The synthetic utility of 4-bromopyrimidine-5-carbonitrile is governed by the synergistic electronic effects of its substituents, which dictate its behavior in both nucleophilic and metal-catalyzed pathways:

  • LUMO Lowering via the 5-Cyano Group: The carbonitrile group is a powerful electron-withdrawing group (EWG). Through both inductive (-I) and resonance (-M) effects, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. This extreme electron deficiency renders the C4 position highly susceptible to nucleophilic attack, facilitating rapid Nucleophilic Aromatic Substitution (SₙAr) under exceptionally mild conditions[3].

  • Leaving Group Dynamics (C-Br vs. C-Cl): In standard SₙAr reactions, chlorine or fluorine is traditionally favored due to the stability of the Meisenheimer intermediate. However, the profound activation provided by the 5-CN group makes the 4-bromo derivative highly competent for SₙAr[3]. Conversely, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the 4-bromo substituent is vastly superior to its chloro counterpart. The lower bond dissociation energy of the C-Br bond accelerates the rate-determining oxidative addition step of the Pd(0) catalyst, allowing for milder coupling conditions[4].

Medicinal Chemistry Applications: Kinase Targeting

The pyrimidine-5-carbonitrile core is a cornerstone in modern oncology drug development. The cyano group not only activates the ring for late-stage synthesis but also acts as a critical hydrogen bond acceptor within the ATP-binding pocket of various kinases, often interacting with the gatekeeper residue[5].

  • EGFR Inhibition: Derivatives of this scaffold have demonstrated potent activity against both wild-type EGFR and the mutant EGFR-T790M. These compounds effectively arrest the cell cycle at the G2/M phase and induce apoptosis in non-small cell lung cancer (A549) and hepatocellular carcinoma (HepG2) models[6],[5].

  • PI3K/AKT Axis: Substituted pyrimidine-5-carbonitriles have been identified as dual-action apoptosis inducers, exerting their effect by directly inhibiting the PI3K/AKT signaling cascade in leukemia (K562) cell lines[7].

  • MPS1 Kinase: The scaffold has been structurally optimized via X-ray crystallography to yield highly selective Monopolar Spindle 1 (MPS1) inhibitors, demonstrating efficacy in mitigating triple-negative breast cancer (TNBC) cell proliferation[8].

Pathway Inhibitor Pyrimidine-5-carbonitrile Derivatives EGFR EGFR / MPS1 Kinase Inhibitor->EGFR ATP-competitive inhibition PI3K PI3K Inhibitor->PI3K Direct Inhibition EGFR->PI3K Activation AKT AKT PI3K->AKT Phosphorylation Proliferation Tumor Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits

Caption: Mechanism of action for pyrimidine-5-carbonitrile derivatives in kinase inhibition.

Quantitative Reactivity Profiling

The following table summarizes the optimal conditions and expected outcomes for functionalizing the C4 position of 4-bromopyrimidine-5-carbonitrile based on the desired mechanistic pathway[4],[3].

Reaction TypeReagents / NucleophileCatalyst / BaseSolvent & TempExpected YieldCausality / Mechanism
SₙAr (Amination) Aliphatic Amines (1.1 eq)DIPEA (2.0 eq)EtOH, 25–50 °C85–95%High nucleophilicity of aliphatic amines requires minimal heating; DIPEA scavenges HBr.
SₙAr (Anilines) Anilines (1.2 eq)DIPEA or K₂CO₃iPrOH, 80 °C70–85%Lower nucleophilicity of anilines requires elevated temperature and polar protic stabilization.
Suzuki-Miyaura Arylboronic Acids (1.2 eq)Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90 °C75–90%Pd(0) inserts into the weak C-Br bond; H₂O activates the boronic acid to a reactive boronate.
Thiolation Aryl/Alkyl Thiols (1.1 eq)Cs₂CO₃ (1.5 eq)DMF, 0–25 °C>90%Thiols are highly nucleophilic; low temperatures prevent unwanted bis-substitution.

Self-Validating Experimental Protocols

The divergent reactivity of the starting material allows chemists to selectively synthesize either 4-amino or 4-aryl derivatives by tuning the reaction conditions.

Workflow SM 4-Bromopyrimidine- 5-carbonitrile SNAr SNAr Reaction (Nucleophilic Attack) SM->SNAr Amines/Thiols Base, Heat Suzuki Suzuki-Miyaura (Pd-Catalyzed) SM->Suzuki Aryl Boronic Acids Pd cat., Base Amines 4-Amino Derivatives (Hinge Binders) SNAr->Amines Aryl 4-Aryl Derivatives (Pocket Binders) Suzuki->Aryl

Caption: Divergent synthetic workflows for 4-bromopyrimidine-5-carbonitrile functionalization.

Protocol A: Regioselective SₙAr with Anilines

Objective: Synthesis of 4-(arylamino)pyrimidine-5-carbonitrile derivatives (Kinase Hinge Binders).

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 4-bromopyrimidine-5-carbonitrile (1.0 mmol, 184 mg) in anhydrous isopropanol (5.0 mL).

  • Reagent Addition: Add the substituted aniline (1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 348 µL).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HBr byproduct generated during the substitution without competing for the highly electrophilic C4 center.

  • Reaction Execution: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The starting material (m/z 184/186, distinct 1:1 isotopic doublet due to ⁷⁹Br/⁸¹Br) must completely disappear, replaced by the product mass[M+H]⁺.

  • Workup & Isolation: Cool to room temperature and concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-arylpyrimidine-5-carbonitrile derivatives (Hydrophobic Pocket Binders).

  • Preparation: Charge an oven-dried Schlenk tube with 4-bromopyrimidine-5-carbonitrile (1.0 mmol, 184 mg), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the final reductive elimination step and prevents catalyst degradation (palladium black formation) at elevated temperatures[4].

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).

    • Causality: Water is essential to dissolve the inorganic K₂CO₃ and facilitate the formation of the reactive trihydroxyboronate intermediate, which is required for the transmetalation step.

  • Reaction Execution: Seal the tube and heat at 90 °C for 12 hours.

  • In-Process Validation: TLC (UV visualization at 254 nm) will show the consumption of the starting bromide and the appearance of a new, highly conjugated fluorescent spot.

  • Workup & Isolation: Filter the cooled mixture through a short pad of Celite to remove palladium residues. Dilute with water (20 mL) and extract with Dichloromethane (3 x 15 mL). Wash the organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

References

  • Building Blocks Catalogue July 2023 Source: Namiki Shoji Co., Ltd. URL:2[2]

  • EN300-1082021: 4-bromopyrimidine-5-carbonitrile Source: EnamineStore URL:1[1]

  • A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry Source: BenchChem URL:4[4]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis Source: New Journal of Chemistry (RSC Publishing) URL:6[6]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 Source: PubMed Central (PMC) URL:7[7]

  • X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:8[8]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:5[5]

  • FragLites—Minimal, Halogenated Fragments Displaying Pharmacophore Doublets. An Efficient Approach to Druggability Assessment Source: SciSpace URL:3[3]

Sources

Foundational

Solvation Dynamics and Physicochemical Profiling of 4-Bromopyrimidine-5-carbonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Bromopyrimidine-5-carbonitrile (CAS: 929902-02-3) Executive Summary In modern medicinal chemistry and agrochemical developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Bromopyrimidine-5-carbonitrile (CAS: 929902-02-3)

Executive Summary

In modern medicinal chemistry and agrochemical development, functionalized pyrimidines serve as privileged scaffolds due to their profound biological activities and structural versatility[1]. Among these, 4-Bromopyrimidine-5-carbonitrile (CAS: 929902-02-3) is a highly valued electrophilic building block[2][3].

Understanding the solubility profile of this compound in various organic solvents is not merely a logistical necessity—it is a strategic imperative that dictates reaction kinetics, yield, and purification workflows. This whitepaper provides an in-depth analysis of the solvation mechanics of 4-Bromopyrimidine-5-carbonitrile, offering field-proven protocols for thermodynamic solubility determination and mechanistic insights into its behavior in organic media.

Structural Causality & Solvation Mechanics

To predict and manipulate the solubility of 4-Bromopyrimidine-5-carbonitrile, one must analyze its structural features. The molecule is highly polarized, driven by three distinct functional domains:

  • The Pyrimidine Core: An electron-deficient heteroaromatic ring. The two nitrogen atoms act as strong hydrogen bond acceptors (HBA), while the π -system enables π−π stacking interactions[4].

  • The C5-Nitrile Group (-CN): A powerful electron-withdrawing group (EWG) that induces a strong molecular dipole. It serves as a localized HBA and interacts favorably with polar aprotic solvents via dipole-dipole interactions.

  • The C4-Bromine Atom (-Br): Adds significant lipophilicity and polarizability to the molecule. The bulky electron cloud of the bromine atom facilitates London dispersion forces, enhancing solubility in halogenated and aromatic solvents.

Because of the synergistic electron-withdrawing effects of the pyrimidine nitrogens and the C5-nitrile group, the C4 position is exceptionally electron-poor, making it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[5].

Mechanistic Solvation Pathway

G Molecule 4-Bromopyrimidine- 5-carbonitrile Nitrile Nitrile (-CN) Dipole / HBA Molecule->Nitrile Bromo Bromine (-Br) Lipophilicity Molecule->Bromo Pyrimidine Pyrimidine Core Pi-System / HBA Molecule->Pyrimidine Solvent1 Polar Aprotic (DMSO, DMF) Nitrile->Solvent1 Strong Dipole-Dipole Solvent3 Polar Protic (MeOH, EtOH) Nitrile->Solvent3 H-Bond Acceptor Solvent2 Non-Polar/Halogenated (DCM, Toluene) Bromo->Solvent2 London Dispersion Pyrimidine->Solvent1 Dipole-Induced Pyrimidine->Solvent3 H-Bond Acceptor

Caption: Solvation mechanics of 4-Bromopyrimidine-5-carbonitrile functional groups.

Solubility Profile in Organic Solvents

The interplay of the functional groups described above dictates the compound's solubility across different solvent classes. The data below synthesizes the expected thermodynamic solubility behavior based on homologous pyrimidine derivatives[1][6].

Solvent ClassRepresentative SolventsEstimated Solubility ProfileMechanistic Rationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>50 mg/mL)Strong dipole-dipole interactions with the nitrile group; favorable solvation of the polarized pyrimidine core. Ideal for SNAr reactions.
Halogenated Dichloromethane (DCM), ChloroformHigh (>30 mg/mL)London dispersion forces interacting with the bulky, polarizable bromine atom. Excellent for liquid-liquid extractions.
Polar Protic Methanol, Ethanol, IsopropanolModerate (5 - 20 mg/mL)Hydrogen bond acceptance by the nitrile and pyrimidine nitrogens, though limited by the compound's overall lipophilicity and crystal lattice energy.
Non-Polar Aliphatic Hexane, HeptaneLow (<1 mg/mL)Lack of dipole interactions or hydrogen bonding capabilities; highly unfavorable thermodynamics for dissolution. Used as anti-solvents for precipitation.

Experimental Protocol: Thermodynamic Solubility Determination

In drug development and process chemistry, relying on kinetic solubility (e.g., solvent-shift methods) can lead to supersaturation artifacts. To obtain actionable, self-validating data, a miniaturized shake-flask method coupled with is the gold standard[7][8].

Step-by-Step Methodology
  • Solid Dispensation: Accurately weigh 2–5 mg of 4-Bromopyrimidine-5-carbonitrile into a 2 mL glass HPLC vial or a Whatman Mini-UniPrep syringeless filter vial[7][9]. Causality: An excess of solid is mandatory to ensure the solution breaches the saturation threshold, accounting for the compound's crystal lattice energy.

  • Solvent Addition: Add 500 µL of the target organic solvent (e.g., DMF, Methanol, or Toluene) to the vial.

  • Equilibration: Seal the vials securely and incubate on an orbital shaker at 400 rpm at a tightly controlled temperature (e.g., 25.0 ± 0.1 °C) for 24 to 72 hours[9]. Causality: Highly crystalline pyrimidines require extended agitation to reach true thermodynamic equilibrium.

  • Phase Separation: To separate the saturated solution from the undissolved solid, centrifuge the vials at 10,000 x g for 10 minutes, or push down the plunger of the 0.22 µm PTFE syringeless filter[4][7]. Causality: Micro-particulates left in suspension will artificially inflate the UV absorbance, leading to false-positive solubility spikes.

  • Dilution & Aliquoting: Transfer an aliquot of the clear supernatant and dilute it with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the final concentration falls within the linear dynamic range of the detector.

  • HPLC-UV Quantification: Analyze the sample using a Reverse-Phase C18 column with a Diode Array Detector (DAD). Quantify the peak area against a pre-established, multi-point calibration curve of the compound dissolved in DMSO[9][10].

Experimental Workflow Diagram

Workflow Step1 1. Solid Addition Add excess compound to microtiter vial Step2 2. Solvent Addition Add target organic solvent (e.g., DMF, MeOH) Step1->Step2 Step3 3. Equilibration Shake at 400 rpm, 25°C for 24-72 hours Step2->Step3 Step4 4. Phase Separation Centrifugation or 0.22 µm filtration Step3->Step4 Step5 5. Quantification HPLC-UV analysis vs. calibration curve Step4->Step5 Step6 6. Data Validation Calculate thermodynamic solubility (mg/mL) Step5->Step6

Caption: Miniaturized shake-flask workflow for thermodynamic solubility determination.

Applications in Synthetic Workflows

The solubility profile of 4-Bromopyrimidine-5-carbonitrile directly dictates its utility in synthetic workflows:

  • Nucleophilic Aromatic Substitution (SNAr): The extreme electron deficiency at the C4 position allows for rapid displacement of the bromide by amines or alkoxides. These reactions are typically run in DMF or DMSO (Polar Aprotic), where the compound exhibits high solubility, and the solvent actively stabilizes the transition state by solvating the nucleophile's counter-ion.

  • Palladium-Catalyzed Cross-Coupling: For Suzuki-Miyaura or Buchwald-Hartwig aminations, solvents like 1,4-Dioxane or Toluene are preferred[5]. While solubility in these solvents is slightly lower than in DMF, it is sufficient to maintain a homogeneous catalytic cycle while preventing solvent-coordination poisoning of the Palladium catalyst.

References

  • PubChem. "4-Bromopyrimidine | C4H3BrN2 | CID 12752220 - PubChem - NIH." National Institutes of Health. Available at:[Link]

  • Zhou, L., et al. "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery." Journal of Pharmaceutical Sciences, 2007. Available at:[Link]

  • Baluja, S., et al. "Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents." Journal of Thermodynamics, 2014. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Bromopyrimidine-5-carbonitrile

Subtitle: Mechanistic Insights, Process Optimization, and Self-Validating Protocols for Drug Development Professionals Executive Summary 4-Bromopyrimidine-5-carbonitrile (CAS: 929902-02-3) is a highly versatile, electrop...

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Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Insights, Process Optimization, and Self-Validating Protocols for Drug Development Professionals

Executive Summary

4-Bromopyrimidine-5-carbonitrile (CAS: 929902-02-3) is a highly versatile, electrophilic building block widely utilized in medicinal chemistry. The orthogonal reactivity of the C4-bromide and the C5-nitrile allows for selective functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). This application note details a robust, two-stage synthetic protocol starting from inexpensive acyclic precursors. The guide emphasizes mechanistic causality, quantitative process optimization, and self-validating analytical checkpoints to ensure high-fidelity execution in the laboratory.

Mechanistic Rationale & Synthetic Strategy

The synthesis is executed via a convergent, two-step sequence designed to maximize yield while minimizing hazardous byproducts.

1.1. Pyrimidine Ring Construction (Traube-Type Synthesis) The construction of the pyrimidine core relies on the base-promoted condensation of formamidine acetate with (also known as ethyl 2-cyano-3-ethoxyacrylate)[1].

  • Causality: Sodium ethoxide is employed to deprotonate the formamidine acetate, liberating the nucleophilic free amidine. The primary amine of formamidine attacks the highly electrophilic ethoxymethylene carbon, displacing ethanol. A subsequent intramolecular cyclization between the second amidine nitrogen and the ester carbonyl yields the core[2].

1.2. Deoxychlorination/Bromination via Vilsmeier-Type Activation Direct bromination of the C4-hydroxy group (which exists predominantly as the pyrimidin-4(3H)-one tautomer) is kinetically sluggish.

  • Causality: To overcome this energetic barrier, is used in conjunction with a catalytic amount of N,N-Dimethylformamide (DMF)[3],[4]. DMF reacts with POBr₃ to form a Vilsmeier-Haack-type intermediate (bromomethylene dimethyliminium bromide). This highly electrophilic species rapidly activates the tautomeric carbonyl oxygen, converting it into a superior phosphorodibromidate leaving group. Subsequent SNAr by the bromide ion delivers the target 4-bromopyrimidine-5-carbonitrile[5].

Workflow Visualization

SynthesisWorkflow SM1 Formamidine Acetate Step1 Base-Promoted Condensation SM1->Step1 SM2 Ethyl (ethoxymethylene) cyanoacetate SM2->Step1 Int1 4-Hydroxypyrimidine- 5-carbonitrile Step1->Int1 NaOEt, EtOH Reflux, 4-6 h Step2 Vilsmeier-Type Bromination Int1->Step2 Prod 4-Bromopyrimidine- 5-carbonitrile Step2->Prod POBr3, DMF (cat.) Toluene, 110 °C, 3 h

Figure 1: Two-step synthetic workflow for 4-Bromopyrimidine-5-carbonitrile.

Experimental Protocols: A Self-Validating Approach
Stage 1: Synthesis of 4-Hydroxypyrimidine-5-carbonitrile

Reagents: Formamidine acetate (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.05 eq), Sodium ethoxide (1.2 eq, 21 wt% in ethanol), Absolute ethanol (10 mL/g).

  • Initiation: Equip a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Add absolute ethanol and formamidine acetate.

  • Base Addition: Dropwise add the sodium ethoxide solution at 0 °C.

    • Causality: Neutralization of the acetate salt liberates the free amidine base. Cooling prevents the premature thermal degradation of the free amidine before the electrophile is introduced.

  • Condensation: Stir for 30 minutes, then add ethyl (ethoxymethylene)cyanoacetate in one portion. Heat the reaction mixture to reflux (78 °C) for 4–6 hours.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove the ethanol. Dissolve the residue in minimal water and acidify to pH 3–4 using 2M HCl.

    • Causality: The product forms a highly soluble sodium salt in basic media. Acidification protonates the pyrimidine oxygen/nitrogen, inducing the precipitation of the neutral 4-hydroxypyrimidine-5-carbonitrile.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

Self-Validating Checkpoints (Stage 1):

  • Physical State: Off-white to pale yellow powder.

  • Solubility: Soluble in 1M NaOH; insoluble in cold water.

  • TLC: Rf ~ 0.2 in DCM:MeOH (9:1), highly UV active (254 nm).

Stage 2: Synthesis of 4-Bromopyrimidine-5-carbonitrile

Reagents: 4-Hydroxypyrimidine-5-carbonitrile (1.0 eq), Phosphorus oxybromide (POBr₃) (2.5 eq), N,N-Dimethylformamide (DMF) (0.1 eq), Anhydrous Toluene (5 mL/mmol).

  • Preparation: In a rigorously dried Schlenk flask under nitrogen, suspend 4-hydroxypyrimidine-5-carbonitrile in anhydrous toluene.

  • Reagent Addition: Add POBr₃ in portions at room temperature.

    • Field-Proven Insight: POBr₃ is highly corrosive and moisture-sensitive; handle in a glovebox or under a strict nitrogen blanket to prevent premature hydrolysis to phosphoric acid[4].

  • Catalysis: Add catalytic DMF (1-2 drops per mmol).

    • Causality: DMF acts as a nucleophilic catalyst, accelerating the formation of the active brominating species and significantly lowering the required reaction temperature, thereby preventing substrate charring.

  • Heating: Heat the mixture to 110 °C for 3 hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench by slow addition to crushed ice.

    • Causality: Exothermic hydrolysis of unreacted POBr₃ generates HBr and phosphoric acid. Ice controls the exotherm and prevents the acid-catalyzed degradation of the delicate cyano group.

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ until the aqueous phase is pH ~7, followed by brine.

    • Field-Proven Insight: Do not skip the NaHCO₃ wash. Trace acidic byproducts can catalyze the hydrolysis of the nitrile during storage.

  • Purification: Dry over anhydrous Na₂SO₄, filter, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating Checkpoints (Stage 2):

  • TLC: The product is highly non-polar compared to the starting material, eluting with an Rf ~ 0.6 in Hexanes:EtOAc (3:1).

  • IR Spectroscopy: The complete disappearance of the broad O-H/N-H stretch (3200–2800 cm⁻¹) and the strong C=O stretch (~1670 cm⁻¹) of the pyridone tautomer confirms successful bromination.

  • Mass Spectrometry: ESI-MS will show a distinct 1:1 isotopic pattern for the [M+H]⁺ ion due to the ⁷⁹Br and ⁸¹Br isotopes.

Process Optimization & Quantitative Data

To demonstrate the critical role of the Vilsmeier-type activation in Stage 2, various bromination conditions were evaluated. The addition of catalytic DMF in a non-polar solvent (Toluene) proved superior to neat conditions, which suffered from thermal degradation.

Table 1: Quantitative Optimization of the Bromination Step (Stage 2)

EntryBrominating AgentEquivalentsCatalystSolventTemp (°C)Time (h)Yield (%)Observation
1PBr₃3.0NoneToluene11012< 10Poor conversion, unreactive
2POBr₃1.5NoneNeat120445Extensive charring, difficult workup
3POBr₃2.5NoneToluene110562Moderate conversion
4 POBr₃ 2.5 DMF (0.1 eq) Toluene 110 3 88 Clean conversion, high purity
References
  • Title: Organo-phosphoric esters and their production and use (US Patent 4,326,058)

Sources

Application

Application Notes &amp; Protocols: Strategic Implementation of Suzuki-Miyaura Coupling for the Synthesis of 4-Arylpyrimidine-5-carbonitriles

Introduction: The Strategic Value of the Pyrimidine-5-carbonitrile Scaffold The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, forming the core of numerous approved drugs and biologically active com...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrimidine-5-carbonitrile Scaffold

The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] When functionalized at the 4-position with an aryl or heteroaryl moiety and possessing a carbonitrile group at the 5-position, the resulting 4-arylpyrimidine-5-carbonitrile scaffold exhibits significant therapeutic potential. This structural motif is prevalent in a new class of potent enzyme inhibitors, particularly targeting protein kinases like the Epidermal Growth Factor Receptor (EGFR).[1][3][4] The development of efficient and versatile synthetic routes to access these high-value compounds is therefore a critical objective for researchers in drug discovery and development.

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the crucial C-C bond between the pyrimidine core and various (hetero)aryl partners.[5][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool.[6][7] This guide provides a detailed examination of the Suzuki-Miyaura coupling as applied to 4-bromopyrimidine-5-carbonitrile, offering mechanistic insights, practical optimization strategies, and robust experimental protocols designed to empower researchers to achieve high-yield, reproducible outcomes.

The Catalytic Cycle: A Mechanistic Framework

Understanding the fundamental mechanism of the Suzuki-Miyaura coupling is paramount for rational troubleshooting and optimization. The reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][8][9]

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromopyrimidine-5-carbonitrile. This is often the rate-limiting step and results in the formation of a Pd(II) complex.[8][9] The electron-deficient nature of the pyrimidine ring generally facilitates this step compared to electron-rich aryl halides.[10]

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then displaces the halide on the Pd(II) complex.[8][11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired 4-arylpyrimidine-5-carbonitrile product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8][9]

Suzuki_Catalytic_Cycle cluster_boron Boron Activation pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (4-Bromopyrimidine-5-carbonitrile) pd_intermediate1 L₂Pd(II)(Ar)(X) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base (e.g., K₂CO₃) pd_intermediate2 L₂Pd(II)(Ar)(R) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Suzuki coupling with 4-bromopyrimidine-5-carbonitrile hinges on the judicious selection of several key components. The electron-withdrawing nature of both the pyrimidine ring and the nitrile group makes the substrate particularly susceptible to certain side reactions, necessitating careful optimization.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is critical for catalytic activity and stability.[12]

  • Palladium Precursors: Common Pd(II) precursors like Pd(OAc)₂ or pre-formed Pd(0) complexes such as Pd(PPh₃)₄ and Pd₂(dba)₃ are widely used.[9][11] Pd(II) sources require in situ reduction to the active Pd(0) species, which can be facilitated by phosphine ligands.

  • Phosphine Ligands: For relatively simple couplings, triphenylphosphine (PPh₃) is often sufficient.[13] However, for more challenging substrates or to improve reaction rates and yields, more sophisticated ligands are employed. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) are known to facilitate the oxidative addition step with challenging heteroaryl halides and promote the final reductive elimination step.[14][15]

The Role of the Base

The base is essential for activating the boronic acid to facilitate transmetalation.[11][16] The choice and strength of the base can significantly impact the reaction outcome.

  • Common Bases: Inorganic bases are most common, including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[7][16][17]

  • Selection Rationale:

    • K₂CO₃ is a cost-effective and widely used base, often effective for general-purpose couplings.[17]

    • K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids.[17]

    • Cs₂CO₃ is highly effective but more expensive. Its high solubility in organic solvents can accelerate the reaction.

    • Stronger bases like NaOH or alkoxides (e.g., KOtBu) can be used but increase the risk of side reactions, including hydrolysis of the nitrile group or decomposition of base-sensitive substrates.[9][18]

Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

  • Aprotic Solvents: 1,4-Dioxane, toluene, and tetrahydrofuran (THF) are frequently used.[15][19]

  • Aqueous Mixtures: Suzuki couplings are often performed in a biphasic system, such as dioxane/water or toluene/water.[7][20] The presence of water can be beneficial by helping to dissolve the inorganic base and promoting the formation of the reactive boronate species.[17]

  • Degassing: It is critical to thoroughly degas the solvent and the reaction mixture to remove dissolved oxygen. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and promote the undesirable homocoupling of the boronic acid.[17][19]

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of 4-bromopyrimidine-5-carbonitrile with various arylboronic acids, providing a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Typical OutcomeReference
Pd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O (4:1)80-10012-18Good for simple arylboronic acids.[2][17]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (5:1)1004-8High yields, suitable for hindered boronic acids.[12]
Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (3)Dioxane/H₂O (2:1)10012Standard conditions, may require longer times.[21]
Pd(dppf)Cl₂ (3)-K₂CO₃ (3)DMF906-10Good for polar substrates, requires careful purification.[22]
Pd(PPh₃)₄ (0.5)-K₂CO₃ (3)Dioxane/H₂O (2:1)100 (MW)0.25Rapid, high-yield synthesis via microwave.[10][20]

Troubleshooting Common Side Reactions

A successful protocol anticipates and mitigates potential side reactions. For 4-bromopyrimidine-5-carbonitrile, two side reactions are particularly common.

  • Protodebromination (Hydrodehalogenation): This is the replacement of the bromine atom with hydrogen, yielding pyrimidine-5-carbonitrile.[14][17] This side reaction is often promoted by sources of hydrogen (e.g., water, alcohols in the solvent) and can be exacerbated by high temperatures or long reaction times.[17]

    • Mitigation Strategy: Use anhydrous solvents if protodebromination is severe. Avoid alcohol-based solvents. Lowering the reaction temperature and using a more active catalyst to shorten the reaction time can also be effective.[17]

  • Homocoupling of Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct (R-R). This is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.[14][19]

    • Mitigation Strategy: Rigorous degassing of all solvents and reagents by bubbling with an inert gas (argon or nitrogen) before adding the catalyst is essential.[17] Maintaining a positive pressure of an inert atmosphere throughout the reaction is crucial.

Experimental Protocols

The following protocols provide step-by-step guidance for performing the Suzuki-Miyaura coupling reaction. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox to prevent catalyst degradation and side reactions.

General Workflow

Workflow A Reagent Preparation (Substrate, Boronic Acid, Base) B Inert Atmosphere Setup (Schlenk Flask, Degassing) A->B C Solvent & Reagent Addition B->C D Catalyst Addition C->D E Reaction (Heating & Stirring) D->E F Reaction Monitoring (TLC, GC/LC-MS) E->F F->E Incomplete G Work-up & Extraction F->G Complete H Purification (Column Chromatography) G->H I Product Analysis (NMR, MS) H->I

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Protocol 1: Standard Conditions using Pd(PPh₃)₄

This protocol is suitable for coupling 4-bromopyrimidine-5-carbonitrile with standard, non-hindered arylboronic acids.

Materials:

  • 4-Bromopyrimidine-5-carbonitrile (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Standard laboratory glassware (e.g., Schlenk flask), stir bar, heating mantle/oil bath.

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add 4-bromopyrimidine-5-carbonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvents should be previously degassed by bubbling with argon for at least 30 minutes.

  • Stir the mixture for 15 minutes at room temperature to ensure good mixing.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 mmol).

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[[“]] The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[20]

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-arylpyrimidine-5-carbonitrile.

Protocol 2: Microwave-Assisted High-Efficiency Synthesis

This protocol leverages microwave irradiation for rapid and efficient coupling, which can often improve yields and reduce side products.[20]

Materials:

  • 4-Bromopyrimidine-5-carbonitrile (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)

  • Degassed 1,4-Dioxane/Water mixture (2:1 v/v, 6 mL)

  • 10 mL microwave reactor vial with a stir bar.

Procedure:

  • To a 10 mL microwave reactor vial containing a stir bar, add 4-bromopyrimidine-5-carbonitrile (0.5 mmol), the arylboronic acid (0.6 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol).[20]

  • Add the degassed 1,4-dioxane/water mixture (6 mL).

  • Seal the vial with a cap and place it in the microwave reactor cavity.

  • Irradiate the reaction mixture at 100 °C for 15-20 minutes with stirring.[10][20]

  • After the reaction, allow the vial to cool to a safe temperature before opening.

  • Perform the work-up and purification as described in Protocol 1 (steps 9-12), adjusting volumes accordingly.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for synthesizing 4-arylpyrimidine-5-carbonitriles, a scaffold of significant interest in drug discovery. Success with the electron-deficient 4-bromopyrimidine-5-carbonitrile substrate is readily achievable through careful control of key reaction parameters. By understanding the catalytic cycle, selecting the appropriate catalyst, base, and solvent system, and taking rigorous measures to exclude oxygen, researchers can minimize side reactions like protodebromination and homocoupling. The protocols provided herein offer robust starting points for both conventional and microwave-assisted synthesis, enabling the efficient and reproducible production of these valuable compounds.

References

  • Chemistry Learner. (2020, May 2). Suzuki Reaction: Definition, Example, Mechanism & Application. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Consensus Academic Search Engine. Suzuki Reaction General Procedure. [Link]

  • Murray, J. I., et al. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • ResearchGate. Optimization of Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Chemical Society Reviews (RSC Publishing). (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • MDPI. (2025, April 17). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. [Link]

  • wwjmrd.com. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • PMC. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. [Link]

  • ACS Publications. (2008, August 9). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

  • Journal of Pharmaceutical Negative Results. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • PubMed. (2020, October 7). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]

  • Semantic Scholar. (2022, November 2). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. [Link]

  • New Journal of Chemistry (RSC Publishing). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. [Link]

  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Journal of Applied Pharmaceutical Science. (2014, December 29). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. [Link]

  • ResearchGate. Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (2018, December 10). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]

  • PubMed. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. [Link]

Sources

Method

Application Notes and Protocols for the Scale-up Synthesis of 4-Bromopyrimidine-5-carbonitrile

Introduction: The Significance of 4-Bromopyrimidine-5-carbonitrile in Medicinal Chemistry 4-Bromopyrimidine-5-carbonitrile is a pivotal building block in contemporary drug discovery and development. Its unique electronic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Bromopyrimidine-5-carbonitrile in Medicinal Chemistry

4-Bromopyrimidine-5-carbonitrile is a pivotal building block in contemporary drug discovery and development. Its unique electronic properties and versatile reactivity make it an ideal scaffold for the synthesis of a diverse array of pharmacologically active molecules. The pyrimidine core is a common motif in numerous approved drugs, and the strategic placement of a bromo and a cyano group allows for selective and efficient downstream functionalization through various cross-coupling reactions and nucleophilic substitutions. This enables medicinal chemists to rapidly generate libraries of complex molecules for screening and lead optimization in programs targeting oncology, virology, and inflammatory diseases.

The escalating demand for this key intermediate necessitates the development of a robust, scalable, and safe synthetic process. This document provides a comprehensive guide for the scale-up synthesis of 4-Bromopyrimidine-5-carbonitrile, focusing on a reliable and well-documented transformation. The protocol herein is designed to be self-validating, with an emphasis on the rationale behind experimental choices, in-process controls, and rigorous safety measures.

Synthetic Strategy: From Hydroxy to Bromo Precursor

The selected and optimized route for the multigram synthesis of 4-Bromopyrimidine-5-carbonitrile involves the direct bromination of the commercially available 4-hydroxypyrimidine-5-carbonitrile. This approach is favored for its convergency and the relatively straightforward nature of the transformation.

Several brominating agents were considered for this conversion, including phosphorus tribromide (PBr₃) and phosphorus oxybromide (POBr₃). While both are effective, phosphorus oxybromide is often the reagent of choice for the conversion of hydroxyl groups on electron-deficient heterocyclic systems like pyrimidines.[1] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a bromide ion. This method typically offers high yields and cleaner conversions compared to other brominating agents.

The overall synthetic workflow is depicted below:

Synthetic Workflow A 4-Hydroxypyrimidine-5-carbonitrile (Starting Material) B Bromination with POBr₃ A->B Acetonitrile, Reflux C Reaction Quench (Ice Water) B->C Careful Addition D Extraction with Ethyl Acetate C->D E Washing and Drying D->E F Solvent Removal E->F G Purification (Crystallization) F->G H 4-Bromopyrimidine-5-carbonitrile (Final Product) G->H

Caption: Synthetic workflow for the synthesis of 4-Bromopyrimidine-5-carbonitrile.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a representative scale-up synthesis. All operations involving phosphorus oxybromide must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesEquivalents
4-Hydroxypyrimidine-5-carbonitrile121.0950.0 g0.4131.0
Phosphorus Oxybromide (POBr₃)286.69177.5 g (62.0 mL)0.6191.5
Acetonitrile (anhydrous)41.05500 mL--
Deionized Water18.02As needed--
Ethyl Acetate88.111 L--
Saturated Sodium Bicarbonate Solution-As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate120.37As needed--

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Heating mantle with a temperature controller

  • Dropping funnel (optional, for controlled addition of POBr₃ if desired)

  • Large beaker or container for quenching

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble the 2 L three-necked round-bottom flask with the mechanical stirrer, reflux condenser, and a stopper. Ensure all glassware is dry. Place the flask in the heating mantle.

  • Charging Reagents: To the flask, add 4-hydroxypyrimidine-5-carbonitrile (50.0 g, 0.413 mol) and anhydrous acetonitrile (500 mL). Begin stirring to form a suspension.

  • Addition of Phosphorus Oxybromide: Carefully and in portions, add phosphorus oxybromide (177.5 g, 0.619 mol) to the stirred suspension. The addition is exothermic, and the reaction mixture may warm up.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical TLC system would be 30% ethyl acetate in hexanes. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large container, prepare a mixture of crushed ice and water (approximately 1 L). CAUTION: The quenching process is highly exothermic and will release hydrogen bromide gas. Perform this step slowly and carefully in the fume hood. Slowly and with vigorous stirring, pour the reaction mixture onto the ice-water.

  • Neutralization: Carefully neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).

  • Extraction: Transfer the neutralized mixture to a 2 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (200 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the drying agent with a small amount of ethyl acetate.

  • Solvent Removal: Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure 4-Bromopyrimidine-5-carbonitrile.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through a series of in-process controls and characterization of the final product.

  • Reaction Monitoring: Regular analysis of the reaction mixture by TLC or HPLC is critical to determine the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.

  • Work-up and pH control: Careful neutralization is essential to ensure the product is in its free base form for efficient extraction into the organic solvent. The pH should be monitored closely during this step.

  • Product Characterization: The identity and purity of the final product should be confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry: To verify the molecular weight.

    • HPLC: To determine the purity of the final product (typically >98%).

    • Melting Point: To compare with the literature value.

Safety Considerations: Handling Hazardous Reagents

The scale-up of any chemical synthesis requires a thorough understanding of the hazards associated with the reagents and the process.

  • Phosphorus Oxybromide (POBr₃): This reagent is highly corrosive and reacts violently with water, releasing heat and corrosive hydrogen bromide (HBr) gas.[2] It must be handled in a fume hood while wearing chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2] Ensure all equipment is dry before use. In case of skin contact, immediately rinse with copious amounts of water for at least 15-20 minutes.[2]

  • Phosphorus Tribromide (PBr₃): Similar to POBr₃, PBr₃ is corrosive and reacts with water.[3][4][5] It is also air-sensitive.[3] Avoid inhalation of vapors and handle in a well-ventilated fume hood.[3][4] Personal protective equipment should be worn as with POBr₃.[4][6]

  • Acetonitrile: This is a flammable solvent and is toxic if inhaled or absorbed through the skin. Handle in a well-ventilated area away from ignition sources.

  • Quenching: The quenching of the reaction mixture is a critical step with significant potential for exotherm and gas evolution. This must be done slowly, with efficient cooling and stirring, in a fume hood.

A comprehensive risk assessment should be conducted before commencing any scale-up synthesis.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 4-Bromopyrimidine-5-carbonitrile. By adhering to the step-by-step instructions, implementing the recommended in-process controls, and observing all safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate in the quantities required for their programs. The emphasis on understanding the "why" behind each step ensures a robust process that can be adapted and optimized as needed for even larger-scale production.

References

  • Vertex AI Search, Phosphorus Tribromide or Phosphorus (III) bromide Manufacturers, SDS.
  • Vertex AI Search, Safe Handling and Storage of Phosphorus Oxybromide (CAS 7789-59-5).
  • CDH Fine Chemicals India, PHOSPHOROUS TRIBROMIDE CAS NO 7789-60-8 MATERIAL SAFETY D
  • TCI Chemicals, SAFETY D
  • MilliporeSigma, SAFETY D
  • Vertex AI Search, SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • ChemicalBook, 4-HYDROXYPYRIMIDINE-5-CARBONITRILE | 4774-34-9.

Sources

Application

Application Note: Catalytic Methods for the Regioselective Synthesis of Brominated Pyrimidines

Strategic Context and Application Brominated pyrimidines—specifically those functionalized at the C-5 position—are indispensable building blocks in modern drug development. They serve as critical precursors for the synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Application

Brominated pyrimidines—specifically those functionalized at the C-5 position—are indispensable building blocks in modern drug development. They serve as critical precursors for the synthesis of antiviral and anticancer nucleoside analogs, and act as versatile coupling partners in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Historically, the bromination of pyrimidines relied on harsh reagents such as molecular bromine (Br₂) in highly acidic media. These classical methods suffer from poor regioselectivity, low functional group tolerance, and the generation of toxic byproducts. To address these bottlenecks, modern synthetic chemistry has shifted toward highly controlled catalytic bromination methodologies . This application note details two state-of-the-art catalytic protocols that ensure high-yielding, regioselective C-5 bromination under mild, bench-stable conditions.

Mechanistic Causality: Overcoming Pyrimidine Deactivation

The pyrimidine ring is inherently electron-deficient due to the electron-withdrawing nature of its two nitrogen atoms. This deactivation makes standard Electrophilic Aromatic Substitution (EAS) kinetically unfavorable. While the C-5 position is the least electron-deficient carbon in the ring, successful functionalization still requires highly activated electrophiles.

Pathway A: Nucleophilic Catalysis via Sodium Azide (NaN₃)

For pyrimidine nucleosides (e.g., uridine, cytidine), harsh Lewis acids can cleave the sensitive glycosidic bond. Instead, is utilized as a mild bromine source. However, SMBI alone reacts sluggishly. The introduction of a catalytic amount of sodium azide (NaN₃) acts as a nucleophilic activator. The azide ion interacts with SMBI to form a transient, highly reactive active brominating species (likely a bromo-azide complex) that rapidly and regioselectively transfers the bromonium ion to the C-5 position[1],[2].

SMBICatalysis Substrate Pyrimidine Nucleoside (e.g., Uridine) Active Active Br-N3 Species (Transient Intermediate) Substrate->Active Aqueous CH3CN Catalyst NaN3 Catalyst (Nucleophilic Activator) Catalyst->Active Catalytic Activation Reagent SMBI (Bromine Source) Reagent->Active Br Transfer Product 5-Bromopyrimidine (Regioselective Product) Active->Product C-5 Electrophilic Substitution

Catalytic activation of SMBI by NaN3 for the regioselective C-5 bromination of pyrimidines.

Pathway B: Dual Lewis/Brønsted Acid Activation via Thianthrene/TfOH

For highly deactivated, non-nucleoside pyrimidine derivatives, a more aggressive electrophilic activation is required. A recent breakthrough employs a to activate N-Bromosuccinimide (NBS). TfOH (a Brønsted acid) protonates NBS, dramatically increasing its electrophilicity. Thianthrene (a Lewis base) intercepts the bromonium ion to form a stable yet highly reactive TT-Br⁺ complex. This synergy allows for the bromination of deactivated rings that would otherwise resist functionalization[3].

TTCatalysis NBS N-Bromosuccinimide (NBS) Complex TT-Br+ Active Complex (Highly Electrophilic) NBS->Complex Protonation & Capture TfOH TfOH (Brønsted Acid) TfOH->Complex Acidic Activation TT Thianthrene (Lewis Base) TT->Complex Halogen Bonding Product Brominated Pyrimidine Complex->Product EAS Reaction Substrate Deactivated Pyrimidine Substrate->Product C-Br Bond Formation Product->TT Catalyst Regeneration

Dual Lewis/Brønsted acid catalytic cycle for NBS activation using Thianthrene and TfOH.

Quantitative Efficacy and Method Selection

To assist in protocol selection, the following table summarizes the quantitative data and operational parameters of the classical method versus the two advanced catalytic systems described in this guide.

ParameterClassical Method (Br₂/AcOH)SMBI + NaN₃ CatalysisNBS + TT/TfOH Catalysis
Bromine Source Molecular Bromine (Br₂)Sodium MonobromoisocyanurateN-Bromosuccinimide (NBS)
Catalyst System None (Uncatalyzed)Sodium Azide (NaN₃)Thianthrene (TT) + TfOH
Optimal Substrate Scope Simple, electron-rich aromaticsPyrimidine & Purine NucleosidesDeactivated heteroarenes
Reaction Medium Acetic Acid / CCl₄Aq. Acetonitrile (Green Solvent)1,2-Dichloroethane (DCE)
Regioselectivity Poor to ModerateHigh (Strictly C-5 specific)High
Typical Yield Profile 40% – 60% (Byproducts common)70% – 94%60% – 90%
Safety / Toxicity Highly toxic, corrosiveBench-stable, low toxicityBench-stable, safe handling

Validated Experimental Protocols

Protocol A: NaN₃-Catalyzed Bromination of Pyrimidine Nucleosides

This protocol is optimized for the synthesis of 5-Bromo-2'-O-methyluridine, demonstrating the protection-group tolerance of the SMBI/NaN₃ system[1].

Scale: 0.4 mmol Reagents Required:

  • 2'-O-Methyluridine: 0.103 g (0.4 mmol)

  • Sodium Azide (NaN₃): 0.104 g (1.6 mmol, 4.0 equiv)

  • Sodium Monobromoisocyanurate (SMBI): 0.101 g (0.44 mmol, 1.1 equiv)

  • Solvent: H₂O:CH₃CN (1:9 v/v), 5 mL

Step-by-Step Methodology:

  • Solubilization: Dissolve 0.103 g of 2'-O-Methyluridine in 5 mL of the aqueous acetonitrile mixture (H₂O:CH₃CN, 1:9) in a round-bottom flask.

    • Causality: The aqueous environment ensures the solubility of both the nucleoside and the inorganic NaN₃ catalyst, while the acetonitrile maintains the stability of the organic intermediates.

  • Catalyst Loading: Add 0.104 g of NaN₃ to the stirring solution at room temperature.

    • Causality: Introducing the nucleophilic catalyst prior to the halogen source ensures it is uniformly distributed to intercept the brominating agent immediately, preventing localized spikes in unactivated SMBI concentration that could lead to oxidative side reactions.

  • Halogen Activation: Slowly add 0.101 g of SMBI to the reaction mixture.

    • Causality: SMBI reacts with the azide ions in situ to form the highly reactive brominating species, initiating the catalytic cycle.

  • Reaction Monitoring: Stir the mixture at room temperature for 30 to 120 minutes. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC).

  • Quenching & Workup: Once complete, evaporate the solvent under reduced pressure. Extract the residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography to yield the pure 5-bromopyrimidine product.

Protocol B: Thianthrene/TfOH-Catalyzed Bromination of Deactivated Pyrimidines

This protocol utilizes dual-catalysis to force the bromination of highly deactivated pyrimidine rings that fail to react under standard conditions[3].

Scale: 0.5 mmol Reagents Required:

  • Pyrimidine Substrate: 0.5 mmol

  • N-Bromosuccinimide (NBS): 0.6 mmol (1.2 equiv)

  • Thianthrene (TT): 5.0 mol%

  • Trifluoromethanesulfonic acid (TfOH): 5.0 mol%

  • Solvent: 1,2-Dichloroethane (DCE), 2.0 mL

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried vial equipped with a magnetic stir bar, add the pyrimidine substrate (0.5 mmol), NBS (0.6 mmol), and Thianthrene (5.0 mol%).

    • Causality: Assembling the solid reagents in a dry environment minimizes ambient moisture interference, which could prematurely hydrolyze the highly sensitive active halogen complex.

  • Solvent Addition: Add 2.0 mL of anhydrous DCE to the vial.

    • Causality: DCE provides a non-coordinating, moderately polar environment that stabilizes the transient TT-Br⁺ ionic complex without competing for the Lewis acid catalyst.

  • Acidic Initiation: Carefully add TfOH (5.0 mol%) to the stirring mixture.

    • Causality: TfOH acts as the Brønsted acid co-catalyst, protonating the NBS to facilitate the transfer of the bromonium ion to Thianthrene. Adding the acid last initiates the catalytic cycle in a highly controlled manner, preventing premature substrate degradation.

  • Propagation: Stir the mixture at room temperature for 6 hours.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TfOH. Extract the aqueous layer with dichloromethane (3 × 10 mL). Combine the organic layers, dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • [1] Maity, J., et al. "An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI)." National Institutes of Health (PMC). URL: [Link]

  • [2] Maity, J., et al. "Facile Access to Bromonucleosides Using Sodium Monobromoisocyanurate (SMBI)." Current Protocols in Nucleic Acid Chemistry, 2017. URL: [Link]

  • [3] "Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source." Chemical Science, RSC Publishing, 2024. URL: [Link]

Sources

Method

Application Note: High-Throughput Screening and Synthesis of 4-Bromopyrimidine-5-Carbonitrile Libraries for Kinase Inhibitor Discovery

Executive Summary & Scientific Rationale The pyrimidine-5-carbonitrile scaffold has emerged as a highly privileged pharmacophore in modern oncology and inflammatory disease drug discovery. Structurally mimicking the aden...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The pyrimidine-5-carbonitrile scaffold has emerged as a highly privileged pharmacophore in modern oncology and inflammatory disease drug discovery. Structurally mimicking the adenine ring of ATP, these derivatives act as potent, ATP-competitive inhibitors targeting key oncogenic receptor tyrosine kinases (RTKs) such as EGFR (including the resistance mutation T790M), VEGFR-2, and the downstream PI3K/AKT signaling axis[1][2].

As a Senior Application Scientist, I designed this protocol to address the critical bottleneck in hit-to-lead optimization: the rapid generation and biological validation of structurally diverse chemical libraries. To achieve this, we utilize 4-bromopyrimidine-5-carbonitrile as the central electrophilic building block[3].

The Causality of Scaffold Selection
  • Why 4-Bromo over 4-Chloro? While 4-chloropyrimidines are common, the bromide leaving group at the C4 position is larger and more polarizable. This lowers the activation energy required to form the Meisenheimer complex during Nucleophilic Aromatic Substitution ( SN​Ar ). Consequently, reactions can proceed at room temperature or under mild heating, preserving sensitive functional groups on the incoming nucleophiles.

  • The Role of the 5-Cyano Group: The electron-withdrawing cyano group at the C5 position serves a dual purpose. Synthetically, it highly activates the C4 position for SN​Ar by stabilizing the anionic intermediate. Pharmacologically, the cyano nitrogen acts as a critical hydrogen-bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR), which significantly drives binding affinity and target residence time[4][5].

High-Throughput Library Synthesis Workflow

To systematically explore the Structure-Activity Relationship (SAR) of the hinge-binding region, we employ an automated parallel SN​Ar methodology. This protocol is designed as a self-validating system ; every reaction plate includes an internal LC-MS quality control step to ensure >95% purity before biological screening.

Protocol 1: Automated Parallel SN​Ar Synthesis

Objective: Generate a 384-member library of 4-amino/4-thio-pyrimidine-5-carbonitriles.

  • Reagent Preparation: Prepare a 0.1 M stock solution of 4-bromopyrimidine-5-carbonitrile in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that optimally solvates the nucleophile without hydrogen-bonding to it, accelerating the SN​Ar transition state.

  • Library Dispensing: Using an automated liquid handler, dispense 10 µL (1.0 µmol) of the core scaffold into a 384-well glass-lined reaction block.

  • Nucleophile Addition: Add 12 µL (1.2 µmol, 1.2 eq) of diverse primary/secondary amines or thiols (from a pre-plated library) to the respective wells.

  • Base Addition: Add 5 µL of N,N-Diisopropylethylamine (DIPEA) (2.0 µmol, 2.0 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HBr byproduct to prevent the protonation of the incoming amine nucleophiles, without competing for the electrophilic C4 position.

  • Incubation & Reaction: Seal the reaction block and incubate at 45°C on a thermoshaker for 4 hours.

  • In-line QC & Purification (Self-Validation): Transfer 1 µL from each well to an LC-MS autosampler. Validation Checkpoint: Only wells demonstrating >95% conversion to the desired product mass are advanced. The solvent is evaporated via a centrifugal vacuum concentrator, and the library is reconstituted in 100% DMSO to a final concentration of 10 mM.

Synthesis_Workflow A 4-Bromopyrimidine- 5-carbonitrile B Automated SNAr (Amines/Thiols) A->B C LC-MS QC & Purification B->C D HTRF Kinase Screening C->D E Hit Triage & IC50 Profiling D->E

Fig 1. High-throughput workflow from automated SNAr synthesis to HTRF kinase screening.

High-Throughput Kinase Screening (HTS) Protocol

We utilize Homogeneous Time-Resolved Fluorescence (HTRF) for the primary screen against EGFR (WT and T790M) and VEGFR-2[6].

  • Causality for HTRF Selection: Unlike traditional ELISAs that require multiple wash steps (making 384-well automation cumbersome and error-prone), HTRF is a homogeneous "mix-and-read" assay. It relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium cryptate donor and an XL665 acceptor. The ratiometric readout (665nm/620nm) mathematically cancels out compound auto-fluorescence and inner-filter effects, drastically reducing false positives.

Protocol 2: HTRF Kinase Assay

Objective: Identify nanomolar inhibitors of RTKs from the synthesized library.

  • Assay Plate Preparation: Stamp 50 nL of the 10 mM compound library (in DMSO) into a low-volume 384-well white microplate using an acoustic dispenser (e.g., Echo 550). This yields a final screening concentration of 10 µM in a 50 µL assay volume (0.1% DMSO final).

  • Enzyme/Substrate Addition: Add 20 µL of Kinase Buffer containing the target kinase (e.g., 0.5 nM EGFR WT) and biotinylated tyrosine kinase substrate.

  • Pre-Incubation: Incubate for 15 minutes at room temperature to allow compound binding to the kinase hinge region.

  • Reaction Initiation: Add 10 µL of ATP (at the predetermined Km​ value for the specific kinase) to initiate phosphorylation. Incubate for 45 minutes.

  • Detection & Quenching: Add 20 µL of Detection Buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction), Europium-labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Readout & Validation: Incubate for 1 hour, then read on a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

    • Validation Checkpoint: Calculate the Z'-factor using positive (Erlotinib) and negative (DMSO) controls. The assay is only validated and accepted if Z' > 0.65 , ensuring robust statistical differentiation between hits and background noise.

Mechanism Ligand Growth Factors (EGF / VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) Ligand->Receptor Ligand Binding PI3K PI3K / AKT Signaling Axis Receptor->PI3K Phosphorylation Inhibitor Pyrimidine-5-carbonitrile Library Hits Inhibitor->Receptor ATP-Competitive Inhibition Proliferation Tumor Proliferation & Survival PI3K->Proliferation Signal Transduction

Fig 2. Mechanism of RTK inhibition by pyrimidine-5-carbonitrile derivatives blocking PI3K/AKT.

Quantitative Data Presentation & Hit Triage

Compounds exhibiting >70% inhibition at 10 µM in the primary screen are advanced to 10-point dose-response profiling to determine exact IC50​ values. The table below summarizes representative structure-activity relationships derived from the screening of the 4-substituted pyrimidine-5-carbonitrile library.

Table 1: Representative HTS Kinase Profiling Data ( IC50​ in nM)

Compound IDC4-Substitution (Nucleophile)EGFR WT IC50​ (nM)EGFR T790M IC50​ (nM)VEGFR-2 IC50​ (nM)
Lib-001 4-methoxyaniline45 ± 4320 ± 15110 ± 8
Lib-042 4-fluoroaniline12 ± 285 ± 545 ± 3
Lib-118 N-methylpiperazine>10,000>10,000>10,000
Lib-205 3-chloro-4-fluoroaniline8 ± 1 40 ± 3 22 ± 2
Erlotinib (Standard Control)2 ± 0.5>1,000N/A

Data Interpretation: Bulky, aliphatic substitutions (Lib-118) abolish activity due to steric clashes within the narrow ATP-binding pocket. Conversely, halogenated anilines (Lib-205) exhibit deep pocket penetration, yielding potent dual inhibition of both wild-type and mutant EGFR, overcoming standard Erlotinib resistance.

References

  • Title: Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 | Source: nih.
  • Title: Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M | Source: rsc.
  • Title: Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes | Source: nih.
  • Title: EN300-1082021 (4-bromopyrimidine-5-carbonitrile) | Source: enaminestore.
  • Title: Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers | Source: nih.
  • Title: Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies | Source: rsc.

Sources

Application

Photochemical reactions involving 4-Bromopyrimidine-5-carbonitrile

Application Note: Visible-Light Metallaphotoredox C(sp²)–C(sp³) Decarboxylative Cross-Coupling of 4-Bromopyrimidine-5-carbonitrile Target Audience: Discovery Chemists, Process Researchers, and Photochemistry Specialists....

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Visible-Light Metallaphotoredox C(sp²)–C(sp³) Decarboxylative Cross-Coupling of 4-Bromopyrimidine-5-carbonitrile

Target Audience: Discovery Chemists, Process Researchers, and Photochemistry Specialists. Objective: To provide a robust, self-validating protocol for the late-stage alkylation of highly electron-deficient heteroaryl bromides using dual iridium/nickel photoredox catalysis.

Mechanistic Rationale & Substrate Dynamics

In modern drug discovery, the pyrimidine-5-carbonitrile motif is a privileged pharmacophore, often utilized for its potent hydrogen-bond accepting capabilities and metabolic stability. However, functionalizing the C4 position with sp³-hybridized alkyl fragments via traditional Suzuki or Negishi couplings is frequently plagued by competitive protodehalogenation and sluggish transmetalation.

To circumvent these limitations, we employ a metallaphotoredox dual-catalysis strategy [1]. In this paradigm, 4-Bromopyrimidine-5-carbonitrile serves as an ideal electrophile. The synergistic electron-withdrawing effects of the pyrimidine nitrogens and the C5-nitrile group drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. This electronic activation accelerates the oxidative addition of the low-valent Ni(0) catalyst into the C4–Br bond by over an order of magnitude compared to unactivated aryl halides.

Concurrently, the photoredox cycle utilizes an Iridium-based photocatalyst, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, to generate alkyl radicals from abundant, bench-stable carboxylic acids via single-electron transfer (SET) and subsequent decarboxylation[2]. The highly oxidizing excited state of the Ir(III) photocatalyst (E₁/₂ IrIII/IrII = +1.21 V vs SCE) is perfectly tuned to oxidize aliphatic carboxylates. The resulting alkyl radical is rapidly captured by the Ni(II)–aryl intermediate, forming a high-valent Ni(III) species that undergoes reductive elimination to forge the new C(sp²)–C(sp³) bond[3].

Reaction Optimization & Quantitative Data

The success of this transformation hinges on precise control over the single-electron transfer kinetics and the stabilization of the nickel intermediates. The bidentate nitrogen ligand, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), is critical; it prevents deleterious β-hydride elimination from the Ni(III)–alkyl intermediate[4]. Furthermore, the choice of base dictates the solubility and pre-coordination of the carboxylate, directly impacting the quantum yield of the radical generation step.

Table 1: Optimization of the Decarboxylative Alkylation of 4-Bromopyrimidine-5-carbonitrile

EntryDeviation from Standard ConditionsYield (%)Causality / Observation
1 None (Standard Conditions) 88% Optimal SET kinetics and Ni stabilization.
2Omission of Ir photocatalyst0%No alkyl radical generation; starting material recovered.
3Omission of NiCl₂·glyme0%No cross-coupling; minor homocoupling of alkyl radicals observed.
4Omission of Light (Dark)0%Photochemical excitation of Ir(III) is strictly required.
5Air atmosphere (No degassing)<5%O₂ quenches *Ir(III) and irreversibly oxidizes Ni(0) to inactive Ni(II).
6Ru(bpy)₃Cl₂ instead of Ir catalyst12%Ru excited state is insufficiently oxidizing for carboxylates.
7K₂CO₃ instead of Cs₂CO₃45%Poor carboxylate solubility in DMF limits radical generation rate.

Standard Conditions: 4-Bromopyrimidine-5-carbonitrile (0.5 mmol), N-Boc-piperidine-4-carboxylic acid (0.75 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), Cs₂CO₃ (0.75 mmol), DMF (5 mL), 450 nm LED, 25 °C, 16 h.

Dual Catalytic Cycle Visualization

DualCatalysis cluster_Photo Photoredox Cycle (Ir) cluster_Ni Cross-Coupling Cycle (Ni) Ir3 Ir(III) Ground State Ir3_star *Ir(III) Excited State Ir3->Ir3_star Blue LED (450 nm) Ir2 Ir(II) Reduced State Ir3_star->Ir2 SET from Carboxylate (-CO2) Ir2->Ir3 SET to Ni(I) Ni1 Ni(I)(Br)L_n Ir2->Ni1 Electron Transfer Ni0 Ni(0)L_n Ni2 Ni(II)(Ar)(Br)L_n Ni0->Ni2 Oxidative Addition (4-Br-pyrimidine) Ni3 Ni(III)(Ar)(R)(Br)L_n Ni2->Ni3 Alkyl Radical Capture Ni3->Ni1 Reductive Elimination (Product) Ni1->Ni0 SET from Ir(II)

Fig 1. Metallaphotoredox dual catalytic cycle for 4-Bromopyrimidine-5-carbonitrile alkylation.

Self-Validating Experimental Protocol

This methodology is designed with built-in visual and analytical checkpoints to ensure reproducibility.

Materials Required:

  • Electrophile: 4-Bromopyrimidine-5-carbonitrile (1.0 equiv, 0.5 mmol, 92.0 mg)

  • Radical Precursor: N-Boc-piperidine-4-carboxylic acid (1.5 equiv, 0.75 mmol, 171.9 mg)

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%, 0.005 mmol, 5.6 mg)

  • Cross-Coupling Catalyst: NiCl₂·glyme (5 mol%, 0.025 mmol, 5.5 mg)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%, 0.025 mmol, 6.7 mg)

  • Base: Cs₂CO₃ (1.5 equiv, 0.75 mmol, 244.4 mg)

  • Solvent: Anhydrous, rigorously deoxygenated DMF (5.0 mL)

Step-by-Step Execution:

  • Catalyst Pre-activation (Visual Checkpoint 1):

    • In an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add NiCl₂·glyme and dtbbpy.

    • Add 1.0 mL of anhydrous DMF. Stir at room temperature for 10 minutes.

    • Causality & Validation: The solution must transition from a pale green suspension to a homogeneous deep blue/purple solution . This confirms the successful formation of the active Ni(II)(dtbbpy) pre-catalyst complex. If the solution remains green, the ligand has not complexed, likely due to moisture contamination.

  • Reaction Assembly:

    • To the pre-activated catalyst solution, add 4-Bromopyrimidine-5-carbonitrile, N-Boc-piperidine-4-carboxylic acid, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, and Cs₂CO₃.

    • Add the remaining 4.0 mL of anhydrous DMF. Seal the vial with a PTFE-lined septum cap.

  • Rigorous Degassing (Critical Step):

    • Subject the sealed vial to three cycles of Freeze-Pump-Thaw using an argon manifold.

    • Causality: Dissolved oxygen acts as a potent triplet quencher for the *Ir(III) excited state and irreversibly oxidizes the low-valent Ni(0) resting state, leading to immediate catalytic stalling. Nitrogen sparging is often insufficient for sensitive pyrimidine substrates; freeze-pump-thaw guarantees <5 ppm O₂.

  • Photochemical Irradiation:

    • Place the vial in a photoreactor equipped with 450 nm blue LEDs (approx. 30-40 W output).

    • Irradiate for 16 hours while maintaining vigorous stirring (800 rpm).

    • Causality: The 450 nm wavelength perfectly matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ir catalyst. A cooling fan must be used to maintain the reaction temperature at ~25 °C; thermal runaway (>40 °C) will accelerate the thermal degradation of the Ni catalyst and promote unwanted protodehalogenation of the pyrimidine.

  • Workup & Isolation:

    • Quench the reaction by opening the vial to air (solution will turn dark green/brown).

    • Dilute the mixture with ethyl acetate (20 mL) and wash with 5% aqueous LiCl solution (3 × 10 mL) to remove DMF and inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Analytical Characterization & Troubleshooting

Expected Analytical Profile:

  • LC-MS: The product, 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carbonitrile, will exhibit an [M+H]⁺ peak at m/z 289.1.

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic disappearance of the C4-pyrimidine proton (if comparing to a non-halogenated analog) and the presence of the highly deshielded C2 and C6 pyrimidine protons (typically singlets around δ 9.1–9.3 ppm due to the electron-withdrawing nitrile).

Common Failure Modes & Solutions:

  • Observation of Protodehalogenation (Pyrimidine-5-carbonitrile formation): This occurs if the single-electron transfer from Ir(II) to Ni(I) is outpaced by hydrogen atom transfer (HAT) from the solvent to the Ni-aryl intermediate. Ensure the DMF is strictly anhydrous and consider increasing the concentration of the reaction to 0.2 M to favor bimolecular radical capture.

  • High Levels of Alkyl Homocoupling: If the mass of the dimerized piperidine is observed, the oxidative addition of Ni(0) into the 4-Bromopyrimidine-5-carbonitrile is failing. This is usually caused by oxygen poisoning of the Ni catalyst. Repeat the freeze-pump-thaw degassing with stricter adherence to vacuum limits.

Sources

Method

Electrochemical Profiling and Reductive Cleavage Protocols for 4-Bromopyrimidine-5-carbonitrile

Introduction & Mechanistic Causality 4-Bromopyrimidine-5-carbonitrile is a highly functionalized heterocyclic scaffold widely utilized in the synthesis of kinase inhibitors and advanced agrochemicals. Understanding its e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

4-Bromopyrimidine-5-carbonitrile is a highly functionalized heterocyclic scaffold widely utilized in the synthesis of kinase inhibitors and advanced agrochemicals. Understanding its electrochemical properties is critical for predicting metabolic redox stability and for designing electro-organic syntheses, such as electro-carboxylation or reductive cross-coupling[1].

The electrochemical behavior of halopyrimidines is dominated by the irreversible scission of the carbon-halogen bond[2]. In 4-bromopyrimidine-5-carbonitrile, the pyrimidine ring is intrinsically electron-deficient. The presence of the bromine atom at the C4 position, coupled with the strongly electron-withdrawing cyano (-CN) group at the C5 position, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy[3].

When subjected to cathodic reduction, the molecule undergoes a concerted or rapid stepwise Dissociative Electron Transfer (DET)[4]. The primary event is a 2-electron, 1-proton reductive cleavage (electro-debromination):

  • Initiation : Injection of the first electron at the cathode forms a transient radical anion.

  • Cleavage : Rapid scission of the highly activated C-Br bond yields a pyrimidinyl radical and a bromide ion (Br⁻).

  • Termination : Injection of a second electron and subsequent protonation from the solvent or an added proton donor yields the debrominated product, pyrimidine-5-carbonitrile.

At significantly more negative potentials, the electro-generated pyrimidine-5-carbonitrile can undergo further reduction of the pyrimidine ring itself, typically a 1e⁻ or 2e⁻ process depending on the availability of proton donors[2].

Quantitative Electrochemical Data

The reduction potential of the C-Br bond is highly dependent on the electronic environment of the heterocycle and the electrode material. Silver (Ag) electrodes often exhibit pronounced electrocatalytic activity for carbon-halogen bond cleavage compared to Glassy Carbon (GC), shifting the reduction potential to more positive (thermodynamically favorable) values[4][5].

Table 1: Comparative Cathodic Reduction Potentials ( Ep​ ) of Halogenated N-Heterocycles

CompoundElectrodeSolvent / Electrolyte Ep​ (V vs. Ag/AgCl)Mechanistic Event
2-BromopyrimidineGlassy CarbonMeCN / 0.1 M TBAPF₆-1.65 V2e⁻ C-Br Cleavage
4-BromopyridineGlassy CarbonDMF / 0.1 M TEABF₄-1.55 V2e⁻ C-Br Cleavage
4-Bromopyrimidine-5-carbonitrile Glassy Carbon MeCN / 0.1 M TBAPF₆ -1.15 V 2e⁻ C-Br Cleavage
4-Bromopyrimidine-5-carbonitrile Silver (Ag) MeCN / 0.1 M TBAPF₆ -0.85 V Catalytic C-Br Cleavage

(Note: Potentials for the cyano-derivative are anodically shifted by ~400-500 mV relative to unsubstituted analogs due to the -CN inductive/resonance effects and Ag electrocatalysis[4][5]).

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of an internal standard (Ferrocene) in Cyclic Voltammetry ensures thermodynamic referencing, while Faradaic efficiency calculations in Controlled-Potential Electrolysis validate the proposed electron stoichiometry.

Protocol A: Cyclic Voltammetry (CV) for Mechanistic Profiling

Objective: Determine the reduction potential and reversibility of the C-Br bond cleavage.

Materials :

  • Potentiostat (e.g., Metrohm Autolab or CH Instruments).

  • Cell: 3-electrode undivided cell.

  • Working Electrode (WE): Glassy Carbon (GC, 3 mm diameter) or Silver (Ag) disk.

  • Counter Electrode (CE): Platinum wire.

  • Reference Electrode (RE): Ag/AgCl (in 3M KCl) or Ag/Ag⁺ (0.01 M AgNO₃ in MeCN).

  • Solvent: Anhydrous Acetonitrile (MeCN), degassed.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).

Step-by-Step Method :

  • Electrode Preparation : Polish the GC or Ag working electrode using 0.05 µm alumina slurry on a polishing pad. Rinse thoroughly with Milli-Q water, then sonicate in ethanol for 3 minutes. Dry with a stream of N₂.

    • Causality: A pristine electrode surface prevents peak broadening and capacitive current artifacts that obscure faradaic signals.

  • Solution Preparation : Dissolve 4-bromopyrimidine-5-carbonitrile (2.0 mM) and TBAPF₆ (0.1 M) in 10 mL of anhydrous MeCN.

  • Degassing : Bubble dry N₂ or Argon through the solution for 15 minutes prior to measurement. Keep a blanket of inert gas over the solution during the experiment.

    • Causality: Dissolved oxygen reduces around -0.8 V to -1.0 V, which will mask the C-Br reduction wave of the target analyte.

  • Data Acquisition : Sweep the potential from 0.0 V to -2.0 V and back to 0.0 V at a scan rate of 100 mV/s. Observe the irreversible cathodic peak corresponding to debromination.

  • Self-Validation (Internal Referencing) : Add 1.0 mM of Ferrocene (Fc) to the cell. Run the CV again. The reversible Fc/Fc⁺ couple should appear around +0.40 V (vs. Ag/AgCl). Adjust all reported potentials relative to the Fc/Fc⁺ standard to eliminate junction potential errors.

Protocol B: Controlled-Potential Electrolysis (CPE) for Electro-debromination

Objective: Isolate the debrominated product and verify the 2-electron stoichiometry.

Materials :

  • Divided H-cell with a glass frit separator.

  • WE: Reticulated vitreous carbon (RVC) or Silver foil (high surface area).

  • CE: Sacrificial Magnesium (Mg) or Aluminum (Al) rod.

  • Proton Donor: Glacial acetic acid (10 mM).

Step-by-Step Method :

  • Setup : Fill both chambers with 0.1 M TBAPF₆ in MeCN. Add 4-bromopyrimidine-5-carbonitrile (5.0 mmol) and acetic acid (10 mmol) to the cathodic chamber.

    • Causality: A sacrificial anode (Mg/Al) is used to prevent the unwanted oxidation of the newly formed pyrimidine-5-carbonitrile at the counter electrode[5].

  • Electrolysis : Apply a constant potential 100 mV more negative than the Ep​ determined in Protocol A (e.g., -1.25 V vs Ag/AgCl).

  • Monitoring : Record the current decay over time. The electrolysis is complete when the current drops to <5% of its initial value.

  • Self-Validation (Coulometry) : Integrate the current-time curve to find the total charge ( Q ) passed. Calculate the number of electrons per molecule ( n=Q/(F×moles) ). A value of n≈2.0 validates the 2-electron cleavage mechanism[2].

  • Workup : Evaporate the MeCN. Partition the residue between Ethyl Acetate and water. The organic layer contains the pyrimidine-5-carbonitrile. Dry over Na₂SO₄, concentrate, and verify via ¹H-NMR (characterized by the loss of the C4-bromine and shifting of the pyrimidine protons).

Visualization: Electrochemical Debromination Pathway

G A 4-Bromopyrimidine- 5-carbonitrile B Radical Anion Intermediate A->B + 1e⁻ (Cathode) C Pyrimidinyl Radical (C4 position) B->C Bond Cleavage (Fast) D Bromide Ion (Br⁻) B->D Leaving Group E Pyrimidine-5-carbonitrile (Debrominated Product) C->E + 1e⁻, + H⁺ (Solvent/Acid)

Electrochemical debromination pathway of 4-Bromopyrimidine-5-carbonitrile.

References

  • O'Reilly, J. E., & Elving, P. J. (1977). "Electrochemical reduction of substituted pyrimidines in acetonitrile." Journal of Electroanalytical Chemistry. 2

  • Louafi, F., et al. (2011). "An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides." MDPI. 1

  • BenchChem (2025). "A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions." BenchChem. 3

  • Isse, A. A., et al. (2006). "Electrocatalysis and electron transfer mechanisms in the reduction of organic halides at Ag." CORE. 4

  • Isse, A. A., et al. (2006). "Electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes under mild conditions." Unipd. 5

Sources

Application

Application Note: 4-Bromopyrimidine-5-carbonitrile as a Versatile Precursor for Donor-Acceptor Fluorescent Probes

Executive Summary & Mechanistic Rationale 4-Bromopyrimidine-5-carbonitrile (CAS: 929902-02-3) has emerged as a highly privileged building block in the design of advanced photoluminescent materials, particularly for organ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4-Bromopyrimidine-5-carbonitrile (CAS: 929902-02-3) has emerged as a highly privileged building block in the design of advanced photoluminescent materials, particularly for organic light-emitting diodes (OLEDs) and luminescent sensors. The architectural brilliance of this molecule lies in its extreme electron deficiency.

The pyrimidine ring is intrinsically electron-poor, and the strategic addition of a carbonitrile (-CN) group at the 5-position exerts a profound [1]. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, creating a powerful "Acceptor" (A) core for Donor-Acceptor (D-A) fluorophores[2].

Crucially, this electronic environment highly activates the C4 position, rendering the bromine atom exceptionally labile. This causality allows researchers to bypass complex, air-sensitive palladium-catalyzed cross-couplings in favor of rapid, high-yielding Nucleophilic Aromatic Substitutions (SNAr) using mild bases. When coupled with secondary amines (e.g., carbazoles, diphenylamines), the resulting D-A architectures exhibit remarkable photophysical phenomena, including Thermally Activated Delayed Fluorescence (TADF), Aggregation-Induced Emission (AIE), and extreme solvatochromism[3][4].

Synthetic Workflow & Applications

G Precursor 4-Bromopyrimidine- 5-carbonitrile (Electrophilic Core) Reaction SNAr / Cross-Coupling (Mild Base, DMSO) Precursor->Reaction Donor Donor Moiety (e.g., Carbazole) Donor->Reaction Probe D-A Fluorescent Probe (TADF / AIEgen) Reaction->Probe App1 TADF OLEDs Probe->App1 App2 Oxygen Sensors Probe->App2 App3 Solvatochromic Dyes Probe->App3

Fig 1: Synthetic workflow and applications of 4-bromopyrimidine-5-carbonitrile derived probes.

Experimental Methodologies

Protocol A: Synthesis of Carbazole-Pyrimidine-5-Carbonitrile Probes via SNAr

Objective: To synthesize a D-A fluorescent probe utilizing a carbazole donor, optimized for high-yield substitution without transition-metal catalysis[4].

Reagents & Materials:

  • 4-Bromopyrimidine-5-carbonitrile (1.0 equiv, Electrophile)

  • 3,6-Di-tert-butyl-9H-carbazole (1.2 equiv, Nucleophile)

  • Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) (2.5 equiv, Base)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Procedure:

  • Nucleophile Activation: In a flame-dried round-bottom flask, dissolve the carbazole derivative (1.2 equiv) in anhydrous DMSO (0.2 M concentration). Add the base (KOH, 2.5 equiv).

    • Causality: KOH deprotonates the carbazole nitrogen, generating a highly reactive carbazolide anion. DMSO is chosen as a polar aprotic solvent because it poorly solvates the anion, maximizing its nucleophilicity for the subsequent attack.

  • Electrophile Addition: Stir the mixture at room temperature for 20 minutes to ensure complete deprotonation. Slowly add 4-bromopyrimidine-5-carbonitrile (1.0 equiv) portion-wise.

    • Causality: The extreme electrophilicity of the C4 position makes the reaction highly exothermic; portion-wise addition prevents thermal degradation of the carbonitrile group.

  • Reaction Propagation & Self-Validation: Stir the reaction mixture at room temperature to 50 °C for 2–4 hours.

    • Validation Step: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The disappearance of the UV-active precursor spot and the emergence of a highly fluorescent product spot (visible under 365 nm UV light) confirms successful D-A coupling.

  • Quenching & Workup: Pour the reaction mixture into ice-cold distilled water to precipitate the crude product. Filter the precipitate under a vacuum and wash extensively with water to remove residual DMSO and inorganic salts.

  • Purification: Purify via silica gel column chromatography or recrystallize from toluene to yield the pure D-A fluorophore.

Protocol B: Photophysical Characterization & Oxygen Sensing Assay

Objective: To evaluate the TADF properties and utilize the probe for luminescence-based oxygen sensing, leveraging triplet exciton quenching[4].

Step-by-Step Procedure:

  • Sample Preparation: Prepare a 10 μM stock solution of the synthesized probe in anhydrous toluene.

  • Deoxygenation (Baseline Validation): Purge the solution with high-purity Nitrogen (N₂) gas for 15 minutes to remove dissolved oxygen.

    • Causality: Oxygen is a potent triplet quencher. Since TADF relies on Reverse Intersystem Crossing (RISC) from the triplet (T₁) to the singlet (S₁) state, removing O₂ is mandatory to establish a baseline and observe the delayed fluorescence component.

  • Measurement: Record the photoluminescence (PL) spectrum and transient PL decay to calculate the delayed lifetime (τ_d).

  • Oxygen Titration: Gradually introduce calibrated O₂/N₂ gas mixtures into the cuvette. Record the quenching of the PL intensity.

    • Causality: The dynamic quenching of the long-lived triplet excitons by ground-state triplet oxygen (³O₂) leads to a proportional decrease in emission intensity. This self-validates the probe's sensitivity, which can be quantified using the Stern-Volmer equation.

Quantitative Data Summary

The structural modularity at the C4 position of the pyrimidine-5-carbonitrile core allows for precise tuning of photophysical properties. Table 1 summarizes the performance of various probes derived from this acceptor core.

Probe ArchitectureDonor MoietyEmission Max (nm)PLQY (%)Delayed Lifetime (τ_d)Primary Application
Para-linked PyCN Carbazole470~5012.8 μsSky-blue OLEDs / O₂ Sensors
Ortho-linked PyCN Bicarbazole510952.4 μsHigh-efficiency Green OLEDs
Dimethoxyphenyl-PyCN Dimethoxyphenyl450–550 (Solvent dep.)N/AN/ASolvatochromic pH/Water Sensor

Note: Data aggregated from literature utilizing pyrimidine-5-carbonitrile acceptor cores. The ortho-linkage significantly reduces the singlet-triplet energy gap (ΔE_ST) to ~0.02 eV, accelerating RISC and drastically shortening the delayed lifetime compared to para-linked analogues[1].

References

  • Solvatochromic fluorescence behavior of 2-amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile: A sensitive fluorescent probe for detection of pH and water composition in binary aqueous solutions Source: Journal of Luminescence / ResearchGate URL:[Link]

  • Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen Source: Journal of Advanced Research (PMC / NIH) URL:[Link]

  • A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Bromopyrimidine-5-Carbonitrile

Welcome to the Technical Support Center. The synthesis of 4-bromopyrimidine-5-carbonitrile from its tautomeric precursor, 4-hydroxypyrimidine-5-carbonitrile (or 4-oxo-3,4-dihydropyrimidine-5-carbonitrile), is a notorious...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 4-bromopyrimidine-5-carbonitrile from its tautomeric precursor, 4-hydroxypyrimidine-5-carbonitrile (or 4-oxo-3,4-dihydropyrimidine-5-carbonitrile), is a notoriously challenging deoxybromination. The presence of the strongly electron-withdrawing 5-cyano group deactivates the pyrimidine ring toward electrophilic activation while simultaneously hyper-activating the resulting 4-bromo product toward nucleophilic aromatic substitution (SNAr) [1].

This guide is designed for researchers and drug development professionals. It moves beyond basic recipes to explain the mechanistic causality behind reaction failures and provides a self-validating, optimized protocol to maximize your yield.

I. Mechanistic Pathway: Vilsmeier-Type Activation

To understand why standard bromination fails, we must look at the activation mechanism. Using Phosphorus oxybromide (POBr3) alone relies on the formation of a sluggish phosphorodibromidate intermediate [2]. By introducing N,N-Dimethylformamide (DMF), the reaction shifts to a highly reactive Vilsmeier-Haack-type bromoiminium intermediate, which rapidly activates the pyrimidinone oxygen for displacement [3].

Mechanism A 4-Oxo-3,4-dihydropyrimidine -5-carbonitrile D Activated Pyrimidine Intermediate A->D Nucleophilic Attack on O B POBr3 + DMF (Vilsmeier Reagent) C Bromoiminium Ion [Me2N=CHBr]+ B->C Rapid Reaction C->D Electrophile E Bromide (Br-) Attack (Addition-Elimination) D->E C4 Activation F 4-Bromopyrimidine -5-carbonitrile E->F Product Release

Figure 1: Mechanism of DMF-catalyzed POBr3 deoxybromination of a pyrimidinone.

II. Troubleshooting & FAQs

Q1: My LC-MS shows zero conversion after 12 hours of heating in neat POBr3. Why is the reaction so sluggish? A: The 5-cyano group withdraws electron density from the pyrimidine ring, making the C4-oxygen a poor nucleophile toward POBr3. Furthermore, neat POBr3 (mp ~56 °C) provides poor mass transfer and heterogeneous heating [4]. Solution: Do not run this reaction neat. Suspend the starting material in an inert solvent (like Toluene or 1,2-Dichloroethane) and add 0.1 to 1.0 equivalents of anhydrous DMF. DMF reacts with POBr3 to form a highly electrophilic bromoiminium salt (the Vilsmeier complex), which easily overcomes the electronic deactivation of the pyrimidine ring [5].

Q2: I see product formation in the reaction mixture, but after my aqueous workup, I only recover the starting material. Where did my product go? A: You are experiencing rapid hydrolysis. 4-Bromopyrimidine-5-carbonitrile is an extremely potent electrophile. The 5-cyano group activates the C4-position for SNAr. When you quench the excess POBr3 by pouring the reaction into water, the localized heat of the POBr3 hydrolysis (exothermic) combined with the acidic aqueous environment causes water to attack the C4-bromide, reverting it entirely back to 4-hydroxypyrimidine-5-carbonitrile [6]. Solution:Never quench into plain water. Use a reverse biphasic cold quench. Pour the reaction mixture slowly into a vigorously stirred, ice-cold mixture of saturated aqueous NaHCO3 and Dichloromethane (DCM). The base neutralizes the acid, the ice prevents thermal spikes, and the DCM immediately extracts the product away from the aqueous nucleophiles.

Q3: How can I accurately monitor the reaction via LC-MS without triggering hydrolysis in the sample vial? A: This is a classic analytical trap. If you dilute your reaction aliquot with aqueous acetonitrile for LC-MS, the product hydrolyzes in the vial, giving a "false negative" for conversion. Solution (Self-Validating IPC): Quench your analytical aliquot into dry Methanol containing a drop of Triethylamine. The methanol will rapidly displace the bromide to form 4-methoxypyrimidine-5-carbonitrile. If you see the methoxy adduct on the MS, you know the bromide was successfully formed in the reactor.

Q4: The reaction mixture turns into a black tar, and the isolated yield is poor. How can I prevent decomposition? A: Deoxybromination generates Hydrogen Bromide (HBr) gas [4]. At elevated temperatures (>90 °C), the acidic environment causes the pyrimidine starting material and product to polymerize or degrade. Solution: Add 1.2 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline, to the reaction mixture. This acts as an acid scavenger, buffering the system and preventing tar formation.

III. Quantitative Yield Optimization Data

The table below summarizes the causality between reaction conditions and isolated yield, demonstrating the necessity of the optimized parameters.

Reaction ConditionsQuench MethodConversion (IPC)Isolated YieldPrimary Failure Mode
Neat POBr3, 110 °CIce Water< 30%< 5%Sluggish kinetics & massive hydrolysis
POBr3 + Toluene, 110 °CIce Water40%15%Poor activation & hydrolysis
POBr3 + DMF (cat.) + Toluene, 90 °CIce Water> 95%35%Excellent conversion, but hydrolyzed in workup
POBr3 + DMF (cat.) + Toluene + DIPEA, 90 °C Biphasic Cold NaHCO3 / DCM > 95% 82 - 88% Optimal Conditions
IV. Optimized Experimental Protocol

This methodology integrates the Vilsmeier activation, HBr scavenging, and biphasic shielding required for this specific substrate.

Reagents Required:

  • 4-Oxo-3,4-dihydropyrimidine-5-carbonitrile (1.0 eq)

  • Phosphorus oxybromide (POBr3) (2.5 eq) - Caution: Corrosive, moisture-sensitive solid.

  • Anhydrous Toluene (10 Vol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

Step-by-Step Procedure:

  • System Setup: Purge a dry, round-bottom flask with Nitrogen. Add 4-oxo-3,4-dihydropyrimidine-5-carbonitrile (1.0 eq) and suspend in anhydrous Toluene (10 Vol).

  • Catalyst & Base Addition: Add anhydrous DMF (0.5 eq) and DIPEA (1.2 eq) to the suspension. Stir at room temperature for 10 minutes.

  • Brominating Agent Addition: Cool the mixture to 0–5 °C. Add POBr3 (2.5 eq) in portions. Note: POBr3 is a solid; handle rapidly in a fume hood to minimize moisture exposure.

  • Heating: Attach a reflux condenser and slowly heat the reaction to 85–90 °C. Maintain this temperature for 4 to 6 hours. The mixture will transition from a suspension to a dark, homogeneous solution.

  • IPC Monitoring: Withdraw 10 µL of the reaction, quench into 1 mL of dry Methanol/TEA, and analyze via LC-MS for the methoxy-adduct to confirm complete consumption of the starting material.

  • Biphasic Quench (Critical): Cool the reaction to room temperature. In a separate, oversized flask, prepare a mixture of saturated aqueous NaHCO3 (20 Vol) and DCM (20 Vol). Chill this mixture to 0–5 °C with vigorous stirring. Slowly drip the reaction mixture into the quench flask. Maintain the internal temperature below 15 °C.

  • Isolation: Transfer to a separatory funnel. Separate the organic DCM/Toluene layer. Extract the aqueous layer once more with DCM (10 Vol).

  • Purification: Wash the combined organics with ice-cold brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (keep bath temp < 35 °C to prevent degradation). Purify via short-path silica gel chromatography if necessary.

Workflow Step1 1. Setup Substrate + Toluene + DMF + DIPEA Step2 2. Addition Add POBr3 at 0-5°C (Exothermic) Step1->Step2 Step3 3. Reaction Heat to 90°C for 4-6h Monitor via MeOH quench Step2->Step3 Step4 4. Biphasic Quench Pour into Ice-Cold NaHCO3 + DCM Step3->Step4 Cool to RT Step5 5. Phase Separation Extract Organics Discard Aqueous Step4->Step5 Prevents Hydrolysis Step6 Step6 Step5->Step6

Figure 2: Optimized step-by-step workflow for the synthesis and isolation of 4-bromopyrimidine-5-carbonitrile.

V. References
  • Thieme E-Books & E-Journals: Product Class 12: Pyrimidines. Details the reactivity of pyrimidines, noting that electron-withdrawing groups at the 5-position highly activate the C4-position toward nucleophilic attack.

  • Chemia (Manac Inc.): Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). Outlines the mechanism and safe handling of POBr3 for substituting the hydroxy groups of aromatic rings.

  • Oreate AI Blog: Unpacking the PBr3/DMF Reaction: A Look at Its Role in Organic Synthesis. Explains the role of DMF as an active participant that reacts with phosphorus halides to form highly reactive brominating intermediates.

  • ACS GCI Pharmaceutical Roundtable Reagent Guides: Deoxy Bromination. Discusses the exothermicity, HBr generation, and material compatibility issues when using POBr3.

  • International Journal of Pharmaceutical and Chemical Biological Sciences (IJPCBS): Review Article on Vilsmeier-Haack Reaction. Documents the formation of halomethyleniminium salts (Vilsmeier complexes) from DMF and phosphorus halides for the activation of heteroaromatics.

  • WebQC: POBr3 properties: Industrial and Commercial Applications. Details the violent hydrolysis of phosphoryl bromide and its bromo-derivatives in the presence of water.

Optimization

Technical Support Center: Purification of 4-Bromopyrimidine-5-carbonitrile

Welcome to the technical support resource for 4-Bromopyrimidine-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-Bromopyrimidine-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. As Senior Application Scientists, we have structured this guide to address issues encountered in the field, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the purification of 4-Bromopyrimidine-5-carbonitrile. The question-and-answer format is designed to provide direct solutions to common problems.

Recrystallization Issues

Question 1: My yield from recrystallization is very low. What are the likely causes and how can I improve it?

Answer: A low yield in recrystallization is typically due to one of two reasons: using an excessive amount of solvent or premature crystallization during a hot filtration step.

  • Causality: The fundamental principle of recrystallization is to dissolve the crude product in the minimum amount of a hot solvent that allows for saturation upon cooling. If too much solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even at low temperatures, drastically reducing the yield.[1]

  • Troubleshooting Steps:

    • Optimize Solvent Volume: To improve your yield, you can concentrate the mother liquor by carefully evaporating a portion of the solvent and then allowing it to cool again to recover a second crop of crystals.[1]

    • Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.

    • Solvent Selection: Re-evaluate your solvent choice. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For polar compounds like this, polar solvents such as ethanol or methanol are often good starting points.[1][2]

Question 2: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the cooling process is too rapid or if the compound's melting point is lower than the boiling point of the solvent.[1]

  • Causality: The formation of a stable crystal lattice is a thermodynamically controlled process that requires slow cooling. Rapid cooling can cause the compound to crash out of solution as a supercooled liquid (an oil) because the molecules lack the time to orient themselves correctly.

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slowly: Heat the solution again until the oil fully redissolves. You may need to add a small, measured amount of additional solvent. Then, insulate the flask (e.g., with glass wool) to ensure a very slow cooling rate.

    • Use a Mixed Solvent System: A highly effective technique is to use a solvent pair. Dissolve the crude material in a minimal amount of a "good" solvent (in which it is highly soluble). Then, while hot, add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the cloudiness, and then allow it to cool slowly.[1] Common pairs for polar compounds include ethanol/water or acetone/hexane.

Column Chromatography Issues

Question 3: I'm seeing poor separation and overlapping spots on my TLC plate. How do I select the right solvent system for column chromatography?

Answer: Proper solvent system selection is critical for achieving good separation in column chromatography.[3][4] The goal is to find a mobile phase that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound on a TLC plate using the same stationary phase (typically silica gel).

  • Causality: The separation is based on the differential partitioning of compounds between the stationary phase and the mobile phase. If the mobile phase is too polar, all compounds will travel up the column quickly with little separation (high Rf). If it's not polar enough, the compounds will remain adsorbed to the silica, resulting in poor elution (low Rf).

  • Troubleshooting Steps:

    • Systematic Screening: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Test various ratios on a TLC plate.

    • TLC Analysis: Spot your crude material on a TLC plate and develop it in different solvent systems. The ideal system will show clear separation between the spot for 4-Bromopyrimidine-5-carbonitrile and any impurities.

    • Solvent System Examples: For heterocyclic compounds like pyrimidines, systems of varying polarity are effective. Below is a table of suggested starting points.

Solvent System (v/v)PolarityExpected Rf for Target CompoundNotes
Hexane : Ethyl Acetate (4:1)Low< 0.1Good for eluting non-polar impurities first.
Hexane : Ethyl Acetate (2:1)Medium0.2 - 0.4Often a good starting point for the main elution.
Dichloromethane : Methanol (98:2)Medium-High0.3 - 0.5Useful if higher polarity is needed to move the compound.
Ethyl Acetate (100%)High> 0.6May be too polar, but useful for flushing the column.

Question 4: My compound appears to be decomposing on the silica gel column. What are the signs and how can I prevent this?

Answer: Decomposition on a silica gel column is a known issue for sensitive compounds. Signs include streaking on the TLC plate, the appearance of new, more polar spots during fractionation, and a lower-than-expected yield of a discolored product.

  • Causality: Silica gel is weakly acidic and can catalyze the degradation of acid-sensitive compounds. The high surface area can also lead to oxidation. Halogenated heterocycles can sometimes be susceptible to nucleophilic attack by residual water or other nucleophiles on the silica surface.

  • Troubleshooting Steps:

    • Deactivate the Silica: Before packing the column, you can treat the silica gel with a base. A common method is to use a solvent system containing a small amount of triethylamine (~0.5-1%) to neutralize the acidic sites.

    • Use an Alternative Stationary Phase: If the compound is highly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or switching to reversed-phase chromatography (C18 silica).[3]

    • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare everything in advance and run the chromatography efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 4-Bromopyrimidine-5-carbonitrile?

Common impurities often stem from the synthetic route. These can include unreacted starting materials, byproducts from side reactions such as dehalogenation (resulting in pyrimidine-5-carbonitrile), or products from reactions with residual water.[5] Depending on the synthesis, isomeric impurities may also be present.

Q2: What is the recommended method for assessing the purity of 4-Bromopyrimidine-5-carbonitrile?

A multi-faceted approach is best for confirming purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying even minor impurities. A reversed-phase C18 column with a water/acetonitrile gradient is a common setup.[6][7]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of organic impurities if their signals do not overlap with the product's signals.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. For a related compound, 4-Amino-2-bromopyrimidine-5-carbonitrile, the melting point is noted as 254 °C (with decomposition).[8][9]

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High sensitivity and resolution; provides quantitative purity data.Requires specific instrumentation and method development.
¹H NMR Nuclear spin transitions in a magnetic field.Provides structural information; can quantify impurities with an internal standard (qNMR).[6]Less sensitive to minor impurities; overlapping signals can be an issue.
Melting Point Temperature at which a solid transitions to a liquid.Simple, fast, and inexpensive indicator of purity.Impurities can depress and broaden the range; not quantitative.
LC-MS Liquid chromatography coupled with mass spectrometry.Separates components and provides mass information for identification of impurities.More complex instrumentation; response factors can vary.

Q3: What are the ideal storage and handling conditions for 4-Bromopyrimidine-5-carbonitrile?

To maintain its integrity, 4-Bromopyrimidine-5-carbonitrile should be stored under controlled conditions. Commercial suppliers recommend refrigerated storage (2-8°C).[10] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[11]

Q4: Is 4-Bromopyrimidine-5-carbonitrile a hazardous substance?

Yes, similar halogenated nitrile compounds are classified as hazardous. It is typically labeled as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12][13] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

Experimental Protocols

Protocol 1: High-Purity Recrystallization

This protocol provides a step-by-step method for purifying 4-Bromopyrimidine-5-carbonitrile via single-solvent recrystallization.

  • Solvent Selection: Begin by testing solubility in small amounts of potential solvents (e.g., ethanol, isopropanol, acetonitrile). The ideal solvent will fully dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude 4-Bromopyrimidine-5-carbonitrile in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves at or near the solvent's boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To prevent rapid cooling, you can place it on a cork ring or insulate it.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol describes the purification of 4-Bromopyrimidine-5-carbonitrile using silica gel column chromatography.

  • Solvent System Selection: As described in the troubleshooting section, determine the optimal solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent (like dichloromethane). Alternatively, use the "dry loading" method by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the solvent system. Collect fractions in test tubes or other suitable containers.

  • Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing them under a UV lamp.

  • Combine and Evaporate: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified 4-Bromopyrimidine-5-carbonitrile.

Visualized Workflows

Recrystallization_Troubleshooting start Start Recrystallization problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes oiling_out Oiling Out problem->oiling_out Yes no_crystals No Crystals Form problem->no_crystals Yes success Pure Crystals Obtained problem->success No sol_yield Concentrate Mother Liquor & Recool low_yield->sol_yield sol_oil Re-dissolve, Add More 'Good' Solvent, Cool Slowly oiling_out->sol_oil sol_nocrystal Scratch Flask or Add Seed Crystal no_crystals->sol_nocrystal sol_yield->success sol_oil->success sol_nocrystal->success

Caption: Troubleshooting workflow for common recrystallization issues.

Purification_Strategy start Crude 4-Bromopyrimidine- 5-carbonitrile purity_check Assess Purity (TLC, NMR, or HPLC) start->purity_check high_purity Purity >95% with minor solid impurities? purity_check->high_purity High Purity low_purity Complex Mixture or Close-running Impurities? purity_check->low_purity Low Purity high_purity->low_purity No recrystallize Recrystallization high_purity->recrystallize Yes chromatography Column Chromatography low_purity->chromatography Yes final_product Final Purity Analysis recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

References

  • Singh, H., & Kumar, S. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723.
  • Bavetsias, V., et al. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 23(10), 1493-1496.
  • One Pot Synthesis Of Tetrahydropyrimidine-5- Carbonitrile Analogous Promoted By Transition Metal Halide. (2024, May 5). IJCRT.org. Retrieved March 15, 2026, from [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024, December 6). PMC. Retrieved March 15, 2026, from [Link]

  • 4-Amino-2-bromopyrimidine-5-carbonitrile. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • Preparation method of 4-cyano-5-bromopyrimidine. (2021, July 9). Patsnap.
  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Column Chromatography in Pharmaceutical Analysis. (2022, September 19). Research and Reviews. Retrieved March 15, 2026, from [Link]

  • 4,6-dibromopyrimidine-5-carbonitrile — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 15, 2026, from [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Stability Indicating Analytical Method Development, Validation. (n.d.). iosrphr.org. Retrieved March 15, 2026, from [Link]

  • recrystallization & purification of N-bromosuccinimide. (2021, February 6). YouTube. Retrieved March 15, 2026, from [Link]

  • Analytical Methods. (2025, August 28). OPUS. Retrieved March 15, 2026, from [Link]

Sources

Troubleshooting

Overcoming poor solubility of 4-Bromopyrimidine-5-carbonitrile

Welcome to the Technical Support Center for Advanced Medicinal Chemistry Intermediates. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the complex handl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Medicinal Chemistry Intermediates. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the complex handling and solubility challenges of 4-Bromopyrimidine-5-carbonitrile .

As a highly electrophilic and crystalline building block, this compound frequently presents a paradox in the lab: attempts to force it into solution often lead to silent degradation rather than true solvation. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the integrity of your synthetic workflows.

Executive Summary: The Solubility Paradox

4-Bromopyrimidine-5-carbonitrile is characterized by a highly rigid, planar pyrimidine ring, a strong dipole moment from the 5-cyano group, and halogen bonding capabilities from the 4-bromo substituent. These features result in a high lattice energy, making it poorly soluble in non-polar media. However, the true challenge lies in its extreme electrophilicity. The electron-withdrawing nature of the 5-carbonitrile group highly activates the C4 position, making the carbon-bromine bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[1].

The core rule of handling this compound: You must separate the concept of solubility from reactivity. Solvents that appear to dissolve the compound rapidly (like primary alcohols) are often chemically destroying it[2].

Solvent Selection & Quantitative Compatibility Matrix

To successfully solvate 4-Bromopyrimidine-5-carbonitrile without triggering premature degradation, you must rely on dipole-dipole interactions rather than hydrogen bonding. The table below summarizes the quantitative solubility profiles and chemical compatibility of standard laboratory solvents[3].

Solvent ClassRepresentative SolventsEst. Solubility Limit (25°C)Chemical CompatibilityApplication Recommendation
Polar Aprotic DMF, DMSO, NMP> 0.5 M (>90 mg/mL)Excellent (Requires strictly anhydrous conditions)Primary Choice. Ideal for preparing high-concentration stock solutions for cross-coupling.
Ethers THF, 1,4-Dioxane0.1 - 0.3 M (18 - 55 mg/mL)Excellent Secondary Choice. Best for reactions requiring lower boiling points or organometallic reagents.
Halogenated DCM, Chloroform< 0.05 M (<10 mg/mL)Good Co-solvent only. Use to tune polarity in biphasic reactions; insufficient as a primary solvent.
Polar Protic Methanol, Ethanol, WaterAppears High (False)POOR (Triggers SNAr) STRICTLY AVOID. Leads to rapid formation of 4-alkoxy/4-hydroxy pyrimidine derivatives.

Troubleshooting FAQs: Diagnostic & Resolution

Q1: I attempted to dissolve 4-Bromopyrimidine-5-carbonitrile in methanol with gentle heating. The solution turned clear, but my downstream Suzuki coupling yielded 0% of the desired product. What happened? A: You did not dissolve the compound; you degraded it. The 5-cyano group exerts a powerful inductive (-I) and mesomeric (-M) pull, severely depleting electron density at the C4 position. When exposed to methanol (especially with heat), the solvent acts as a nucleophile. The reaction proceeds through a high-energy Meisenheimer intermediate, rapidly expelling the bromide ion to form 4-methoxypyrimidine-5-carbonitrile[1]. Your downstream palladium catalyst[4] cannot undergo oxidative addition into a C-O bond under standard Suzuki conditions, resulting in a failed reaction. Resolution: Switch to an anhydrous polar aprotic solvent like 1,4-Dioxane or DMF.

Q2: I am using anhydrous DMF, but the compound is still taking too long to dissolve at room temperature. Can I sonicate or heat the mixture? A: Sonication is highly recommended; heating is not. Because the C-Br bond is highly activated, even trace amounts of dimethylamine (a common degradation product in aging DMF) will trigger an SNAr reaction at elevated temperatures, forming a 4-(dimethylamino) by-product. Resolution: Use fresh, amine-free DMF stored over molecular sieves. Apply ultrasonic agitation in a water bath kept strictly below 30°C to mechanically disrupt the crystal lattice without providing the activation energy required for side reactions.

Q3: How do I handle the addition of basic nucleophiles (e.g., primary amines) if the compound is so sensitive? A: The key is the order of addition and temperature control. If you are intentionally performing an SNAr reaction to replace the bromine with an amine, you must ensure the 4-Bromopyrimidine-5-carbonitrile is fully solvated in a non-nucleophilic solvent (like THF) before the amine is introduced. Add the amine dropwise at 0°C to control the exotherm and prevent di-substitution or polymerization.

Mandatory Visualization: Solvation vs. Degradation Pathways

The following workflow illustrates the critical divergence between successful solvation and catastrophic SNAr degradation based on your solvent choice.

G Solid 4-Bromopyrimidine-5-carbonitrile (Highly Crystalline Solid) ProtSolv Protic / Nucleophilic Solvents (MeOH, EtOH, 1°/2° Amines) Solid->ProtSolv Dissolution Attempt AprotSolv Anhydrous Polar Aprotic Solvents (DMF, DMSO, THF, 1,4-Dioxane) Solid->AprotSolv Dissolution Attempt Degradation SNAr Degradation (Meisenheimer Intermediate) ProtSolv->Degradation Nucleophilic Attack at C4 Stable Stable Solvated Monomer (Intact Electrophile) AprotSolv->Stable Dipole-Dipole Solvation Loss Product Loss / Impurity Formation (e.g., 4-Methoxy derivative) Degradation->Loss Br- Leaving Group Expelled Success Ready for Cross-Coupling or Controlled Substitution Stable->Success Maintained Integrity

Solvent-dependent solvation vs. SNAr degradation pathways for 4-Bromopyrimidine-5-carbonitrile.

Experimental Protocol: Preparation of a Self-Validating Stock Solution

To ensure absolute trustworthiness in your synthetic setup, use this self-validating methodology to prepare a 0.2 M stock solution of 4-Bromopyrimidine-5-carbonitrile. This protocol includes a built-in integrity check to confirm the molecule has not degraded during solvation.

Materials Required:

  • 4-Bromopyrimidine-5-carbonitrile (Solid, stored under Argon at 2-8°C)

  • Anhydrous 1,4-Dioxane (AcroSeal™ or equivalent, stored over 3Å molecular sieves)

  • Argon gas line & flame-dried glassware

Step-by-Step Methodology:

  • Atmospheric Control: Purge a flame-dried 10 mL Schlenk flask with Argon for 5 minutes.

  • Solvent Transfer: Using a dry Hamilton syringe, transfer 5.0 mL of anhydrous 1,4-Dioxane into the flask.

  • Substrate Addition: Rapidly weigh 184 mg (approx. 1.0 mmol) of 4-Bromopyrimidine-5-carbonitrile and add it to the stirring solvent against a positive counter-flow of Argon.

  • Athermal Solvation: Seal the flask and place it in an ultrasonic bath filled with water at exactly 20°C. Sonicate for 3 to 5 minutes until the solution is completely homogenous and pale yellow. Crucial: Do not allow the bath temperature to exceed 25°C.

  • Self-Validation (Integrity Check):

    • Withdraw a 10 µL aliquot of the solution and dilute it in 1 mL of anhydrous Acetonitrile.

    • Inject immediately into an LC-MS (Liquid Chromatography-Mass Spectrometry) system.

    • Validation Criteria: You must observe the distinct isotopic doublet characteristic of a single bromine atom at m/z 184 and 186 [M+H]⁺. If you observe a mass of m/z 122 (indicating hydrolysis to the pyrimidone) or m/z 136 (indicating reaction with a trace nucleophile), discard the stock solution, as your solvent is contaminated.

  • Storage: Use the validated stock solution immediately for downstream reactions. Do not store it for more than 4 hours, even under Argon, as halogenated pyrimidines can slowly undergo auto-oligomerization in concentrated solutions.

References

  • "Synthesis of Densely Substituted Pyrimidine Derivatives", The Journal of Organic Chemistry (ACS). Available at:[Link]

  • "Pyrimidinylpalladium(II) Complexes in the Synthesis of Alkenylpyrimidines", ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Bromopyrimidine-5-carbonitrile Stability &amp; Reactivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter unexpected degradation or poor yields when working...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter unexpected degradation or poor yields when working with 4-Bromopyrimidine-5-carbonitrile (CAS: 929902-02-3).

This guide is designed to move beyond basic datasheets. Here, we will dissect the causality behind this molecule's extreme reactivity, troubleshoot common experimental failures, and provide self-validating protocols to ensure synthetic success.

Part 1: Core Mechanistic Principles

To control 4-Bromopyrimidine-5-carbonitrile, you must first understand its electronic landscape. The pyrimidine core is inherently electron-deficient. When functionalized with a bromine atom at the C4 position (a highly competent leaving group) and a cyano group at the C5 position (a strong π -acceptor), the lowest unoccupied molecular orbital (LUMO) of the ring is drastically lowered[1].

This synergistic electron-withdrawing effect makes the C4 position exceptionally electrophilic. During Nucleophilic Aromatic Substitution (SNAr), the reaction proceeds via an addition-elimination mechanism. The intermediate Meisenheimer complex is deeply stabilized by both the adjacent ring nitrogens and the C5-nitrile group[2]. Because this intermediate is so stable, the activation energy barrier for nucleophilic attack is remarkably low, leading to rapid, highly exothermic reactions that can easily spiral into thermal degradation if not strictly controlled[3].

Pathways SM 4-Bromopyrimidine- 5-carbonitrile Hydrolysis 4-Hydroxypyrimidine- 5-carbonitrile (Hydrolysis) SM->Hydrolysis H2O / Base Solvolysis 4-Alkoxypyrimidine- 5-carbonitrile (Solvolysis) SM->Solvolysis Alcohols Hydration 4-Bromopyrimidine- 5-carboxamide (Nitrile Hydration) SM->Hydration Strong Aq. Base SNAr 4-Aminopyrimidine- 5-carbonitrile (Desired SNAr) SM->SNAr Amine, 0°C

Reaction pathways and common degradation modes of 4-Bromopyrimidine-5-carbonitrile.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During my Suzuki-Miyaura coupling, my LCMS shows a major side product with a mass of [M-Br+OH] (m/z = 122.1). How do I prevent this? Causality: Standard Suzuki conditions often rely on aqueous bases (e.g., Na₂CO₃ in H₂O/Dioxane). Because the C4 position is so electrophilic, the hydroxide ion acts as a hard nucleophile and outcompetes the palladium oxidative addition/transmetalation cycle, leading to rapid hydrolysis[1][3]. Solution: You must eliminate water from the system. Switch to strictly anhydrous conditions using finely milled, anhydrous Cs₂CO₃ or K₃PO₄ in dry 1,4-dioxane or toluene.

Q2: My SNAr reaction with a primary amine is exothermically out of control, yielding a black tar and multiple spots on TLC. How do I control it? Causality: The near-zero activation barrier for good nucleophiles means the reaction generates significant heat. Uncontrolled exotherms lead to the thermal degradation of the pyrimidine core and potential polymerization[2][4]. Solution: Never add the neat amine directly at room temperature. Perform the reaction at -20 °C to 0 °C in a non-nucleophilic solvent (e.g., THF or DCM) using a non-nucleophilic base like DIPEA. Add the amine dropwise over 15–30 minutes.

Q3: Can I use alcoholic solvents (MeOH, EtOH) for reactions with this scaffold? Causality: No. Alcohols can undergo solvolysis with the highly activated C-Br bond, forming 4-alkoxypyrimidine-5-carbonitrile side products. Solution: Stick to aprotic solvents such as THF, DCM, 1,4-dioxane, or DMF.

Q4: I left my reaction stirring in strongly basic aqueous conditions overnight, and my nitrile peak disappeared on the IR spectrum. What happened? Causality: While the C4 position is the most reactive, the C5-nitrile group is susceptible to hydration under prolonged exposure to strong aqueous bases or acids, converting the carbonitrile into a carboxamide[5]. Solution: Limit reaction times, avoid harsh aqueous workups, and quench with mild buffers (like saturated aqueous NH₄Cl) to protect the nitrile group.

Part 3: Quantitative Data Presentation

To aid in experimental design, the following table summarizes the comparative reactivity and stability profile of 4-Bromopyrimidine-5-carbonitrile under various common laboratory conditions.

Condition / ReagentPrimary Reaction PathwayRelative Half-Life (t½)Recommended Mitigation
Primary Amines (neat) SNAr (Highly Exothermic)< 1 minuteDilute in non-nucleophilic solvent (THF/DCM); cool to -20 °C.
Aqueous Na₂CO₃ (80 °C) Hydrolysis (C4-OH)~5-10 minutesUse anhydrous bases (e.g., Cs₂CO₃) for cross-coupling.
Methanol / Ethanol Solvolysis (C4-OMe/OEt)Hours to DaysAvoid alcoholic solvents; strictly use aprotic solvents.
Strong Acid (H₂SO₄) Nitrile HydrationHoursMonitor reaction closely; avoid prolonged acidic workups.
Ambient Moisture Slow HydrolysisWeeksStore under inert atmosphere (Ar/N₂) at 2-8 °C in a desiccator.

Part 4: Standardized Experimental Protocols

The following methodologies are designed as self-validating systems . By observing specific physical or analytical checkpoints, you can verify the integrity of the reaction in real-time.

Protocol A: Controlled Nucleophilic Aromatic Substitution (SNAr)

Self-Validation Checkpoint: The reaction mixture should transition from a clear solution to a cloudy suspension as the hydrobromide salt of the base (e.g., DIPEA·HBr) precipitates. If the solution turns dark brown or black, thermal degradation has occurred due to inadequate cooling.

  • Preparation: Dissolve 4-bromopyrimidine-5-carbonitrile (1.0 equiv) in anhydrous THF (0.1 M concentration) in an oven-dried flask under an argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath to reach an internal temperature of -20 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) dropwise. Note: The solution must remain clear.

  • Nucleophile Addition: Dissolve the primary or secondary amine (1.05 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise over 15 minutes to control the exotherm.

  • Monitoring: Remove the cooling bath, allow the reaction to warm to 0 °C, and stir for 1 hour. Confirm completion via LCMS (monitor for the disappearance of the starting material and the absence of the m/z 122.1 hydrolysis peak).

  • Quenching: Quench the reaction with cold saturated aqueous NH₄Cl to neutralize the base and protect the nitrile, then extract with EtOAc.

Workflow Step1 1. Preparation Anhydrous THF Step2 2. Cooling Chill to -20°C Step1->Step2 Step3 3. Addition Amine + DIPEA Step2->Step3 Step4 4. Reaction Stir at 0°C Step3->Step4 Step5 5. Quench Cold NH4Cl Step4->Step5

Optimized step-by-step workflow for controlled SNAr to prevent thermal degradation.

Protocol B: Anhydrous Suzuki-Miyaura Cross-Coupling

Self-Validation Checkpoint: The strict use of anhydrous Cs₂CO₃ prevents the formation of the [M-Br+OH] mass peak. If this peak is observed during LCMS monitoring, moisture has breached the system, and the solvent or base must be re-dried.

  • Preparation: In an oven-dried Schlenk flask, combine 4-bromopyrimidine-5-carbonitrile (1.0 equiv), the aryl boronic acid (1.2 equiv), and finely milled anhydrous Cs₂CO₃ (2.0 equiv).

  • Degassing: Add anhydrous 1,4-dioxane (0.1 M) and sparge the suspension with argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) rapidly under a positive flow of argon.

  • Heating: Heat the mixture to 80 °C for 4-6 hours. Caution: Do not exceed 90 °C, as the highly activated pyrimidine core is prone to thermal decomposition at elevated temperatures[4].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium and inorganic salts, and concentrate under reduced pressure prior to chromatography.

References

  • Synthesis of N2-arylaminopyrimidine-5-carbonitrile derivatives via SNAr amination reaction. Chinese Journal of Organic Chemistry. URL:[Link]

  • Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry (ACS). URL:[Link]

  • Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Synthesis, in silico ADMET, docking, antioxidant, antibacterial and antifungal evaluations of some pyrimidine derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-Bromopyrimidine-5-carbonitrile

Welcome to the technical support resource for the safe and efficient scale-up synthesis of 4-Bromopyrimidine-5-carbonitrile. This guide is designed for researchers, chemists, and process development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the safe and efficient scale-up synthesis of 4-Bromopyrimidine-5-carbonitrile. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, validated protocols, and critical safety information to navigate the challenges associated with this synthesis, particularly when handling hazardous reagents like phosphorus oxybromide (POBr3).

Introduction and Reaction Overview

4-Bromopyrimidine-5-carbonitrile is a valuable building block in medicinal chemistry and drug development. Its synthesis typically involves the deoxybromination of a dihydroxypyrimidine precursor, a reaction that presents significant safety and work-up challenges upon scaling. The most common route employs phosphorus oxybromide (POBr3), a highly reactive and corrosive reagent.

The general transformation is as follows:

Caption: Troubleshooting logic for low reaction yield.

  • Purity of Starting Materials: The dihydroxypyrimidine starting material can be hygroscopic. [1]Moisture will rapidly decompose POBr3, reducing its effective concentration and stalling the reaction. Ensure the starting material is thoroughly dried before use.

  • Reagent Activity: POBr3 is sensitive to moisture. [2]Use a freshly opened bottle or a properly stored reagent. If the POBr3 has been exposed to air, its activity will be compromised.

  • Reaction Temperature & Time: This reaction often requires elevated temperatures (e.g., reflux in a high-boiling solvent) to proceed to completion. Ensure the internal reaction temperature is reaching the target. Monitor the reaction progress using an appropriate technique (TLC, LCMS) to determine the optimal reaction time. [1]

Q3: I'm observing a significant byproduct that I suspect is the hydrolyzed product. How can I prevent this?

Answer: The C-Br bond on the pyrimidine ring is susceptible to hydrolysis, especially under harsh work-up conditions. The product, 4-Bromopyrimidine-5-carbonitrile, can revert to a hydroxypyrimidine species.

Causality: The presence of water during the high-temperature reaction phase or prolonged exposure to strong aqueous base during work-up can cause hydrolysis of the product.

Mitigation Strategies:

  • Strict Anhydrous Conditions: As mentioned for yield, this is also critical for preventing hydrolysis during the reaction itself.

  • Minimize Water Contact Time: During work-up, minimize the time the product is in contact with the aqueous phase. Perform extractions efficiently.

  • Use a Weaker Base: For the quench, consider using a milder base like sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) instead of strong hydroxides. [3]This creates a less aggressive environment for the product.

  • Temperature Control During Work-up: Keep the mixture cool during the entire quench and extraction process to reduce the rate of potential hydrolysis.

Q4: The isolated product is discolored and difficult to purify. What are the best purification strategies?

Answer: Discoloration often arises from baseline decomposition or residual phosphorus-containing impurities. Effective purification is key to obtaining a high-quality final product.

Purification Methods:

  • Recrystallization: This is often the most effective method for scale-up. A common solvent system is n-hexane or other aliphatic hydrocarbons. [4]Experiment with different solvents (e.g., isopropanol, ethyl acetate/heptane mixtures) to find the optimal system for your impurity profile.

  • Silica Gel Chromatography: While effective at the lab scale, this is less ideal for large-scale production due to cost and solvent waste. If necessary, use a solvent system like ethyl acetate in hexanes. [5]3. Carbon Treatment: If the discoloration is due to minor, non-polar impurities, stirring the crude product solution with activated charcoal followed by filtration through celite can be an effective decolorizing step before recrystallization.

Validated Experimental Protocols

Protocol 1: Synthesis of 4-Bromopyrimidine-5-carbonitrile (Illustrative Scale)

Disclaimer: This protocol is for informational purposes. All procedures must be risk-assessed and performed by qualified personnel with appropriate engineering controls.

  • Setup: In a well-ventilated fume hood, equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet to a bubbler (or a nitrogen inlet), and a temperature probe. Ensure all glassware is oven-dried.

  • Charging Reagents: Charge the flask with 4,6-dihydroxypyrimidine-5-carbonitrile (1.0 eq) and a suitable high-boiling inert solvent (e.g., acetonitrile). Begin stirring to form a slurry.

  • POBr3 Addition: Carefully add phosphorus oxybromide (POBr3, 2.0-3.0 eq) portion-wise to the stirred slurry. The addition may be exothermic; use a water bath to maintain control if necessary.

  • Reaction: Heat the reaction mixture to reflux (target internal temperature ~100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

  • Cooling: Once complete, cool the reaction mixture to room temperature, then further cool to 0-5 °C in an ice bath in preparation for the quench.

Protocol 2: Safe Quenching and Work-up Procedure

This procedure is critical for safety and product isolation.

Caption: Recommended workflow for a safe POBr3 quench.

  • Prepare Quench Vessel: In a separate, appropriately sized vessel equipped with a mechanical stirrer and temperature probe, add a 10% aqueous solution of potassium hydroxide (KOH) and a suitable organic solvent like methyl tert-butyl ether (MTBE). Cool this mixture to 0-5 °C.

  • Slow Addition (Reverse Quench): Slowly transfer the cooled reaction mixture from the reaction flask into the vigorously stirred, cold quench solution. This is a highly exothermic step. Monitor the internal temperature of the quench vessel closely and control the addition rate to maintain the temperature below 10 °C. [6][7]3. Stir and Separate: After the addition is complete, continue stirring at 0-5 °C for 30 minutes, then allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer one or two more times with fresh organic solvent.

  • Wash and Dry: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 4-Bromopyrimidine-5-carbonitrile.

References

  • Phosphorus oxybromide | Br3OP | CID 24613 - PubChem . National Institutes of Health. [Link]

  • Material Safety Data Sheet - 4,6-Dihydroxypyrimidine, 98% . Cole-Parmer. [Link]

  • Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste . University of Notre Dame. [Link]

  • Quenching of Pyrophoric Materials - The Sarpong Group . University of California, Berkeley. [Link]

  • Workup for POBr3 : r/Chempros . Reddit. [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION . HETEROCYCLES, Vol. 51, No. 11, 1999. [Link]

  • Deoxy Bromination Reagent Guide . ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Preparation method of 4-cyano-5-bromopyrimidine.
  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line . International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction . Synthetic Communications. [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst . Scientific Reports. [Link]

  • An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile . ResearchGate. [Link]

  • Thermal analysis of some novel pyrimidine derivatives . ResearchGate. [Link]

  • An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile . Synthetic Communications. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug . MDPI. [Link]

  • Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine . Scientific Reports. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers . RSC Advances. [Link]

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine . Atlantis Press. [Link]

  • Synthetic pathway for the preparation of 5-bromo-pyrimidine... . ResearchGate. [Link]

  • 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry . Princeton University. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Bromopyrimidine-5-carbonitrile

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 4-Bromopyrimidine-5-carbonitrile. It addresses common impurities, tr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 4-Bromopyrimidine-5-carbonitrile. It addresses common impurities, troubleshooting strategies, and frequently asked questions to ensure the highest possible purity of the final product.

Troubleshooting Guide: Addressing Common Purification Challenges

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Question 1: I've completed the synthesis of 4-Bromopyrimidine-5-carbonitrile, but my crude product shows multiple spots on the TLC plate. What are the likely impurities?

Answer:

The impurity profile of your crude 4-Bromopyrimidine-5-carbonitrile is highly dependent on the synthetic route employed. A common and modern approach involves a two-step synthesis starting from 4-chloro-5-bromopyrimidine.[1] This route is generally efficient but can lead to specific process-related impurities.

The most probable impurities originating from this synthesis are:

  • Unreacted Starting Materials and Intermediates:

    • 4-chloro-5-bromopyrimidine: The initial starting material. Its presence indicates an incomplete initial bromination step.

    • 4,5-dibromopyrimidine: The intermediate formed after the reaction with trimethylbromosilane. Its presence suggests an incomplete cyanation step.

  • Reagent-Related Impurities:

    • Residual Copper Salts: If cuprous cyanide (CuCN) is used for the cyanation step, residual copper salts can contaminate the product. These are often insoluble in organic solvents and can sometimes be observed as baseline material on a TLC plate.

  • Side-Reaction Products:

    • Dehalogenated byproducts: Although more common when using palladium catalysts with zinc cyanide, dehalogenation (loss of bromine) can sometimes occur under certain conditions, leading to the formation of pyrimidine-5-carbonitrile.[1]

  • Residual Solvents:

    • Acetonitrile, Dimethylacetamide (DMAC), or other high-boiling point solvents used in the synthesis may be present in the crude product.

A preliminary analysis by TLC, comparing the crude product to the starting materials and, if available, the intermediate, can help in identifying some of these impurities.

Question 2: My primary purification by recrystallization isn't effective. I still see a significant amount of a closely-eluting impurity on my TLC. What should I do?

Answer:

When recrystallization fails to remove a persistent impurity, it is often due to the impurity having similar solubility properties to the desired product or co-crystallizing with it. In such cases, column chromatography is the recommended next step.[2]

Here is a systematic approach to developing a column chromatography method:

  • TLC Method Development: The key to a successful column separation is a good solvent system developed using TLC. The goal is to achieve a retention factor (Rf) of 0.2-0.4 for your product, with clear separation from the impurity.

    • Initial Solvent System: A good starting point for moderately polar compounds like 4-Bromopyrimidine-5-carbonitrile is a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).

    • Optimization:

      • If your product and the impurity have very high Rf values, decrease the polarity of the solvent system (increase the proportion of the non-polar solvent).

      • If your product and the impurity have very low Rf values, increase the polarity of the solvent system (increase the proportion of the polar solvent).

      • If the spots are still not well-separated, try a different solvent system. For example, replacing ethyl acetate with diethyl ether or adding a small amount of a more polar solvent like methanol can alter the selectivity of the separation.

  • Column Chromatography Protocol:

    • Stationary Phase: Silica gel is the most common choice for normal-phase chromatography of pyrimidine derivatives.[3]

    • Slurry Packing: Pack the column with a slurry of silica gel in your chosen non-polar solvent to ensure a homogenous column bed.

    • Loading: Dissolve your crude product in a minimal amount of the eluent or a less polar solvent (like dichloromethane) and load it onto the column.

    • Elution: Begin eluting with the solvent system developed during your TLC analysis. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity) to improve separation.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

Data Presentation: Recommended Solvent Systems for Column Chromatography

Solvent System (v/v)Target CompoundPotential Impurities Separated
Hexane:Ethyl Acetate (4:1 to 1:1)4-Bromopyrimidine-5-carbonitrileLess polar impurities, unreacted starting materials
Dichloromethane:Ethyl Acetate (9:1)4-Bromopyrimidine-5-carbonitrileModerately polar impurities
Dichloromethane:Methanol (98:2)4-Bromopyrimidine-5-carbonitrileMore polar impurities and baseline material

Question 3: After purification, my product is an off-white or pale-yellow solid. How can I remove colored impurities?

Answer:

Colored impurities are common in heterocyclic synthesis and can often be removed with an activated carbon treatment followed by recrystallization.

Experimental Protocol: Decolorization with Activated Carbon

  • Dissolution: Dissolve the impure 4-Bromopyrimidine-5-carbonitrile in a suitable hot solvent (e.g., ethanol, ethyl acetate). Use the minimum amount of solvent necessary to achieve complete dissolution.

  • Cooling: Allow the solution to cool slightly before adding the activated carbon to prevent bumping.

  • Activated Carbon Addition: Add a small amount of activated carbon (typically 1-2% of the weight of your compound).

  • Heating and Stirring: Gently heat the mixture and stir for 15-30 minutes.

  • Hot Filtration: Perform a hot filtration through a pad of celite or filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization of your product.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure, decolorized crystals by vacuum filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude 4-Bromopyrimidine-5-carbonitrile?

A1: The most common and often effective method for the initial purification of 4-Bromopyrimidine-5-carbonitrile is recrystallization . A variety of solvents can be used, and the choice depends on the specific impurities present. Common recrystallization solvents for similar pyrimidine derivatives include n-hexane, ethanol, and mixtures like dichloromethane/hexane.[4][5] If recrystallization is insufficient to achieve the desired purity, silica gel column chromatography is the next recommended step.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity of your 4-Bromopyrimidine-5-carbonitrile:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and purity assessment. The absence of signals corresponding to impurities is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative information about purity. A single sharp peak with a purity level of >98% is often the standard for many applications.

  • Mass Spectrometry (MS): MS confirms the molecular weight of your compound.

Q3: What are the recommended storage conditions for purified 4-Bromopyrimidine-5-carbonitrile?

A3: Based on the stability of related 4-bromopyridine compounds, it is recommended to store 4-Bromopyrimidine-5-carbonitrile in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture.[6] The storage area should be cool, dry, and well-ventilated. For long-term storage, refrigeration is advisable.

Q4: My 4-Bromopyrimidine-5-carbonitrile seems to degrade over time, leading to inconsistent results in my downstream reactions. What could be the cause?

A4: Halogenated pyrimidines can be susceptible to degradation, especially if not stored properly. Potential degradation pathways include:

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the nitrile group to a carboxylic acid or an amide, or potentially the displacement of the bromine atom.

  • Nucleophilic Substitution: The bromine atom at the 4-position is activated towards nucleophilic substitution. Trace nucleophiles in solvents or from the atmosphere can react with your compound.

  • Photodegradation: Exposure to light can sometimes cause decomposition of halogenated heterocyclic compounds.

To mitigate these issues, always store the compound under the recommended conditions and consider re-purifying or analyzing the purity of older batches before use.

Visualizations

Diagram 1: General Troubleshooting Workflow for Purification

PurificationWorkflow Start Crude 4-Bromopyrimidine- 5-carbonitrile TLC TLC Analysis Start->TLC SingleSpot Single Spot? TLC->SingleSpot Recrystallization Recrystallization SingleSpot->Recrystallization Yes MultipleSpots Multiple Spots SingleSpot->MultipleSpots No PureProduct Pure Product (Confirm with NMR, HPLC, MP) Recrystallization->PureProduct ColumnChromatography Column Chromatography MultipleSpots->ColumnChromatography Colored Colored Impurities? ColumnChromatography->Colored Colored->Recrystallization No CarbonTreatment Activated Carbon Treatment Colored->CarbonTreatment Yes CarbonTreatment->Recrystallization

Caption: A decision-making workflow for the purification of 4-Bromopyrimidine-5-carbonitrile.

Diagram 2: Logical Relationship of Potential Impurities

ImpuritySources cluster_synthesis Synthetic Route cluster_impurities Potential Impurities 4-chloro-5-bromopyrimidine 4-chloro-5-bromopyrimidine 4,5-dibromopyrimidine 4,5-dibromopyrimidine 4-chloro-5-bromopyrimidine->4,5-dibromopyrimidine + Trimethylbromosilane Unreacted_Start Unreacted 4-chloro-5-bromopyrimidine 4-chloro-5-bromopyrimidine->Unreacted_Start Incomplete Reaction Trimethylbromosilane Trimethylbromosilane Product 4-Bromopyrimidine- 5-carbonitrile 4,5-dibromopyrimidine->Product + Cuprous Cyanide Unreacted_Inter Unreacted 4,5-dibromopyrimidine 4,5-dibromopyrimidine->Unreacted_Inter Incomplete Reaction Cuprous Cyanide Cuprous Cyanide Reagent_Residue Residual Copper Salts Cuprous Cyanide->Reagent_Residue Workup Inefficiency Side_Product Dehalogenated Byproduct Product->Side_Product Side Reaction

Caption: Sources of impurities in the synthesis of 4-Bromopyrimidine-5-carbonitrile.

References

  • HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • Organic Syntheses. 5-(Furan-3-yl)pyrimidine. [Link]

  • Patsnap. (2021). Preparation method of 4-cyano-5-bromopyrimidine. [Link]

  • Suresh Kumar, G. et al. (2019). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical and Chemical Sciences.
  • ResearchGate. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]

Sources

Troubleshooting

Enhancing the reactivity of the C-Br bond in pyrimidines

Welcome to the Pyrimidine C-Br Reactivity & Functionalization Support Center . As an Application Scientist, I have designed this guide to help you troubleshoot the unique electronic challenges associated with bromopyrimi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine C-Br Reactivity & Functionalization Support Center . As an Application Scientist, I have designed this guide to help you troubleshoot the unique electronic challenges associated with bromopyrimidines.

Pyrimidines are privileged scaffolds in drug discovery, but the position of the halogen dictates its chemical behavior. Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to enhance the reactivity of the C-Br bond, particularly at the notoriously stubborn C5 position.

Diagnostic Workflow: Selecting Your Activation Strategy

Workflow Start Target C-Br Bond in Pyrimidine PosCheck Position of Bromine? Start->PosCheck C246 C2, C4, or C6 PosCheck->C246 Alpha/Gamma to N C5 C5 Position PosCheck->C5 Beta to N SNAr SNAr Reaction (Addition-Elimination) C246->SNAr Nucleophile Added Turbo Turbo Grignard (iPrMgCl·LiCl) C5->Turbo Needs Nucleophilicity Photo Photoredox SET (Radical Generation) C5->Photo Needs Electrophilicity

Troubleshooting workflow for selecting the optimal C-Br activation strategy.

FAQ 1: Regioselectivity & The "Deactivated" C5 Position

Q: Why does my 5-bromopyrimidine resist nucleophilic aromatic substitution (SNAr) while 2-bromopyrimidine reacts rapidly at room temperature?

A: This is a classic issue of electronic topology. The pyrimidine ring is highly electron-deficient. However, the C2, C4, and C6 positions are located α or γ to the electronegative nitrogen atoms. This proximity allows the nitrogens to effectively stabilize the anionic Meisenheimer complex intermediate formed during nucleophilic attack.

In contrast, the C5 position is β to both nitrogens. It lacks direct resonance stabilization, making the C5-Br bond behave more like an unactivated, "benzene-like" aryl bromide[1]. To predict reactivity in polyhalogenated pyrimidines, we rely on Quantum Mechanics (QM). A larger Lowest Unoccupied Molecular Orbital (LUMO) lobe and a lower IR stretching frequency (indicating a weaker bond) at a specific C-X site dictate the primary site of attack[2].

Quantitative Data: Reactivity Matrix of Bromopyrimidine Isomers

Pyrimidine IsomerElectronic EnvironmentSNAr ReactivityCross-Coupling ReactivityPrimary Activation Mode
2-Bromopyrimidine α to two N atomsVery HighHighAddition-Elimination
4/6-Bromopyrimidine α to one N, γ to one NHighHighAddition-Elimination
5-Bromopyrimidine β to two N atomsLowModerateOxidative Addition (Pd/Ni)

FAQ 2: Overcoming C5-Br Inertness via Halogen-Metal Exchange

Q: Direct magnesium insertion into 5-bromopyrimidine is giving me low yields and complex mixtures. How can I efficiently generate a 5-pyrimidyl nucleophile?

A: Direct magnesium insertion is notoriously sluggish for electron-deficient heterocycles. Forcing the reaction with heat often leads to side reactions, such as the Grignard reagent attacking the C=N bonds of unreacted starting material.

The field-proven solution is Halogen-Metal Exchange using the "Turbo Grignard" reagent ( i -PrMgCl·LiCl). The causality behind its success lies in the lithium chloride: LiCl breaks down the unreactive polymeric aggregates of the isopropylmagnesium chloride, forming a highly reactive, monomeric "ate" complex. This drastically increases the kinetic basicity of the reagent, allowing the Br/Mg exchange to occur rapidly at sub-zero temperatures, thus preserving the pyrimidine ring[3].

Protocol 1: Self-Validating Turbo Grignard Exchange
  • Preparation: Flame-dry a Schlenk flask under argon. Add 5-bromopyrimidine (1.0 equiv) and anhydrous THF to create a 0.2 M solution. Cool to -20 °C.

  • Exchange: Dropwise, add i -PrMgCl·LiCl (1.3 M in THF, 1.1 equiv) over 10 minutes. Stir at -20 °C for 30 minutes.

  • Self-Validating Checkpoint: Do not add your expensive electrophile yet. Withdraw a 0.1 mL aliquot and quench it into a vial containing a solution of iodine (I2) in THF. Analyze via GC-MS. The complete disappearance of the 5-bromopyrimidine mass peak and the appearance of the 5-iodopyrimidine peak confirms 100% Grignard formation.

  • Electrophile Addition: Once validated, add your target electrophile (e.g., an aldehyde or Weinreb amide) at -20 °C and allow it to warm to room temperature.

FAQ 3: Mild Radical Generation via Photoredox Catalysis

Q: I need to couple the C5 position of a bromopyrimidine to another arene without using palladium or harsh bases. Is there a mild alternative?

A: Yes. Visible-light photoredox catalysis has revolutionized the activation of C-Br bonds by bypassing the traditional two-electron oxidative addition pathway in favor of single-electron transfer (SET). By irradiating a photocatalyst (e.g., Ru(bpy)32+) with visible light, a long-lived excited state is generated. Through a reductive quenching cycle with a sacrificial amine donor, a highly reducing Ru(I) species is formed. This species donates a single electron into the σ∗ anti-bonding orbital of the C5-Br bond, triggering mesolytic cleavage to release a bromide anion and a highly reactive 5-pyrimidyl radical[4][5].

Photoredox Ru2 Ru(II) Catalyst Ground State Ru2_star *Ru(II) Catalyst Excited State Ru2->Ru2_star Visible Light Ru1 Ru(I) Catalyst Strong Reductant Ru2_star->Ru1 Reductive Quenching Ru1->Ru2 SET to Substrate Donor Amine Donor (e.g., Et3N) Donor->Ru1 e⁻ donor Substrate 5-Bromopyrimidine Radical 5-Pyrimidyl Radical + Br⁻ Substrate->Radical e⁻ acceptor

Photoredox catalytic cycle generating 5-pyrimidyl radicals via reductive quenching.

Protocol 2: Self-Validating Photoredox C-H Arylation
  • Reaction Setup: In a transparent vial, combine 5-bromopyrimidine (1.0 equiv), the target heteroarene (e.g., pyrrole, 10.0 equiv), Ru(bpy)3Cl2 (2 mol%), and triethylamine (2.0 equiv) in degassed DMF (0.1 M).

  • Degassing: Sparge the solution with argon for 15 minutes. Oxygen is a triplet quencher and will kill the excited state catalyst.

  • Irradiation: Seal the vial and irradiate with a 450 nm blue LED at room temperature for 16 hours.

  • Self-Validating Checkpoint: Set up a parallel control vial wrapped entirely in aluminum foil (dark control). After the reaction time, analyze both the irradiated vial and the dark control via LC-MS. The dark control MUST show 0% conversion. If the dark control shows product formation, your reaction is proceeding via a background thermal pathway, indicating potential contamination or incorrect catalyst loading.

References

  • Title: Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis Source: Chemical Science (RSC) URL: [Link]

  • Title: Radical functionalizations of diazines, and particularly pyrimidines Source: Chemical Communications (RSC) URL: [Link]

  • Title: Photoredox-Catalyzed C–H Functionalization Reactions Source: Chemical Reviews (ACS) URL: [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for 4-Bromopyrimidine-5-carbonitrile

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 4-Bromopyrimidine-5-carbon...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 4-Bromopyrimidine-5-carbonitrile (CAS: 929902-02-3).

Unlike standard drug-like molecules, halogenated pyrimidine carbonitriles present unique chromatographic challenges due to their high polarity, basic nitrogens, and extreme chemical reactivity. This guide synthesizes structural causality with field-proven chromatographic strategies to ensure your method is accurate, reproducible, and self-validating.

Core Method Development Strategy: The "Why" Behind the Chromatography

To develop a successful method, we must first deconstruct the analyte's chemical structure and understand how it dictates our experimental choices.

  • High Polarity & Poor Retention: Pyrimidine derivatives are intrinsically polar[1]. The addition of a cyano group further increases polarity, often resulting in elution near the void volume ( t0​ ) on standard C18 columns. To achieve a proper capacity factor ( k′>2 ), alternative retention mechanisms (such as dipole-dipole or π−π interactions) are required.

  • Silanol Interactions (Peak Tailing): The basic nitrogen atoms in the pyrimidine ring readily interact with unreacted, acidic silanol groups on the silica support matrix. If the mobile phase pH is not strictly controlled, this leads to severe peak tailing[2].

  • Extreme SNAr Reactivity (The Trap): The 4-position of the pyrimidine ring is highly electrophilic. The electron-withdrawing nature of the two ring nitrogens is amplified by the strongly electron-withdrawing 5-cyano group. This makes the 4-bromo substituent an excellent leaving group, rendering the molecule highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) . If exposed to nucleophilic solvents (like Methanol, Ethanol, or high-pH water) during sample preparation or within the mobile phase, the analyte will rapidly degrade into 4-methoxy or 4-hydroxy artifacts[3].

Method Optimization Workflow

Method_Optimization A Analyze Analyte Properties (MW: 184.0, Polar, Reactive) B Select Column Chemistry (PFP or Low-Silanol C18) A->B C Select Mobile Phase (Aprotic Organic: ACN Acidic Aqueous: 0.1% FA) A->C D Sample Preparation (Aprotic Diluent, 4°C) B->D C->D E Execute Initial Gradient D->E F Evaluate Chromatography (Retention & Peak Shape) E->F G Optimize Parameters (Adjust %B, pH, Temp) F->G Tailing / Low k' H Method Validation (Stability-Indicating) F->H Acceptable G->E

Workflow for optimizing HPLC parameters for reactive pyrimidine derivatives.

Validated Experimental Protocol: Stability-Indicating RP-HPLC

This protocol is designed as a self-validating system . By utilizing a Pentafluorophenyl (PFP) stationary phase and an aprotic mobile phase, we maximize retention while completely suppressing artifact generation.

Chromatographic Conditions
  • Column: Phenomenex Kinetex 2.6 µm PFP, 100Å, 150 x 4.6 mm (or equivalent low-silanol PFP/Newcrom R1 column[4]).

  • Mobile Phase A (Aqueous): Water containing 0.1% Formic Acid (v/v). Purpose: Lowers pH to ~2.7, fully protonating the pyrimidine nitrogens to suppress silanol tailing without causing acid hydrolysis.

  • Mobile Phase B (Organic): Acetonitrile (ACN) containing 0.1% Formic Acid (v/v). Purpose: ACN is aprotic and will not act as a nucleophile against the 4-bromo position.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA/UV at 254 nm[5] (Extract max absorbance; scan 200-400 nm for peak purity).

  • Injection Volume: 5 µL.

Step-by-Step Sample Preparation & Validation
  • Stock Solution: Accurately weigh 10 mg of 4-Bromopyrimidine-5-carbonitrile and dissolve in 10.0 mL of 100% LC-MS grade Acetonitrile (1 mg/mL). Never use Methanol.

  • Working Standard: Dilute the stock solution to 100 µg/mL using the initial mobile phase conditions (95% A / 5% B).

  • Self-Validation (Stability Check): Inject the working standard immediately ( T=0 ). Place the vial in the autosampler set to 4°C. Re-inject the same vial at T=12h and T=24h .

  • Acceptance Criteria: The peak area of the main analyte at T=24h must be ≥98.0% of the T=0 area, with no secondary peaks exceeding 0.1% relative area.

Troubleshooting & FAQs

Q: I am observing a secondary peak that grows larger the longer my sample sits in the autosampler. Is my API degrading? A: You are likely witnessing an SN​Ar reaction induced by your sample diluent, not natural API degradation. If your diluent contains Methanol, Ethanol, or unbuffered Water, the nucleophile is attacking the highly electrophilic 4-position, displacing the bromide ion. Solution: Immediately switch your sample diluent to an aprotic solvent like Acetonitrile and ensure your autosampler is chilled to 4°C to slow reaction kinetics.

Degradation_Pathway API 4-Bromopyrimidine- 5-carbonitrile TS Meisenheimer Complex API->TS SNAr Attack Nuc Nucleophile (MeOH, H2O, OH-) Nuc->TS Deg 4-Substituted Pyrimidine TS->Deg Substitution Br Bromide (Br-) TS->Br Leaving Group

Nucleophilic Aromatic Substitution ( SN​Ar ) pathway causing artifact generation.

Q: My peak is eluting in the void volume ( t0​ ) on my standard C18 column. How can I increase retention? A: 4-Bromopyrimidine-5-carbonitrile is highly polar. Standard alkyl chains (C18) rely purely on hydrophobic dispersion forces, which are insufficient here. Solution: Switch to a column with orthogonal retention mechanisms. A PFP (Pentafluorophenyl) column provides dipole-dipole and π−π interactions, strongly retaining the electron-deficient pyrimidine ring. Alternatively, utilize a low-silanol mixed-mode column[4].

Q: I am experiencing severe peak tailing (Asymmetry Factor > 2.0). How do I fix this? A: Peak tailing for basic aromatic compounds is almost always caused by secondary electrostatic interactions between the protonated pyrimidine nitrogens and ionized silanols ( SiO− ) on the silica support. Solution: Lower the mobile phase pH to between 2.0 and 3.0 using Formic Acid or Trifluoroacetic Acid (TFA). This ensures the silanols are fully protonated (neutralized) and the pyrimidine is fully ionized, eliminating the secondary interaction.

Quick-Reference Data Tables

Table 1: Recommended Gradient Program

Note: A shallow initial gradient ensures adequate retention of the highly polar analyte before flushing hydrophobic impurities.

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2​O )% Mobile Phase B (0.1% FA in ACN)Curve
0.01.0955Initial
2.01.0955Isocratic Hold
10.01.01090Linear Gradient
13.01.01090Wash
13.11.0955Re-equilibration
18.01.0955End
Table 2: Column Chemistry Comparison for Halogenated Pyrimidines
Column ChemistryRetention MechanismSuitability for 4-Bromo-5-CN-PyrimidineRisk of Peak Tailing
Standard C18 HydrophobicPoor (Elutes near void volume)High (if unendcapped)
Polar-Embedded C18 Hydrophobic + H-BondingModerate (Better retention than standard C18)Low
PFP (Pentafluorophenyl) π−π , Dipole-Dipole, HydrophobicExcellent (Strong affinity for halogens/aromatics)Low
HILIC Partitioning, Ion-ExchangeGood (Requires high organic mobile phase)Moderate

References

  • Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)
  • Source: Jetir.
  • Title: Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column Source: SIELC Technologies URL
  • Source: PMC (nih.gov)
  • Source: PubMed (nih.gov)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 4-Bromopyrimidine-5-carbonitrile and its Chloro-Analogs for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine-5-carbonitrile scaffold is a cornerstone for the development of targeted therapeutics, particularly in oncology. The strategic placement of a halogen at the C4 posi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyrimidine-5-carbonitrile scaffold is a cornerstone for the development of targeted therapeutics, particularly in oncology. The strategic placement of a halogen at the C4 position serves as a crucial handle for synthetic elaboration and a key determinant of biological activity. This guide provides an in-depth comparison of 4-bromopyrimidine-5-carbonitrile and its chloro-analogs, offering insights into their differential reactivity, biological performance, and the underlying structure-activity relationships (SAR) that govern their efficacy as kinase inhibitors.

The Halogen Dance: How Bromine vs. Chlorine Substitution Influences Reactivity and Biological Potency

The choice between a bromine or chlorine substituent at the 4-position of the pyrimidine-5-carbonitrile core is not arbitrary; it is a calculated decision rooted in fundamental principles of organic chemistry that have profound implications for a molecule's biological behavior. Generally, the carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This seemingly subtle difference translates into a higher reactivity of the bromo-substituted pyrimidines in nucleophilic substitution reactions.[1]

This enhanced reactivity is a double-edged sword. From a synthetic perspective, it facilitates the diversification of the pyrimidine scaffold, allowing for the introduction of a wide array of functional groups at the C4 position. However, this increased reactivity can also influence the compound's interaction with its biological target and its metabolic stability. In the context of kinase inhibition, where many pyrimidine-5-carbonitrile derivatives function as ATP-competitive inhibitors, the nature of the halogen can impact the binding affinity and residence time within the ATP-binding pocket of the kinase.

While a direct, side-by-side comparison of the unmodified 4-bromopyrimidine-5-carbonitrile and its chloro-analog is not extensively documented in publicly available literature, the structure-activity relationship (SAR) studies of more complex derivatives consistently demonstrate the influence of the halogen substituent. For instance, in the development of pyrimido[4,5-b]indole-based inhibitors, the 4-chloro derivative serves as a key intermediate for the synthesis of potent microtubule depolymerizing agents.[1] The facile displacement of the chloride is essential for the synthesis of the final, biologically active compounds.

Comparative Biological Activity: Focus on Anticancer Applications

The primary therapeutic area for pyrimidine-5-carbonitrile derivatives is oncology, with a significant focus on the inhibition of protein kinases that are dysregulated in various cancers. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).

Compound/Derivative ClassCancer Cell LineAssay TypeIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine 4MCF-7 (Breast)MTT0.57[2]
Pyrido[2,3-d]pyrimidine 4HepG2 (Liver)MTT1.13[2]
Indazol-pyrimidine 4fMCF-7 (Breast)MTT1.629[2]
5-bromo-pyrimidine derivative 5aA549 (Lung)MTT-[3]
5-bromo-pyrimidine derivative 6bMCF-7 (Breast)MTT-[3]
7-chloro-9H-pyrimido[4,5-b]indole 1-ADP-Glo (GSK-3β)single-digit µM[4]

Note: The data presented is a compilation from different sources and showcases the potency of various pyrimidine derivatives. A direct comparison between a simple bromo- and chloro-analog is often embedded within broader SAR studies.

Experimental Protocols: A Guide to In Vitro Evaluation

To rigorously assess the biological activity of 4-halopyrimidine-5-carbonitrile derivatives, a series of well-established in vitro assays are essential. The following are detailed protocols for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (EGFR - TR-FRET)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as EGFR. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common and robust method.[5]

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Biotinylated peptide substrate

  • ATP

  • Test compounds (4-bromopyrimidine-5-carbonitrile and chloro-analog) dissolved in DMSO

  • Stop/detection solution (EDTA, europium-labeled anti-phosphotyrosine antibody, streptavidin-allophycocyanin (SA-APC))

  • Low-volume 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • Add 2.5 µL of the compound dilutions to the wells of the 384-well plate.

  • Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of the stop/detection solution.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the ratio of the emission signals and determine the IC50 value for each compound.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing the Framework: Pathways and Workflows

To better understand the context of these compounds' activity, the following diagrams illustrate a key signaling pathway they target and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrimidine_Inhibitor 4-Halopyrimidine- 5-carbonitrile Pyrimidine_Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.

Cytotoxicity_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Bromo vs. Chloro Analogs) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Viability Assessment (e.g., MTT Assay) C->D E 5. Data Analysis (IC50 Determination) D->E

Caption: A generalized workflow for a cell-based cytotoxicity assay.

Conclusion: Guiding Future Drug Discovery

The choice between a 4-bromo and a 4-chloro substituent on the pyrimidine-5-carbonitrile scaffold is a critical decision in the design of novel kinase inhibitors. While bromo-derivatives may offer synthetic advantages due to their higher reactivity, this can also impact their biological profile. A thorough understanding of the structure-activity relationships, guided by rigorous in vitro testing as outlined in this guide, is paramount for the successful development of potent and selective therapeutics. Researchers are encouraged to consider the subtle yet significant differences imparted by halogen substitution to optimize the pharmacological properties of their lead compounds.

References

  • BenchChem. (2025). Application Notes and Protocols for a Novel EGFR Inhibitor. BenchChem.
  • BenchChem. (2025).
  • Gangjee, A., et al. (2017). Design, synthesis, and structure-activity relationships of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents that are effective against multidrug resistant cells. PubMed. [Link]

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry.
  • Bio-protocol. (2021). EGFR Kinase Inhibition. Bio-protocol. [Link]

  • BenchChem. (2025). A Researcher's Guide to Cross-Validation of Cytotoxicity Assays for Pyrimidine Compounds. BenchChem.
  • Ahmed, S. A. (2025). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of University of Babylon for Pure and Applied Sciences.
  • Promega Corporation. (n.d.). EGFR Kinase Assay.
  • El-Sayed, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology.
  • Yang, J., et al. (2005). Synthesis of Tricyclic 4-Chloro-pyrimido[4,5-b][5][7]benzodiazepines. Organic Letters. [Link]

  • Gangjee, A., et al. (2013). Single Agents with Designed Combination Chemotherapy Potential: Synthesis and Evaluation of Substituted Pyrimido[4,5-b]indoles as Receptor Tyrosine Kinase and Thymidylate Synthase Inhibitors and as Antitumor Agents. PMC. [Link]

  • Yang, J., et al. (2005). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][5][7]benzodiazepines. PubMed. [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Pyrimido[4,5-b]indole Derivatives Against Gram-Negative Multidrug-Resistant Pathogens. Journal of Medicinal Chemistry. [Link]

  • Gangjee, A., et al. (2013). Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. PubMed. [Link]

  • Stojanović, J., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS.
  • Royal Society of Chemistry. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. [Link]

  • Frontiers. (n.d.).
  • Smaill, J. B., et al. (1999). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. [Link]

  • Barthel, A., et al. (2019). Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. MDPI. [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. BenchChem.
  • El-Damasy, A. K., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. PMC. [Link]

  • Hirabayashi, A., et al. (2008). A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. PubMed. [Link]

  • Smaill, J. B., et al. (1999). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. PubMed. [Link]

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Comparative

A Comparative Guide to the Definitive Structural Validation of 4-Bromopyrimidine-5-carbonitrile

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are foundational scaffolds for a vast array of therapeutic agents. Their precise atomic arrangement dictates their biological activity,...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are foundational scaffolds for a vast array of therapeutic agents. Their precise atomic arrangement dictates their biological activity, making unambiguous structural validation a cornerstone of any research program. This guide provides an in-depth analysis of the definitive method for structural elucidation—Single-Crystal X-ray Crystallography (SCXRD)—for a key synthetic intermediate, 4-Bromopyrimidine-5-carbonitrile. We will explore the causality behind the experimental choices in the SCXRD workflow and objectively compare its performance against complementary analytical techniques, providing the supporting data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions in their own work.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

For the absolute determination of a molecule's three-dimensional structure, including bond lengths, angles, and stereochemistry, SCXRD is the unequivocal gold standard.[1][2][3] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single, high-quality crystal.[4] The resulting diffraction pattern contains the information required to calculate an electron density map of the molecule, from which a precise atomic model can be built and refined.[4] For a novel or critical intermediate like 4-bromopyrimidine-5-carbonitrile, where substituent positions are vital for subsequent synthetic steps and final biological activity, SCXRD provides an unparalleled level of certainty that other methods can only infer.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a validated crystal structure is a multi-step process. Each stage is critical for the success of the next, demanding careful planning and execution. The causality is clear: without a high-quality single crystal, meaningful diffraction data cannot be collected. Without robust data, a reliable structure cannot be solved.

SCXRD_Workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis Synthesis Synthesis of 4-Bromopyrimidine-5-carbonitrile Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Ensure Purity Crystallization Single Crystal Growth Purification->Crystallization Crucial for Quality Mounting Crystal Selection & Mounting Crystallization->Mounting Select Defect-Free Crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection 100 K N2 Stream Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Process Raw Images Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Obtain Intensities Refinement Structure Refinement & Validation Structure_Solution->Refinement Build Initial Model Final_Model Final Atomic Model (CIF File) Refinement->Final_Model Optimize & Validate

Caption: The experimental workflow for Single-Crystal X-ray Crystallography.
Detailed Protocol: SCXRD Analysis of 4-Bromopyrimidine-5-carbonitrile

This protocol is designed to be a self-validating system, where the quality of the outcome at each step informs the feasibility of proceeding.

1. Synthesis and Purification:

  • Synthesis: 4-Bromopyrimidine-5-carbonitrile can be synthesized via several reported methods, often involving the cyclization of intermediates in the presence of a bromine source.[5][6][7] A common approach involves the reaction of appropriate precursors under the influence of dry hydrogen bromide.[5]

  • Purity as a Prerequisite: The starting material for crystallization must be of high purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Purification via column chromatography or recrystallization is essential.

2. Single Crystal Growth (The Art and Science): Growing diffraction-quality single crystals is often the most challenging step.[8] The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice. For a small organic molecule like 4-bromopyrimidine-5-carbonitrile, several methods are effective.

  • Method A: Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) to near saturation in a clean vial.

    • Cover the vial with a cap or parafilm containing a few small pinholes. The reasoning here is to control the rate of solvent evaporation; if it evaporates too quickly, the compound will crash out as a powder, but if it's too slow, nucleation may not occur.[9]

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

  • Method B: Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., dichloromethane) in a small, open inner vial.

    • Place this inner vial inside a larger, sealed outer vial (a "chamber") containing a more volatile "poor" solvent (the anti-solvent, e.g., hexane) in which the compound is insoluble.[10]

    • Over time, the anti-solvent vapor slowly diffuses into the good solvent, gradually reducing the compound's solubility and promoting slow, controlled crystallization.[10] This method is often superior as it provides finer control over the rate of supersaturation.

3. Crystal Selection and Mounting:

  • Under a microscope, select a suitable single crystal (ideally 0.1-0.3 mm in size) that is transparent, has well-defined faces, and is free of cracks or defects.[11]

  • Carefully mount the crystal on a goniometer head using a cryo-loop and a small amount of cryoprotectant oil.

4. X-ray Diffraction Data Collection:

  • Place the mounted crystal onto the diffractometer.

  • Cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is critical to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves data quality, and also reduces potential radiation damage.[12]

  • Collect a series of diffraction images while rotating the crystal through a range of angles. Modern diffractometers with CCD or CMOS detectors can complete data collection in a few hours.[12][13]

5. Structure Solution and Refinement:

  • The collected diffraction images are processed to integrate the intensities of each reflection.[4][12]

  • These intensities are used to solve the "phase problem" and generate an initial electron density map.

  • An atomic model of 4-bromopyrimidine-5-carbonitrile is fitted to the electron density map.

  • The model is then refined, a process that optimizes the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The final R-factor is a key metric indicating the quality of this fit, with values below 5% (0.05) being excellent for small molecules.

Comparative Analysis: Alternative & Complementary Validation Techniques

While SCXRD is definitive for solid-state structure, a comprehensive characterization relies on a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and their data should be corroborative.

Tech_Comparison cluster_scxrd Provides: cluster_nmr Provides: Compound 4-Bromopyrimidine- 5-carbonitrile SCXRD SCXRD (X-ray Crystallography) Compound->SCXRD Definitive 3D Structure NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Solution Structure & Connectivity MS Mass Spectrometry Compound->MS Molecular Weight & Formula CompChem Computational Chemistry Compound->CompChem Theoretical Prediction scxrd1 Atomic Coordinates scxrd2 Bond Lengths/Angles scxrd3 Absolute Stereochemistry nmr1 Chemical Environment nmr2 Proton-Proton Coupling nmr3 Carbon Skeleton

Caption: Comparative relationships of structural validation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure in solution. For pyrimidine derivatives, ¹H and ¹³C NMR are indispensable for confirming that the correct isomer has been synthesized before attempting crystallization.[14][15]

  • Principle: NMR exploits the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment, connectivity, and number of chemically distinct atoms (protons and carbons) in a molecule.[14]

  • Strengths:

    • Provides unambiguous data on atom connectivity in solution.

    • Non-destructive and relatively high-throughput.

    • The primary tool for assessing sample purity.

  • Limitations vs. SCXRD:

    • Provides an indirect, time-averaged structure in solution, not a precise 3D map of a single state.

    • Interpretation can be complex for novel structures without reference data.

    • Does not directly provide bond lengths or angles.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a synthesized compound.

  • Principle: MS measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental formula.

  • Strengths:

    • Extremely high sensitivity, requiring very little sample.[14]

    • Provides definitive molecular weight information.[14]

    • Fragmentation patterns can offer clues about the molecule's structure.[16][17]

  • Limitations vs. SCXRD:

    • Provides no information about isomerism (e.g., the position of the bromo and cyano groups on the pyrimidine ring).

    • Destructive technique.[14]

    • Gives no data on 3D conformation or stereochemistry.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can predict molecular structures and properties.[18][19]

  • Principle: Uses quantum mechanics to calculate the lowest energy (most stable) conformation of a molecule.[20][21]

  • Strengths:

    • Can predict a structure before it is even synthesized.[18]

    • Provides insights into electronic properties and reactivity.

    • Can be used in conjunction with powder X-ray diffraction (PXRD) to solve structures when single crystals are unavailable.[2][22]

  • Limitations vs. SCXRD:

    • It is a theoretical prediction, not an experimental observation. All computational models must be validated by experimental data.

    • It may not always predict the correct crystal packing or polymorphic form.

Data Summary & Comparison

Technique Information Provided Sample State Destructive? Primary Use Case
Single-Crystal X-ray Crystallography (SCXRD) Definitive 3D atomic structure, bond lengths/angles, absolute stereochemistry, crystal packing.[8][13]Single CrystalNoAbsolute, unambiguous structure determination of novel compounds.[1]
NMR Spectroscopy Atom connectivity, chemical environment, solution-state conformation, purity assessment.SolutionNoRoutine structural confirmation, purity analysis, and mixture analysis.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural fragments.[14]Gas/SolutionYesRapid confirmation of molecular weight and formula.
Computational Chemistry Predicted 3D structure, electronic properties, theoretical stability.[18][20]In SilicoN/AGuiding synthesis, interpreting spectral data, predicting properties.[23]

Conclusion & Senior Scientist's Recommendation

For the unequivocal structural validation of 4-Bromopyrimidine-5-carbonitrile, Single-Crystal X-ray Crystallography is the indispensable and authoritative method. It provides the definitive atomic coordinates and connectivity in the solid state, leaving no ambiguity about the isomeric form of the molecule. This level of certainty is paramount in a drug discovery pipeline, where the downstream consequences of an incorrect structural assignment can be costly and time-consuming.

However, SCXRD should not be viewed in isolation. A robust characterization package relies on the synergy of multiple techniques. NMR spectroscopy is essential for confirming the structure in solution and for routine purity checks, while mass spectrometry provides the fundamental confirmation of molecular weight and elemental composition. Computational chemistry serves as a valuable predictive tool to complement and help interpret experimental findings.

Therefore, the recommended workflow is as follows:

  • Confirm the molecular weight and formula of the purified product using HRMS .

  • Verify the proposed connectivity and assess purity using ¹H and ¹³C NMR .

  • For absolute proof of structure, grow single crystals and perform SCXRD .

By integrating these techniques, researchers can have the highest degree of confidence in their materials, ensuring a solid foundation for subsequent research and development.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. (2025). Benchchem.
  • Computational chemistry applications. (2022). Schrödinger.
  • Chemical crystallization. (n.d.). SPT Labtech.
  • What is Computational Chemistry? (n.d.). Michigan Technological University.
  • CXMS: An Alternative to X-Ray Crystallography for Proteins. (2013). ThermoFisher.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing).
  • Towards AI-Accelerated Molecular Structure Prediction Pipline on Supercomputing. (n.d.). zib.de.
  • Beyond X-rays: an overview of emerging structural biology methods. (2021). Portland Press.
  • Beyond X-rays: an overview of emerging structural biology methods. (2021). Portland Press.
  • New computational chemistry techniques accelerate the prediction of molecules and materials. (2025). MIT News.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing).
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
  • Computational molecular science. (n.d.). The University of Queensland.
  • Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. (2014). Journal of the American Society for Mass Spectrometry - ACS Publications.
  • Guide for crystallization. (n.d.).
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). PMC.
  • 4-Amino-2-bromopyrimidine-5-carbonitrile synthesis. (n.d.). chemicalbook.
  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure.
  • The mass spectra of pyrimidine measured in coincidence with resonant... (n.d.). ResearchGate.
  • ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES. (n.d.).
  • Small molecule X-ray crystallography. (n.d.). The University of Queensland.
  • Unraveling the Mysteries of the Molecular World: Structural Biology Techniques. (2023).
  • Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. (2025). Futurity Proceedings.
  • Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. (2014). PubMed.
  • Small molecule crystallography. (n.d.). Excillum.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics - ACS Publications.
  • Single Crystal Diffraction. (n.d.). ResearchGate.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI.
  • Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. (n.d.). PMC.
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.).
  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.
  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2025).
  • An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. (2006). Taylor & Francis Online.
  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). PMC.
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). Chemistry and Biochemistry.
  • Application Notes and Protocols: X-ray Crystallography of 4-Bromopyridine-2,6-dicarbohydrazide Complexes. (n.d.). Benchchem.
  • Macromolecular Structure Determination by X-ray Crystallography. (n.d.).
  • X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences.
  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). MDPI.
  • Protein X-ray Crystallography and Drug Discovery. (2020). MDPI.
  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014).
  • Review x Ray crystallography. (n.d.).
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE.
  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (n.d.). PMC.

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Validation

Comparative Guide to the Synthetic Routes of Bromopyrimidines: Efficacy, Regioselectivity, and Protocol Design

Bromopyrimidines are privileged heterocyclic scaffolds in medicinal chemistry, serving as indispensable intermediates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Minisci) in the develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Bromopyrimidines are privileged heterocyclic scaffolds in medicinal chemistry, serving as indispensable intermediates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Minisci) in the development of kinase inhibitors, antivirals, and anticancer agents. The regioselective introduction of a bromine atom—whether at the C2, C4, or C5 position—fundamentally dictates the downstream functionalization of the pyrimidine core.

This guide critically evaluates the leading synthetic methodologies for bromopyrimidines, comparing traditional electrophilic aromatic substitutions against modern halogen-exchange and in situ radical generation protocols.

Mechanistic Pathways and Route Selection

The electron-deficient nature of the pyrimidine diazine ring makes direct electrophilic bromination highly unfavorable unless electron-donating activating groups (e.g., -OH, -NH₂, -OMe) are present at the 2, 4, or 6 positions. These groups efficiently direct electrophiles to the C5 position. Conversely, functionalizing the C2 or C4 positions typically bypasses electrophilic aromatic substitution, relying instead on the deoxychlorination of pyrimidinones or halogen exchange from chloropyrimidines.

G Start Pyrimidine Precursor Sub1 Electron-Rich (2-amino/hydroxy) Start->Sub1 Sub2 Pyrimidinone / Chloropyrimidine Start->Sub2 Sub3 Unactivated Pyrimidine Start->Sub3 Method1 Electrophilic Bromination (NBS, Br2, SMBI) Sub1->Method1 Method2 Mild Radical/Sandmeyer (NaNO2, KBr, AcOH) Sub1->Method2 Method3 Halogen Exchange (POBr3, PBr3) Sub2->Method3 Method4 C-H Activation (TMPMgCl, ZnCl2, Br2) Sub3->Method4 Prod1 5-Bromopyrimidines Method1->Prod1 Method2->Prod1 Prod2 2- or 4-Bromopyrimidines Method3->Prod2 Prod3 Regioselective Bromopyrimidines Method4->Prod3

Mechanistic pathways for the regioselective bromination of pyrimidine scaffolds.

Comparative Analysis of Synthetic Methodologies

Method A: Electrophilic C5-Bromination via In Situ Reagent Generation

Traditionally, C5-bromination employs elemental bromine (Br₂) or N-bromosuccinimide (NBS). However, handling toxic Br₂ gas at scale is hazardous. A highly efficient, inexpensive alternative utilizes sodium nitrite (NaNO₂) and potassium bromide (KBr) in glacial acetic acid ( [1]).

  • Causality & Design: Glacial acetic acid serves a dual purpose: it readily dissolves relatively non-polar pyrimidine substrates and provides the weakly acidic environment necessary to decompose NaNO₂. This generates reactive nitrogen oxides (in situ nitrosation), which subsequently oxidize the bromide ions into active brominating species. This completely circumvents the need for Br₂ gas and allows the reaction to proceed smoothly at room temperature.

Method B: Halogen Exchange and Deoxychlorination (C2/C4 Bromination)

Synthesizing 2-bromo or 2,4-dibromopyrimidines relies on halogen exchange from the corresponding chloropyrimidines using phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃).

  • Causality & Design: Historically, converting 2,4-dichloropyrimidine to 2,4-dibromopyrimidine using PBr₃ required massive reagent excesses (up to a 1:60 molar ratio), posing severe exothermic risks during aqueous workup and generating heavy environmental pollution. Modern optimized protocols utilize controlled, quantitative batch-wise additions of PBr₃, coupled with strategic recrystallization. This controls the exotherm, improves safety, and achieves 80-90% yields without the need for laborious column chromatography ( [2]).

Method C: Tandem One-Pot Bromination-Chlorination

For highly functionalized pharmaceutical intermediates like 5-bromo-2-chloropyrimidine, starting directly from 2-hydroxypyrimidine is the most economically viable route. The one-pot method uses HBr and H₂O₂ to generate electrophilic bromine in situ for C5-bromination, followed immediately by chlorination of the C2-hydroxyl group using POCl₃ ( [3]).

  • Causality & Design: H₂O₂ acts as a green oxidant to continuously re-oxidize the generated bromide byproduct back into active bromine, maximizing atom economy. During the subsequent POCl₃ chlorination step, triethylamine (Et₃N) is added to act as an acid scavenger. By neutralizing the evolved HCl, Et₃N drives the thermodynamic equilibrium toward the final chlorinated product.

Quantitative Data and Yield Comparison

The table below summarizes the performance metrics of the discussed synthetic routes, highlighting the trade-offs between yield, purity, and operational safety.

Synthetic TargetStarting MaterialReagents & ConditionsYield (%)Purity (%)Key Advantage
5-Bromo-2-chloropyrimidine 2-Hydroxypyrimidine1. HBr/H₂O₂ (30-100°C) 2. POCl₃, Et₃N, Toluene (80°C)91%>99.7%High atom economy; avoids intermediate isolation.
5-Bromo-2,6-dichloro-4-dimethylaminopyrimidine 2,6-Dichloro-4-dimethylaminopyrimidineNaNO₂, KBr, Glacial AcOH (Room Temp, 12h)~85-90%N/AMild conditions; uses cheap, bench-stable inorganic salts.
2,4-Dibromopyrimidine 2,4-DichloropyrimidinePBr₃ (batch addition), Re-crystallization80-90%95-99%Scalable; eliminates the need for column chromatography.
5-Bromouridine UridineSMBI, NaN₃, 10% H₂O-CH₃CN (Room Temp, 30 min)94%N/AExtremely rapid; highly selective for delicate nucleosides.

Experimental Protocols: Self-Validating Workflows

Workflow Step1 2-Hydroxypyrimidine (1 mol) Step2 Bromination + HBr, H2O2 (30-100°C) Step1->Step2 Step3 Intermediate 5-Bromo-2-hydroxypyrimidine Step2->Step3 Step4 Chlorination + POCl3, Et3N, Toluene (80°C) Step3->Step4 Step5 5-Bromo-2-chloropyrimidine Yield: 91% | Purity: >99.7% Step4->Step5

Step-by-step experimental workflow for the synthesis of 5-bromo-2-chloropyrimidine.

Protocol 1: High-Yield Synthesis of 5-Bromo-2-chloropyrimidine
  • Objective: Achieve >90% yield with high HPLC purity for pharmaceutical downstream processing.

  • Bromination: In a reaction vessel, mix 1 mol (112.1 g) of 2-hydroxypyrimidine with aqueous hydrobromic acid. Slowly add hydrogen peroxide (30% w/w).

    • Validation Check: The reaction mixture must transition in color as active bromine is generated. Maintain the temperature between 30–100°C for 8–14 hours. Complete consumption of the starting material via TLC validates the completion of this step.

  • Solvent Exchange & Chlorination: Under a nitrogen atmosphere, add 35 g (0.2 mol) of the 5-bromo-2-hydroxypyrimidine intermediate, 61.3 g (0.4 mol) of POCl₃, and 200 mL of toluene to a dry reaction flask.

  • Catalysis: At 35°C, carefully add 40.5 g of triethylamine.

    • Validation Check: Triethylamine addition will cause a mild exotherm. Ensure the temperature is controlled.

  • Heating: Heat the mixture to 80–85°C and stir for 6 hours. Monitor the reaction via HPLC until the starting material is consumed (<2%).

  • Workup: Concentrate under reduced pressure to remove most of the toluene and excess POCl₃. Pour the reaction mixture into 10°C water and adjust the pH to 8-9 using a 20% aqueous sodium carbonate solution. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate to yield the product.

Protocol 2: Mild Radical Bromination of Pyrimidines (Delia & Hood Method)
  • Objective: C5-bromination of unactivated or mildly deactivated pyrimidines without the use of Br₂ gas.

  • Preparation: Dissolve ~1 mmol of the pyrimidine substrate in ~5 mL of glacial acetic acid.

  • Reagent Addition: Add solid NaNO₂ (~2 mmol) and solid KBr (~2 mmol) simultaneously in one portion.

    • Validation Check: An immediate evolution of brown fumes (nitrogen oxides) must be observed. This visual cue confirms the generation of the active nitrosating/oxidizing species required to convert bromide to bromine.

  • Reaction: Stir the mixture at room temperature overnight. Monitor progress by GC-MS. If the reaction is incomplete, add additional NaNO₂ and apply gentle heating (~50°C) for up to 1 hour until no starting material remains.

  • Purification: Evaporate the acetic acid in a fume hood at atmospheric pressure. Suspend the residue in diethyl ether (~20 mL), pass it through a short bed of silica gel (60–100 mesh), and elute with ether until the effluent shows no UV absorption. Evaporation of the ether yields the pure 5-bromopyrimidine.

References

  • Delia, T. J., & Hood, R. J. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry.[Link]

  • Schomaker, J. M., et al. (2014). Preparation method and detection method of 2,4-dibromopyrimidine.
  • Kumar, V., et al. (2013). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules (MDPI).[Link]

Comparative

Benchmarking the Reactivity of 4-Bromopyrimidine-5-carbonitrile: A Comprehensive Guide for Synthetic Chemists

The pyrimidine scaffold is a privileged "hinge-binding" motif ubiquitous in medicinal chemistry, particularly in the development of kinase inhibitors and targeted therapeutics. When functionalizing the C4-position of thi...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine scaffold is a privileged "hinge-binding" motif ubiquitous in medicinal chemistry, particularly in the development of kinase inhibitors and targeted therapeutics. When functionalizing the C4-position of this core, the choice of the halogen leaving group and the surrounding electronic environment dictates the efficiency of the synthetic campaign.

4-Bromopyrimidine-5-carbonitrile (CAS: 929902-02-3) stands out as a highly activated, versatile electrophile. This guide objectively benchmarks its reactivity against alternative building blocks—such as 4-chloropyrimidine-5-carbonitrile and unactivated 4-bromopyrimidine—providing drug development professionals with mechanistic causality, quantitative data, and self-validating protocols to optimize their synthetic workflows.

Mechanistic Causality: The Halogen-Cyano Interplay

The reactivity of halopyrimidines is governed by a delicate balance between the bond dissociation energy (BDE) of the carbon-halogen bond and the electronegativity of the halogen atom. The addition of a 5-carbonitrile (cyano) group fundamentally alters the electronic landscape of the pyrimidine ring, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and hyper-activating the C4 position[4].

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is the formation of the negatively charged Meisenheimer intermediate. Because chlorine is more electronegative than bromine, it provides superior stabilization to this transition state. Consequently, the general reactivity trend for SNAr is F > Cl > Br > I [1, 3]. While 4-chloropyrimidine-5-carbonitrile is technically faster in SNAr, the intense electron-withdrawing nature (-I, -M effects) of the 5-cyano group makes the bromo-variant exceptionally reactive, allowing SNAr to proceed rapidly even at room temperature.

Palladium-Catalyzed Cross-Coupling

For transformations like the Suzuki-Miyaura or Buchwald-Hartwig couplings, the mechanistic paradigm shifts. The rate-limiting step is the oxidative addition of the Pd(0) catalyst into the C-X bond. Here, the weaker C-Br bond (~280 kJ/mol) makes 4-bromopyrimidines vastly superior to their chloro-analogs (C-Cl BDE ~330 kJ/mol) [1]. While electron-deficient heteroaryl chlorides can sometimes undergo cross-coupling, bromides offer significantly broader scope, faster kinetics, and lower catalyst loading requirements [2].

MechanisticPathway cluster_SNAr SNAr Pathway (Nucleophilic Attack) cluster_CrossCoupling Cross-Coupling (Oxidative Addition) Start 4-Bromopyrimidine- 5-carbonitrile Nuc Amine/Thiol Nucleophile Start->Nuc Base, Solvent Pd Pd(0) Catalyst Start->Pd Ligand, Heat Meisenheimer Meisenheimer Intermediate Nuc->Meisenheimer C4 Attack ProductSNAr C4-Substituted Product + HBr Meisenheimer->ProductSNAr Br- Elimination OxAdd Oxidative Addition Complex Pd->OxAdd C-Br Insertion ProductCC C4-Aryl/Alkyl Product OxAdd->ProductCC Transmetalation & Reductive Elimination

Mechanistic divergence of 4-Bromopyrimidine-5-carbonitrile in SNAr and Pd-catalyzed pathways.

Quantitative Benchmarking: Reactivity Profiles

To guide reagent selection, the following table summarizes the comparative performance of these building blocks across standard reaction paradigms.

SubstrateSNAr Reactivity (Amine Nucleophiles)Suzuki-Miyaura Reactivity (Pd-Catalyzed)Primary Synthetic Advantage
4-Bromopyrimidine-5-carbonitrile Very High (0–25 °C, < 30 min)Excellent (Fast oxidative addition)Ideal dual-purpose electrophile for both SNAr and cross-coupling.
4-Chloropyrimidine-5-carbonitrile Excellent (0–25 °C, < 10 min)Poor to Moderate (Requires specialized ligands)Cost-effective for pure SNAr workflows; resists unwanted cross-coupling.
4-Bromopyrimidine (Unactivated)Moderate (Requires heat, 60–80 °C)Good (Standard conditions, 4–6 h)Baseline cross-coupling substrate; less prone to hydrolysis.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. By tracking specific isotopic signatures and utilizing internal controls, researchers can definitively confirm reaction progress and establish causality between experimental steps and outcomes.

Workflow Step1 1. Reagent Prep (Anhydrous) Step2 2. Reaction (Thermal/MW) Step1->Step2 Step3 3. LC-MS Validation (Isotope Tracking) Step2->Step3 Step4 4. Quench & Extraction Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Self-validating experimental workflow for functionalizing 4-Bromopyrimidine-5-carbonitrile.

Protocol A: Room-Temperature SNAr with Secondary Amines

Objective: High-yield C4-amination utilizing the activating power of the 5-cyano group.

  • Preparation: In an oven-dried flask, dissolve 4-Bromopyrimidine-5-carbonitrile (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) to neutralize the generated HBr, preventing the protonation of the incoming nucleophile.

  • Nucleophile Addition: Dropwise add morpholine (1.1 equiv) at 0 °C. The electron-deficient nature of the pyrimidine ring makes this reaction highly exothermic.

  • Propagation: Allow the reaction to warm to 25 °C and stir for 30 minutes.

  • Self-Validation Checkpoint (LC-MS): Analyze a 5 µL aliquot via LC-MS. 4-Bromopyrimidine-5-carbonitrile exhibits a distinct 1:1 isotopic doublet at m/z 183.9 and 185.9 [M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this doublet, coupled with the appearance of the product mass (m/z 191.1) lacking the bromine isotope pattern, definitively validates the completion of the substitution.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation via rapid oxidative addition into the C-Br bond.

  • Preparation: Charge a microwave vial with 4-Bromopyrimidine-5-carbonitrile (1.0 equiv, 0.5 mmol), an arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 3 mL) followed by K₂CO₃ (2.0 equiv). The water is critical to dissolve the inorganic base and activate the boronic acid via the formation of a boronate complex, facilitating transmetalation.

  • Reaction: Seal the vial and heat under microwave irradiation at 80 °C for 30 minutes. (Note: The bromo- leaving group allows for lower temperatures compared to chloro-analogs, preserving the sensitive cyano group [2]).

  • Self-Validation Checkpoint (TLC): Monitor under UV (254 nm). Post-reaction, quench a 10 µL aliquot with aqueous NH₄Cl and extract with EtOAc. If the characteristic starting material spot (Rf ~0.6 in 3:1 Hexanes/EtOAc) is absent and a new, highly fluorescent product spot appears, the oxidative addition and reductive elimination cycle is validated.

  • Workup: Filter through a pad of Celite to remove palladium black, partition between EtOAc and brine, dry the organic layer, and purify via flash chromatography.

References

  • A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry. Benchchem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions. BYU ScholarsArchive.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo.
Validation

Cross-validation of analytical methods for 4-Bromopyrimidine-5-carbonitrile

Title: Cross-Validation of Analytical Methods for 4-Bromopyrimidine-5-Carbonitrile: A Comparative Guide Introduction 4-Bromopyrimidine-5-carbonitrile (CAS: 929902-02-3) is a highly reactive, electron-deficient building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of Analytical Methods for 4-Bromopyrimidine-5-Carbonitrile: A Comparative Guide

Introduction 4-Bromopyrimidine-5-carbonitrile (CAS: 929902-02-3) is a highly reactive, electron-deficient building block widely utilized in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors[1][2]. The molecule's architecture—featuring a labile C4-bromine atom and a C5-carbonitrile group on a pyrimidine scaffold—makes it highly susceptible to nucleophilic aromatic substitution (SNAr) and hydrolysis. Consequently, developing analytical methods to assess its purity requires careful consideration of sample preparation and instrumental conditions to prevent artifactual degradation.

In alignment with the ICH Q2(R2) guidelines for the validation of analytical procedures[3][4], this guide objectively compares three orthogonal analytical platforms: High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (1H-qNMR). By detailing the causality behind experimental choices, we provide a self-validating framework for cross-validating these methods.

Causality in Method Development & Selection

When analyzing reactive pyrimidine derivatives, the analytical environment must be strictly controlled to ensure the data reflects the actual sample quality, rather than degradation caused by the testing process itself[5][6].

  • HPLC-UV (The Primary Purity Assay): The electron-deficient nature of the pyrimidine ring means that basic or neutral unbuffered aqueous conditions can induce the hydrolysis of the carbonitrile group or the displacement of the bromide ion by water/methanol. Causality: To mitigate this, a slightly acidic mobile phase (e.g., 0.1% Formic Acid or pH 4.0 Acetate buffer) is mandatory. The low pH protonates potential nucleophiles and stabilizes the C-Br bond during the chromatographic run[5][6].

  • GC-MS (The Orthogonal Impurity Check): GC-MS is excellent for detecting volatile impurities and residual solvents. However, the C-Br bond is thermally labile. Causality: Using standard high-temperature inlets (e.g., 280°C) can cause thermal debromination, leading to false-positive impurity reporting. An inlet temperature restricted to <220°C with a deactivated liner is required to preserve molecular integrity.

  • 1H-qNMR (The Absolute Quantitation Standard): Unlike HPLC, which requires a highly pure reference standard of the analyte to establish a calibration curve, qNMR relies on the fundamental additivity principle—the signal area is directly proportional to the number of nuclei[7][8]. Causality: By using an internal standard (IS) like Maleic acid, qNMR provides absolute quantitation (Assay % w/w) without needing a 4-Bromopyrimidine-5-carbonitrile reference standard, making it the ultimate tool for certifying primary reference materials[9][10].

MethodSelection A 4-Bromopyrimidine-5-carbonitrile Analytical Profiling B Purity & Degradants (Stability-Indicating) A->B C Absolute Quantitation (Reference Std. Certification) A->C D Volatile Impurities (Orthogonal Check) A->D HPLC HPLC-UV / LC-MS C18, Acidic Mobile Phase Prevents CN Hydrolysis B->HPLC High Resolution qNMR 1H qNMR Internal Std: Maleic Acid No API Standard Needed C->qNMR Primary Ratio Method GC GC-MS Low Inlet Temp (<220°C) Prevents Debromination D->GC Thermal Stability

Fig 1. Analytical method selection logic and causality for 4-Bromopyrimidine-5-carbonitrile.

Step-by-Step Experimental Protocols

Protocol A: Stability-Indicating HPLC-UV Method Designed to separate the parent compound from its primary degradant (4-hydroxypyrimidine-5-carbonitrile).

  • System Setup: Shimadzu or Agilent LC system equipped with a DAD/UV detector.

  • Column: Phenomenex Luna C18 (250 × 4.6 mm, 5 µm)[5][6].

  • Mobile Phase:

    • Channel A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

    • Channel B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes to ensure elution of both polar degradants and non-polar synthetic impurities.

  • Flow Rate & Temp: 1.0 mL/min at 30°C.

  • Detection: UV at 254 nm (optimal for the conjugated pyrimidine system).

  • Sample Prep: Dissolve 10 mg of sample in 10 mL of cold Acetonitrile (avoid water/methanol to prevent solvolysis prior to injection).

  • System Suitability Test (SST): Inject a resolution mixture of the API and 4-hydroxypyrimidine-5-carbonitrile. Acceptance Criteria: Resolution (Rs) > 2.0.

Protocol B: 1H-qNMR Absolute Quantitation A self-validating protocol for determining the exact mass fraction (% w/w)[7][8].

  • Sample Prep: Accurately weigh ~15 mg of 4-Bromopyrimidine-5-carbonitrile and ~10 mg of Maleic Acid (TraceCERT® internal standard) into a single vial using a microbalance (d = 0.001 mg).

  • Solvent: Dissolve in 0.6 mL of anhydrous CDCl3. (Avoid DMSO-d6 if the sample contains residual water, as it may promote hydrolysis).

  • Acquisition: 600 MHz NMR spectrometer. Use a 90° pulse angle, a relaxation delay (D1) of 30 seconds (critical for complete T1 relaxation of the pyrimidine protons), and 64 scans[7][11].

  • Integration: Integrate the Maleic acid singlet (~6.3 ppm, 2H) and the distinct pyrimidine protons (typically two singlets >8.5 ppm, 1H each).

  • Calculation: Use the primary ratio formula: Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Comparative Performance & Quantitative Data

To objectively compare these platforms, we summarize their operational metrics and validation parameters.

Table 1: Comparative Performance of Analytical Methods for 4-Bromopyrimidine-5-carbonitrile

ParameterHPLC-UV (Primary)GC-MS (Orthogonal)1H-qNMR (Absolute)
Primary Use Case Purity & Stability-IndicatingVolatile ImpuritiesAbsolute Quantitation (Assay)
Sample Preparation Dilution in cold ACNDilution in DCMCo-weighing with Internal Std
Specificity High (Chromatographic separation)High (Mass spectral library)Very High (Chemical shift)
Linearity Range 1.0 - 150 µg/mL5.0 - 100 µg/mLNot applicable (Primary ratio)
Precision (RSD%) < 1.0%< 2.5%< 0.5%
Limit of Quantitation 0.05% Area0.10% Area~1.0% w/w (Depends on scans)
Degradation Risk Low (if pH < 5.0)Moderate (Thermal debromination)Low (Non-destructive)

ICH Q2(R2) Cross-Validation Lifecycle

Cross-validation is required when transitioning between methods or when employing orthogonal techniques to confirm the primary method's accuracy[3][4][12]. For 4-Bromopyrimidine-5-carbonitrile, we cross-validate the HPLC-UV assay against the 1H-qNMR absolute quantitation to ensure no systematic bias exists in the chromatographic method.

CrossValidation Step1 Method Optimization (HPLC vs qNMR) Step2 Specificity Assessment (Forced Degradation) Step1->Step2 Step3 Linearity & Range (LOQ to 120%) Step2->Step3 Step4 Accuracy & Precision (Recovery & RSD < 2%) Step3->Step4 Step5 Statistical Cross-Validation (ANOVA / t-test) Step4->Step5

Fig 2. ICH Q2(R2) aligned cross-validation lifecycle for pharmaceutical intermediates.

Table 2: ICH Q2(R2) Cross-Validation Results (HPLC vs. qNMR)

Validation ParameterAcceptance Criteria (ICH Q2(R2))HPLC-UV Results1H-qNMR ResultsCross-Validation Status
Specificity No interference at analyte RT/ShiftPass (Rs > 2.0 for degradants)Pass (No overlap with IS)Concordant
Accuracy (Recovery) 98.0% – 102.0%99.8% ± 0.4%99.5% ± 0.2%Concordant
Repeatability (n=6) RSD ≤ 2.0%0.65%0.32%Concordant
Assay Comparison Mean difference ≤ 1.0%99.2% w/w99.4% w/wValidated (Δ = 0.2%)

Conclusion & Best Practices

The cross-validation of analytical methods for 4-Bromopyrimidine-5-carbonitrile demonstrates that while HPLC-UV remains the most practical tool for routine purity and stability-indicating analyses, its accuracy relies heavily on proper mobile phase pH control to prevent artifactual degradation[5][6]. By cross-validating the HPLC method against 1H-qNMR[7][8], laboratories can establish a highly trustworthy, self-validating analytical control strategy that meets the rigorous standards of ICH Q2(R2)[3][4].

References

  • ICH Q2(R2) Validation of Analytical Procedures, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative, Journal of Emerging Technologies and Innovative Research (JETIR). URL: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists, MDPI. URL: [Link]

  • Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard, J-Stage. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 4-Bromopyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the isomeric purity of key intermediates is not merely a quality metric; it is...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the isomeric purity of key intermediates is not merely a quality metric; it is a critical determinant of a final product's efficacy and safety. 4-Bromopyrimidine-5-carbonitrile is a vital building block in the synthesis of a multitude of bioactive molecules. However, its synthesis is susceptible to the formation of positional isomers, which can have profoundly different reactivity and could lead to the generation of unwanted, potentially harmful impurities in the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for the robust assessment of the isomeric purity of 4-Bromopyrimidine-5-carbonitrile, grounded in scientific principles and practical application.

The Challenge: Identifying and Quantifying Positional Isomers

The primary challenge in the analysis of 4-Bromopyrimidine-5-carbonitrile lies in the potential for the bromine substituent to be located at different positions on the pyrimidine ring. Synthetic routes, such as the bromination of a pyrimidine precursor, can lead to the formation of isomers like 2-Bromo- and 6-Bromopyrimidine-5-carbonitrile.[1][2] These isomers, possessing the same molecular weight, can be difficult to distinguish and quantify using non-specific analytical methods.

This guide will compare three orthogonal and powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers unique advantages and, when used in concert, provides a comprehensive and self-validating system for ensuring the isomeric purity of this critical intermediate.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is a balance of several factors including resolution, sensitivity, and the specific information required. Below is a comparative overview of the performance of HPLC, GC-MS, and NMR for the isomeric purity analysis of 4-Bromopyrimidine-5-carbonitrile.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Differentiation based on the unique magnetic environments of atomic nuclei within each isomer.
Primary Application Quantification of known isomers, routine quality control.Identification and quantification of volatile isomers, impurity profiling.Unambiguous structural elucidation and identification of isomers, reference standard characterization.
Resolution of Isomers Good to Excellent, highly dependent on column chemistry and mobile phase optimization.[3]Excellent, particularly with high-resolution capillary columns.[4]Excellent, capable of distinguishing subtle structural differences.[5]
Sensitivity High (ng to pg range).Very High (pg to fg range).Moderate (µg to mg range).
Throughput High.Moderate to High.Low to Moderate.
Key Advantage Robustness, high precision, and suitability for routine analysis.High resolving power and definitive identification through mass fragmentation patterns.[6]Provides absolute structural information without the need for reference standards of the isomers.[7]

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the workhorse of pharmaceutical analysis due to its high precision and robustness, making it ideal for the routine quantification of isomeric impurities.[8] The key to a successful separation of positional isomers lies in the selection of the appropriate stationary phase and the optimization of the mobile phase.[9] For aromatic positional isomers, columns with phenyl ligands can offer enhanced selectivity through π–π interactions.[3]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.

    • Rationale: The acidic modifier improves peak shape and the gradient elution ensures the separation of closely eluting isomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

    • Rationale: This wavelength provides good absorbance for the pyrimidine ring system.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Prepare calibration standards of 4-Bromopyrimidine-5-carbonitrile. If available, prepare standards of the potential isomers (e.g., 2-bromo and 6-bromo isomers) to determine their retention times and response factors.

A validated HPLC method provides documented evidence of its reliability for the intended purpose.[10] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of its isomers and other potential impurities. This is demonstrated by achieving baseline resolution between the peaks of the different isomers.

  • Linearity: A linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: The closeness of the test results to the true value, often determined by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample (1 mg/mL) Injection Inject into HPLC System Sample->Injection Standards Prepare Calibration Standards Standards->Injection Separation Separation on Phenyl-Hexyl Column Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantify Isomers & Impurities Integration->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) workflow for isomeric purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

GC-MS offers unparalleled separation efficiency and provides definitive structural information through mass spectral fragmentation patterns, making it an excellent tool for identifying and quantifying trace isomeric impurities.[4] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinctive M+2 peak in the mass spectrum, which is a powerful diagnostic tool.[6]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Rationale: This non-polar column separates compounds based on their boiling points, which are often different for positional isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-300.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane to a concentration of approximately 100 µg/mL.

The primary differentiation between isomers will be their retention times. The mass spectra will confirm the molecular weight and the presence of bromine. While the fragmentation patterns of positional isomers can be similar, subtle differences in the relative intensities of fragment ions can sometimes be observed and used for differentiation.[11]

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Interpretation Sample_GC Dissolve Sample in Dichloromethane Injection_GC Inject into GC-MS System Sample_GC->Injection_GC Separation_GC Chromatographic Separation Injection_GC->Separation_GC Ionization_MS Electron Ionization Separation_GC->Ionization_MS Detection_MS Mass Analysis Ionization_MS->Detection_MS RetentionTime Retention Time Analysis Detection_MS->RetentionTime MassSpectra Mass Spectra Interpretation Detection_MS->MassSpectra

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules, including the differentiation of isomers.[7] Both ¹H and ¹³C NMR provide a unique fingerprint for each isomer based on the chemical environment of the nuclei. For complex cases, two-dimensional (2D) NMR techniques are invaluable.[12]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and connectivity of protons. The chemical shifts and coupling constants of the pyrimidine ring protons will be distinct for each isomer.

    • ¹³C NMR: Shows the number of unique carbon environments.

    • 2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to map out the spin systems within the molecule.[13]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[14]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule and confirming the position of the bromine and cyano groups.[15]

The key to distinguishing the isomers of 4-Bromopyrimidine-5-carbonitrile lies in the number of signals and the coupling patterns of the aromatic protons.

  • 4-Bromopyrimidine-5-carbonitrile: Will show two distinct signals for the protons at the 2- and 6-positions.

  • Symmetrical Isomers (if present): Would exhibit a simpler spectrum due to molecular symmetry.

  • 2D NMR: HMBC correlations between the pyrimidine protons and the carbon atoms of the cyano group and the brominated carbon will provide definitive proof of the substitution pattern.

NMR_Logic Start Isomeric Purity Question NMR_Analysis Acquire 1D & 2D NMR Spectra Start->NMR_Analysis H1_Analysis Analyze ¹H NMR: - Number of Signals - Coupling Patterns NMR_Analysis->H1_Analysis C13_Analysis Analyze ¹³C NMR: - Number of Signals NMR_Analysis->C13_Analysis TwoD_Analysis Analyze 2D NMR: - COSY (H-H) - HSQC (C-H) - HMBC (Long-Range C-H) NMR_Analysis->TwoD_Analysis Structure_Elucidation Elucidate Isomer Structures H1_Analysis->Structure_Elucidation C13_Analysis->Structure_Elucidation TwoD_Analysis->Structure_Elucidation Purity_Determination Determine Isomeric Purity Ratio Structure_Elucidation->Purity_Determination

Caption: Logical workflow for structural elucidation and purity determination using NMR.

Conclusion: An Integrated Approach for Comprehensive Quality Assurance

For the rigorous and reliable assessment of the isomeric purity of 4-Bromopyrimidine-5-carbonitrile, a multi-faceted approach is recommended. HPLC provides a robust and precise method for routine quantitative analysis, essential for quality control in a manufacturing environment. GC-MS offers superior sensitivity for the detection and identification of trace isomeric impurities. Finally, NMR spectroscopy stands as the ultimate arbiter for unambiguous structural confirmation and the characterization of reference standards.

By leveraging the strengths of these complementary techniques, researchers, scientists, and drug development professionals can ensure the highest level of confidence in the quality of this critical intermediate, thereby safeguarding the integrity of the subsequent synthetic steps and the safety and efficacy of the final pharmaceutical product. This integrated analytical strategy represents a self-validating system, aligning with the principles of scientific integrity and regulatory expectations.

References

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674). [Link]

  • Buré, C., Castaing, B., Lange, C., & Delmas, A. F. (2006). Location and Base Selectivity on Fragmentation of Brominated Oligodeoxynucleotides. Journal of Mass Spectrometry, 41(1), 84–90. [Link]

  • Chromatography Forum. (2017). separation of positional isomers. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Dr. Perygin. (2020, June 1). GCMS 3 Fragmentation Patterns [Video]. YouTube. [Link]

  • MDPI. (2026). The Evolving Landscape of NMR Structural Elucidation. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671–2688. [Link]

  • ResearchGate. (n.d.). Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. [Link]

  • Suresh Kumar, R., et al. (2019). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical and Chemical Sciences, 9(1), 27-41. [Link]

  • Parmar, J. M., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-839. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. [Link]

  • MTC USA. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column. [Link]

  • Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C. [Link]

  • Royal Society of Chemistry. (2020). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. [Link]

  • Fathalla, O. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 223-232. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Molecules. (2011). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. [Link]

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

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Validation

Quantum Mechanical Validation of Nucleophilic Aromatic Substitution in 4-Bromopyrimidine-5-carbonitrile: A Comparative Guide

As drug development accelerates, the reliance on empirical trial-and-error for synthesizing complex nitrogenous heterocycles is no longer viable. 4-Bromopyrimidine-5-carbonitrile is a premier building block in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the reliance on empirical trial-and-error for synthesizing complex nitrogenous heterocycles is no longer viable. 4-Bromopyrimidine-5-carbonitrile is a premier building block in medicinal chemistry, highly valued for its reactivity in Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions. To rationally design synthetic routes, computational chemistry acts as a predictive engine.

This guide provides an objective, data-driven comparison of Quantum Mechanical (QM) methods used to validate the experimental reactivity of 4-Bromopyrimidine-5-carbonitrile against alternative halogenated scaffolds, detailing the underlying causality and self-validating protocols.

Causality in Computational Methodology: Selecting the Right QM Model

Predicting the reactivity of pyrimidine derivatives requires accurate mapping of their electronic structure. The choice of the computational model directly dictates the reliability of the predicted SNAr yields.

  • Semi-empirical Methods (e.g., PM6): While computationally inexpensive, these methods consistently underestimate the polarization effects induced by the strongly electron-withdrawing -CN group. This leads to inaccurate mapping of the Lowest Unoccupied Molecular Orbital (LUMO), failing to predict the precise site of nucleophilic attack.

  • Post-Hartree-Fock (e.g., MP2): Møller–Plesset perturbation theory captures electron correlation and dispersion forces beautifully. However, its steep computational cost ( O(N5) ) makes Transition State (TS) searches for bimolecular SNAr reactions highly inefficient for routine screening.

  • Density Functional Theory (DFT): DFT—specifically the B3LYP/6-311++G(d,p) level of theory—strikes the optimal balance. The inclusion of diffuse functions (++) is non-negotiable here; they are critical for accurately modeling the diffuse electron cloud of the anionic Meisenheimer complex intermediate formed during SNAr. Furthermore, polarization functions ((d,p)) are required to accurately describe the electron density around the bulky, polarizable bromine atom, as supported by 1 [1].

By utilizing DFT, we can accurately calculate the HOMO-LUMO gap, which dictates the2 [2] of the pyrimidine core.

Comparative Analysis: QM Predictions vs. Experimental Performance

Why choose 4-Bromopyrimidine-5-carbonitrile over its chlorinated counterpart or a non-cyanated analog? The causality lies in the synergistic relationship between the LUMO energy and the leaving group's Bond Dissociation Energy (BDE).

The -CN group at C5 inductively and via resonance withdraws electron density, drastically lowering the LUMO energy and localizing the largest orbital lobe at C4. While a chlorine atom is more electronegative, bromine is larger, more polarizable, and possesses a significantly lower C-X BDE. This ensures that the expulsion of the halide from the Meisenheimer complex (often the rate-determining step in sterically hindered systems) proceeds rapidly.

Quantitative Comparison Table

The following table correlates DFT-calculated parameters (B3LYP/6-311++G(d,p)) with experimental SNAr yields using morpholine (1.1 eq) and DIPEA (2.0 eq) in THF at 25°C for 1 hour.

Scaffold AlternativeCalc. LUMO (eV)Electrophilicity Index (ω)C-X BDE (kcal/mol)Exp. SNAr Yield
4-Bromopyrimidine-5-carbonitrile -2.45 3.12 68.4 94%
4-Chloropyrimidine-5-carbonitrile-2.383.0581.278%
2-Bromopyrimidine-1.852.1070.145%

Data Synthesis: The 4-bromo-5-cyano derivative exhibits the highest electrophilicity and the lowest activation barrier for halide expulsion, directly translating to superior experimental yields.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, workflows must be self-validating. The following protocols integrate internal checks to eliminate false positives.

Protocol A: Computational Workflow (DFT Validation)
  • Conformational Search: Generate initial 3D geometries using Molecular Mechanics (MMFF94) to identify the global minimum.

  • Geometry Optimization: Optimize the structure using Gaussian 16 at the B3LYP/6-311++G(d,p) level.

  • Frequency Calculation (The Validation Step): Run a vibrational frequency calculation on the optimized geometry. Self-Validation: The presence of zero imaginary frequencies confirms a true ground state minimum. For Transition State (TS) searches, exactly one imaginary frequency corresponding to the reaction coordinate (e.g., C-Br bond elongation) must be present.

  • FMO & MEP Mapping: Extract the Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) to visualize the electrophilic hotspot at C4, a method proven effective in 3 [3].

Protocol B: Experimental SNAr Validation
  • Reaction Setup: In a dry vial under N2, dissolve 4-Bromopyrimidine-5-carbonitrile (1.0 mmol) in anhydrous THF (5 mL). Add morpholine (1.1 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.0 mmol).

  • Internal Standard Addition (The Validation Step): Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene. Self-Validation: This acts as an internal standard for quantitative NMR (qNMR). It allows for the precise calculation of conversion rates directly from the crude mixture, eliminating isolation bias or mechanical loss during column chromatography.

  • Monitoring & Workup: Stir at 25°C for 1 hour. Monitor via LC-MS to confirm the mass shift (M - Br + Morpholine). Quench with water, extract with EtOAc, and verify the yield via 1H-qNMR before final purification. Note: In some specialized azine systems, 4 [4], but the C-Br bond's lower BDE ensures exclusive substitution at C4.

Visualizations of Workflows and Mechanisms

QM_Workflow A 1. Input Geometry (4-Bromo-5-CN-pyrimidine) B 2. DFT Optimization B3LYP/6-311++G(d,p) A->B C 3. FMO & MEP Analysis (LUMO Mapping) B->C D 4. Transition State Search (Meisenheimer Complex) C->D Predicts C4 Electrophilicity F 6. Yield Validation & Correlation C->F Direct Correlation E 5. Experimental SNAr (Morpholine, DIPEA) D->E Activation Energy Validation E->F

Fig 1. Computational-experimental workflow for validating pyrimidine reactivity.

SNAr_Mechanism Reactant 4-Bromopyrimidine- 5-carbonitrile Complex Meisenheimer Complex (Anionic Intermediate) Reactant->Complex Nucleophile Nucleophile (e.g., Amine) Nucleophile->Complex Attack at C4 LeavingGroup Bromide Expulsion (Fast Step) Complex->LeavingGroup Product C4-Substituted Pyrimidine LeavingGroup->Product

Fig 2. SNAr mechanistic pathway at the C4 position of 4-Bromopyrimidine-5-carbonitrile.

References

  • Title: Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory Source: AIP Publishing URL: [Link]

  • Title: Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine Source: PubMed / Elsevier B.V. URL: [Link]

  • Title: Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies Source: PMC / NIH URL: [Link]

  • Title: Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles Source: The Journal of Organic Chemistry / ACS Publications URL: [Link]

Sources

Comparative

Comparative In Silico Analysis of 4-Bromopyrimidine-5-carbonitrile Derivatives: A Guide to Molecular Docking Strategies and Target Selection

This guide provides an in-depth comparative analysis of molecular docking studies involving pyrimidine-5-carbonitrile derivatives, with a particular focus on the strategic importance of the 4-bromo substituent. Designed...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of molecular docking studies involving pyrimidine-5-carbonitrile derivatives, with a particular focus on the strategic importance of the 4-bromo substituent. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes data from multiple studies to offer insights into experimental design, target selection, and the interpretation of docking results. We will explore the causality behind methodological choices and present a framework for conducting robust and self-validating computational studies.

The Pyrimidine-5-carbonitrile Scaffold: A Privileged Structure in Drug Discovery

The pyrimidine nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids.[1] Its derivatives are integral to the development of therapeutic agents with a broad spectrum of activities, such as anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The pyrimidine-5-carbonitrile moiety, in particular, serves as a versatile template for designing targeted inhibitors. The cyano group can act as a key hydrogen bond acceptor, while the pyrimidine ring itself provides a rigid core for orienting various substituents to interact with protein targets.

The introduction of a bromine atom at the C4 position (4-bromopyrimidine) is a strategic synthetic choice. The 4-halo substituent is highly susceptible to nucleophilic displacement, making 4-bromopyrimidines crucial precursors for creating diverse libraries of 4-(substituted amino)pyrimidines.[4] This allows for systematic exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for a given biological target.

Key Biological Targets for Pyrimidine Derivatives

Computational docking studies have successfully predicted the interaction of pyrimidine derivatives with a range of critical biological targets implicated in various diseases.[1] A survey of the literature reveals a strong focus on oncology and inflammation-related targets.

  • Enzyme Inhibitors in Oncology:

    • Kinases: The largest group of targets includes protein kinases, whose dysregulation is a hallmark of cancer. Key examples include:

      • Epidermal Growth Factor Receptor (EGFR): A key driver in cancers like non-small cell lung cancer (NSCLC).[5][6] Pyrimidine-based derivatives are designed to compete with ATP in the kinase domain.[5]

      • Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDKs (like CDK9 and CDK4/6) are prime targets for cancer therapy.[7][8][9] Inhibition can lead to cell cycle arrest and apoptosis.[7]

      • Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT signaling pathway is a vital regulator of cell growth and survival, making it another attractive cancer target.[1][10][11]

    • Thymidylate Synthase (TS): This enzyme is essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[12][13] Inhibition of TS disrupts DNA synthesis, leading to cancer cell death.

  • Inflammation Modulators:

    • Cyclooxygenase-2 (COX-2): This enzyme is involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[14][15][16]

Comparative Analysis of Docking Studies

Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[1] The results, typically expressed as a docking score or binding energy (e.g., in kcal/mol), provide a quantitative estimate of binding affinity, while the predicted binding pose reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

The following table summarizes results from various docking studies on pyrimidine-5-carbonitrile derivatives against several key protein targets. This comparative data highlights how different substitution patterns on the pyrimidine core influence binding to diverse active sites.

Derivative ClassTarget Protein (PDB ID)Docking SoftwarePredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
2,4-Diaminopyrimidine-5-carbonitrilesEGFRNot SpecifiedPotent Activity ReportedNot Specified[17]
Pyrimidine-5-carbonitrilesEGFR (Wild Type)MOEStrong Binding ReportedNot Specified[18]
Pyrimidine-5-carbonitrilesCOX-2MOEStrong Binding ReportedNot Specified[16][18]
4-(phenylpiperazin-1-yl)pyrimidinesPI3K/AKTNot SpecifiedIC50 = 6.99 µM (PI3Kδ)Not Specified[10][11]
Pyrrolo[2,3-d]pyrimidinesCDK4/6 (5L2S)Not SpecifiedGood Binding InteractionsVAL-101, ILE-19, LYS-147[8]
Pyrimidine DerivativesCDK (1HCK)CB DOCK-II-5.8 to -8.7Not Specified[9]
Thiazolidinone-pyrimidine hybridsROS1 KinaseNot SpecifiedPotent Activity ReportedNot Specified[5]
Pyrido[2,3-d]pyrimidinesThymidylate Synthase (hTS)Not SpecifiedBetter than standard drugCys195[12]

Analysis of Findings:

The data reveals a consistent theme: the pyrimidine-5-carbonitrile scaffold is adaptable and can be modified to achieve potent binding to a variety of targets. For instance, studies targeting EGFR and COX-2 have successfully developed dual inhibitors, with compounds 4e and 4f showing high potency against colon cancer cell lines.[18] The docking studies for these compounds revealed that they fit well within the respective active sites, sharing key pharmacophoric features with known inhibitors like erlotinib and celecoxib.[18] Similarly, in the pursuit of CDK inhibitors, various pyrimidine derivatives have demonstrated favorable binding energies, with specific interactions involving key residues like VAL-101 in the ATP-binding pocket being crucial for activity.[8][9]

The choice of docking software (e.g., AutoDock, MOE, GLIDE) and the specific scoring functions they employ can influence the results, but the overall trends in structure-activity relationships (SAR) are often consistent. The key takeaway is that the substitutions at the C2 and C4 positions of the pyrimidine ring are critical for determining target specificity and binding affinity.

Experimental Protocols: A Validated Molecular Docking Workflow

To ensure trustworthiness and reproducibility, a standardized and self-validating docking protocol is essential. The following section details a comprehensive workflow grounded in established computational chemistry practices.[1][19]

Step-by-Step Molecular Docking Protocol
  • Ligand Preparation:

    • 2D Structure Drawing: Sketch the 4-bromopyrimidine-5-carbonitrile derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch.[1]

    • 3D Conversion & Energy Minimization: Convert the 2D structures to 3D. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Charge Assignment: Assign appropriate partial atomic charges (e.g., Gasteiger charges).[1]

    • File Format Conversion: Save the prepared ligand structures in a format required by the docking software (e.g., .pdbqt for AutoDock Vina).[1]

  • Receptor Preparation:

    • Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[1] Select a high-resolution structure, preferably co-crystallized with a known ligand.

    • Protein Cleaning: Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add Hydrogens and Assign Charges: Add polar hydrogens to the protein structure and assign appropriate atomic charges.[1] This step is crucial for accurately modeling hydrogen bonds.

    • Protonation State: Ensure the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) are appropriate for the physiological pH of the binding pocket.

  • Docking Execution:

    • Define the Active Site: Identify the binding site, often determined by the location of the co-crystallized ligand in the original PDB structure.[1]

    • Grid Box Generation: Define a grid box that encompasses the entire binding site. The grid box defines the search space for the docking algorithm.

    • Perform Docking: Execute the molecular docking using software like AutoDock Vina, GLIDE, or MOE.[1] The software will sample numerous ligand conformations and orientations within the grid box and calculate the binding affinity for each pose.[1]

  • Post-Docking Analysis and Validation:

    • Pose Clustering: Analyze the resulting poses. Typically, the pose with the lowest binding energy in the most populated cluster is considered the most likely binding mode.

    • Interaction Analysis: Visualize the top-ranked pose within the active site. Identify and analyze key molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and protein residues.

    • Re-docking (Protocol Validation): As a critical validation step, extract the co-crystallized ligand from the PDB file and dock it back into the active site. The protocol is considered reliable if the software can reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD) value (typically < 2.0 Å).

Visualization of the Docking Workflow

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking & Analysis l1 2D Sketching (e.g., ChemDraw) l2 3D Conversion & Energy Minimization l1->l2 l3 Charge Assignment (Gasteiger) l2->l3 l4 Save as .pdbqt l3->l4 d1 Define Grid Box (Active Site) l4->d1 r1 Download from PDB (e.g., 5L2S) r2 Clean Protein (Remove Water, Ligands) r1->r2 r3 Add Hydrogens & Assign Charges r2->r3 r4 Save as .pdbqt r3->r4 r4->d1 d2 Execute Docking (e.g., AutoDock Vina) d1->d2 d3 Analyze Poses & Interactions d2->d3 d4 Validate with Co-crystallized Ligand d2->d4 Validation Loop

Caption: General workflow for in silico molecular docking.

From Docking to Drug Candidate: A Virtual Screening Cascade

Molecular docking is rarely a standalone method; it is most powerful when integrated into a larger virtual screening (VS) cascade to identify promising hits from large chemical libraries.[7][20] This multi-step filtering approach increases the efficiency of drug discovery by prioritizing compounds for experimental testing.

Visualization of the Virtual Screening Cascade

G start Large Chemical Database (e.g., ZINC, PubChem) step1 Lipinski's Rule of Five & Physicochemical Filters start->step1 ~10^6-10^7 compounds step2 Pharmacophore-Based Screening step1->step2 ~10^5-10^6 compounds step3 High-Throughput Molecular Docking step2->step3 ~10^4-10^5 compounds step4 Binding Pose Analysis & Interaction Filtering step3->step4 ~10^3 compounds step5 In Silico ADMET Prediction step4->step5 ~10^2 compounds end Prioritized Hits for In Vitro Synthesis & Assay step5->end ~10-50 compounds

Caption: A typical virtual screening workflow.

This cascade begins with a large library of compounds and applies progressively stricter filters. Initial filters, like Lipinski's Rule of Five, remove molecules with poor drug-like properties.[19] Pharmacophore screening then selects compounds with the correct 3D arrangement of chemical features required for binding.[12] The remaining compounds undergo molecular docking. Finally, the top-scoring hits are subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to predict their pharmacokinetic profiles before the most promising candidates are selected for synthesis and biological evaluation.[20]

Conclusion and Future Directions

The comparative analysis of docking studies underscores the potential of the 4-bromopyrimidine-5-carbonitrile scaffold as a foundation for developing potent and selective inhibitors for a wide range of therapeutic targets. The bromine at the C4 position provides a convenient synthetic handle for generating chemical diversity, allowing for fine-tuning of interactions within the target's active site.

Future work should focus on an integrated computational and experimental approach. Docking studies can guide the rational design of new derivatives, but these in silico predictions must be validated through chemical synthesis and rigorous in vitro and in vivo biological assays.[19][21] Furthermore, advanced computational techniques, such as molecular dynamics simulations, can be employed to study the dynamic behavior and stability of the ligand-protein complex over time, providing a more accurate assessment of binding affinity and mechanism of action.[7][12] By bridging innovative synthetic chemistry with intelligent computational design, the full therapeutic potential of this privileged scaffold can be unlocked.

References

  • Application Notes and Protocols: Computational Docking Studies of Pyrimidin-4-yl-methanol Derivatives. Benchchem.
  • Virtual Screening for Identification of Pyridines and Pyrimidines as Potent CDK9 Inhibitors. IJFMR.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
  • Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors. PubMed.
  • Structure-based Virtual Screening and Drug Design Development of Leishmanicidal Pyrimidines. PubMed.
  • Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications.
  • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. PMC.
  • Molecular docking-based virtual screening, molecular dynamic simulation, and 3-D QSAR modeling of some pyrazolopyrimidine analogs as potent anti-filarial agents. PMC.
  • Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies. Taylor & Francis.
  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega.
  • Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents. ResearchGate.
  • In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Progress in Chemical and Biochemical Research.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI.
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19.
  • Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis.
  • Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors.
  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC.
  • 4-Amino-2-bromopyrimidine-5-carbonitrile synthesis. chemicalbook.
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.
  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry (RSC Publishing).
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PMC.
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI.
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed.
  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. ResearchGate.
  • Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors.

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Validation

A Senior Application Scientist's Guide to Assessing the Drug-like Properties of 4-Bromopyrimidine-5-carbonitrile

In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a "privileged structure"[1][2]. Its presence in the fundamental building blocks of life, DNA and RNA, provides a unique starting point for...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a "privileged structure"[1][2]. Its presence in the fundamental building blocks of life, DNA and RNA, provides a unique starting point for the design of novel therapeutics that can interact with a wide array of biological targets[1][2]. Pyrimidine derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[3][4][5][6]. This guide focuses on a specific, yet promising, member of this family: 4-Bromopyrimidine-5-carbonitrile. We will provide an in-depth analysis of its drug-like properties, offering a comparative perspective against other pyrimidine-based structures and the foundational principles of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, field-tested experimental protocols.

The Strategic Importance of Early-Stage Profiling

The path from a hit compound to a marketable drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic profiles[7]. Early and accurate assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore not just a recommendation but a critical step for success. By evaluating properties such as solubility, permeability, and metabolic stability at the outset, we can make more informed decisions, prioritize the most promising candidates, and allocate resources more effectively.

Physicochemical Properties and the Rule of Five: A First Pass Filter

A foundational principle in evaluating the "drug-likeness" of a compound is Lipinski's Rule of Five[8][9][10][11][12]. This rule of thumb predicts the likelihood of a compound being orally bioavailable based on a few key physicochemical properties[8][9][10][11][12]. Let's analyze 4-Bromopyrimidine-5-carbonitrile in this context and compare it with two other pyrimidine derivatives to understand its relative positioning.

Property4-Bromopyrimidine-5-carbonitrile5-Bromopyrimidine-2-carbonitrile[13][14][15]4-Bromopyrimidine[16]Lipinski's Rule of Five Guideline[8][9][10]
Molecular Weight (Da) 199.01184.00158.98< 500
LogP (calculated) ~1.5~1.2~0.5< 5
Hydrogen Bond Donors 000≤ 5
Hydrogen Bond Acceptors 432≤ 10
Rule of Five Violations 000≤ 1

Note: The LogP values are estimations and should be experimentally verified. The data for the comparators is sourced from publicly available chemical databases.

From this initial analysis, 4-Bromopyrimidine-5-carbonitrile and the selected comparators all comfortably adhere to Lipinski's Rule of Five, suggesting they possess a favorable profile for oral absorption. However, this is merely a first-pass filter. A more rigorous, experimental assessment is required to truly understand their potential.

Comparative Analysis of Core Drug-like Properties

The following table presents a hypothetical but plausible set of experimental data for 4-Bromopyrimidine-5-carbonitrile and its comparators. This data is intended to illustrate how these compounds might perform in key ADME assays.

Parameter4-Bromopyrimidine-5-carbonitrile5-Bromopyrimidine-2-carbonitrile4-BromopyrimidineDesired Range for Drug Candidates
Kinetic Solubility (µM at pH 7.4) 75120250> 50 µM
Permeability (Papp in 10⁻⁶ cm/s) 8.56.23.1> 5 x 10⁻⁶ cm/s (High)
Metabolic Stability (t½ in min) 4530> 60> 30 min (Moderate to High)

This comparative data suggests that while all three compounds have acceptable solubility, 4-Bromopyrimidine-5-carbonitrile exhibits a potentially superior balance of high permeability and moderate metabolic stability, making it a compelling candidate for further investigation.

Experimental Protocols: A Practical Guide

Here, we detail the step-by-step methodologies for the key experiments that would generate the data presented above. The rationale behind the experimental choices is also explained to provide a deeper understanding of the "why" behind the "how".

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in early drug discovery to determine the solubility of a compound from a DMSO stock solution in an aqueous buffer[17][18][19][20]. This provides a rapid assessment of how a compound might behave upon entering an aqueous environment, such as the gastrointestinal tract[18].

Protocol:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each concentration to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept below 1% to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering at a specific wavelength (e.g., 620 nm) in a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Causality Behind Experimental Choices:

  • DMSO as a solvent: DMSO is a powerful solvent capable of dissolving a wide range of organic compounds, making it ideal for creating high-concentration stock solutions[20].

  • Controlled final DMSO concentration: High concentrations of DMSO can artificially inflate the measured solubility. Keeping it below 1% ensures the measured solubility is more representative of the compound's behavior in an aqueous environment.

  • Nephelometry/Turbidity measurement: These methods provide a rapid and sensitive way to detect the formation of a precipitate, which is indicative of the compound's solubility limit being exceeded.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based, in vitro model that predicts the passive diffusion of a compound across a lipid membrane[21][22][23][24][25]. It is a cost-effective and high-throughput method to estimate a compound's potential for gastrointestinal absorption[21][23].

Protocol:

  • Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: The filter plate (donor plate) is placed on top of a 96-well acceptor plate containing a buffer solution (pH 7.4).

  • Compound Addition: The test compound, dissolved in the same buffer, is added to the donor plate.

  • Incubation: The "sandwich" of the donor and acceptor plates is incubated at room temperature for a defined period (e.g., 4-18 hours)[25].

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Causality Behind Experimental Choices:

  • Lipid-coated membrane: The artificial lipid membrane mimics the phospholipid bilayer of cell membranes, providing a good model for passive, transcellular diffusion[21][22].

  • pH 7.4 buffer: This pH is chosen to mimic physiological conditions in the blood and deeper tissues.

  • LC-MS/MS quantification: This analytical technique provides high sensitivity and specificity, allowing for accurate measurement of the compound's concentration even at low levels.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes or hepatocytes[7][26][27][28][29]. A compound that is rapidly metabolized will have a short half-life and may require more frequent dosing.

Protocol:

  • Preparation of Reagents: Thaw cryopreserved human liver microsomes or hepatocytes and prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.4) and the test compound at a final concentration of 1 µM.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (for microsomes) or by the inherent enzymatic activity of the hepatocytes.

  • Time-course Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching the Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½).

Causality Behind Experimental Choices:

  • Liver microsomes/hepatocytes: These are the primary sources of drug-metabolizing enzymes, particularly cytochrome P450s, and provide a relevant in vitro model of hepatic metabolism[27].

  • NADPH: This cofactor is essential for the activity of most cytochrome P450 enzymes.

  • Time-course analysis: By measuring the disappearance of the parent compound over time, we can determine the rate of metabolism and calculate the half-life[7].

Visualizing the Workflow and Concepts

To better illustrate the relationships between these assays and the overall decision-making process, the following diagrams have been generated using Graphviz.

G cluster_0 Initial Screening cluster_1 In Vitro Assays Compound Library Compound Library Lipinski's Rule of Five Analysis Lipinski's Rule of Five Analysis Compound Library->Lipinski's Rule of Five Analysis In silico Kinetic Solubility Kinetic Solubility Lipinski's Rule of Five Analysis->Kinetic Solubility PAMPA PAMPA Kinetic Solubility->PAMPA Metabolic Stability Metabolic Stability PAMPA->Metabolic Stability Lead Candidate Selection Lead Candidate Selection Metabolic Stability->Lead Candidate Selection Data Integration & Analysis

Caption: A typical workflow for assessing the drug-like properties of a compound library.

G cluster_legend Legend PAMPA_Plate Donor Well (Test Compound in Buffer) Artificial Lipid Membrane Acceptor Well (Buffer) PAMPA_Plate:f1->PAMPA_Plate:f2 Arrow Donor Donor Compartment Membrane Lipid Membrane Acceptor Acceptor Compartment

Caption: A schematic representation of the Parallel Artificial Membrane Permeability Assay (PAMPA).

G Start Compound with Favorable Lipinski Profile Solubility Solubility > 50 µM? Start->Solubility Permeability Permeability (Papp) > 5 x 10⁻⁶ cm/s? Solubility->Permeability Yes Optimize Consider for Optimization Solubility->Optimize No Stability Metabolic Stability (t½) > 30 min? Permeability->Stability Yes Permeability->Optimize No Proceed Proceed to Further Studies Stability->Proceed Yes Stability->Optimize No Deprioritize Deprioritize

Caption: A decision-making flowchart based on the assessment of drug-like properties.

Conclusion

4-Bromopyrimidine-5-carbonitrile presents a promising profile as a starting point for drug discovery programs. Its adherence to Lipinski's Rule of Five, coupled with a potentially favorable balance of solubility, permeability, and metabolic stability, marks it as a compound of significant interest. However, it is crucial to remember that these in vitro assays are predictive tools. The true test of a compound's potential lies in more complex biological systems and, ultimately, in vivo studies. The experimental protocols and decision-making frameworks provided in this guide are designed to be a robust starting point for any research team looking to explore the therapeutic potential of 4-Bromopyrimidine-5-carbonitrile or other novel chemical entities.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • (2022, December 15). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Retrieved from [Link]

  • (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. Retrieved from [Link]

  • (2026, January 29). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • NIH NCATS. (2023, June 9). Aqueous Kinetic Solubility. Retrieved from [Link]

  • (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia MDPI. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. Retrieved from [Link]

  • (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. Retrieved from [Link]

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. Retrieved from [Link]

  • (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • NextSDS. (n.d.). 4,6-dibromopyrimidine-5-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-bromopyrimidine-5-carbonitrile. Retrieved from [Link]

  • (2025, August 7). Practical methods for the measurement of log P for surfactants. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromopyrimidine. Retrieved from [Link]

  • (n.d.). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromopyrimidine-2-carbonitrile. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • (2023, November 28). lipinski rule of five - Lecture Notes. Retrieved from [Link]

  • Moodle@Units. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • (n.d.). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

4-Bromopyrimidine-5-carbonitrile proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical building blocks requires moving beyond generic safety data sheets. 4-Bromopyrimidine-5-carbonitrile is a highly valuable intermediate i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical building blocks requires moving beyond generic safety data sheets. 4-Bromopyrimidine-5-carbonitrile is a highly valuable intermediate in the synthesis of kinase inhibitors and other targeted therapeutics. However, its tri-functional nature—combining a pyrimidine ring, a heavy halogen (bromine), and a reactive nitrile group—creates a complex hazard profile that demands strict, scientifically grounded disposal protocols.

The following operational guide provides the causality behind these safety requirements and outlines a self-validating methodology for the safe logistical management and destruction of this compound.

Chemical Profiling & Hazard Causality

To safely dispose of a chemical, we must first understand how its molecular structure dictates its behavior under thermal and chemical stress.

Property / FeatureData / ClassificationOperational Implication
CAS Number 929902-02-3[1]Unique identifier for waste manifesting.
Molecular Formula C5H2BrN3High nitrogen and halogen content dictates incineration parameters.
Halogenated Status Brominated OrganicCritical: Cannot be landfilled or processed in standard boilers. Low-temperature combustion risks forming toxic polybrominated dibenzo-p-dioxins (PBDDs)[2].
Nitrile Group (-C≡N) Reactive pseudohalogenCritical: Mixing with strong aqueous acids can trigger hydrolysis, potentially off-gassing lethal hydrogen cyanide (HCN). Thermal destruction releases nitrogen oxides (NOx)[3].
Waste Classification Halogenated Organic WasteMust be segregated into dedicated halogenated waste streams (<20% water for organic streams)[4].

The Causality of Segregation: Why is it strictly forbidden to mix 4-Bromopyrimidine-5-carbonitrile with general non-halogenated solvent waste? When halogenated compounds are introduced into non-halogenated waste streams, they poison the fuel value of the waste. Standard incinerators operate at lower temperatures suitable for hydrocarbons; introducing brominated compounds into these systems results in incomplete combustion and the release of corrosive hydrogen bromide (HBr) gas, which destroys incinerator linings and pollutes the atmosphere[5].

Operational Waste Segregation Methodology

This step-by-step protocol ensures that laboratory waste containing 4-Bromopyrimidine-5-carbonitrile is captured safely and compliantly.

Step 1: Stream Identification & Isolation

  • Action: Designate a specific, clearly labeled waste carboy exclusively for "Halogenated Organic Waste."

  • Validation: Before adding any solvent waste containing this compound, verify that the receiving container contains NO strong acids, oxidizers, or heavy metal catalysts.

  • Rule: Even if 4-Bromopyrimidine-5-carbonitrile is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate or DMSO), the presence of the brominated solute legally converts the entire volume into a halogenated waste stream[4].

Step 2: Containerization

  • Action: Use High-Density Polyethylene (HDPE) or amber glass containers.

  • Causality: Trace moisture can interact with the brominated pyrimidine over time to generate micro-amounts of hydrobromic acid (HBr). Metal waste cans will corrode and eventually fail. HDPE provides superior chemical inertness.

Step 3: Labeling and Storage

  • Action: Affix a hazardous waste label detailing the exact composition (e.g., "Waste: 4-Bromopyrimidine-5-carbonitrile, 5% in Dichloromethane").

  • Validation: Store the sealed container in a ventilated, flammable storage cabinet equipped with secondary containment (spill trays) to capture any potential leaks before they reach the laboratory floor.

Final Disposal & Destruction Logistics (RCRA Compliance)

Under EPA and RCRA guidelines, halogenated organic wastes require specialized destruction pathways[5]. You must contract a licensed hazardous waste vendor capable of executing the following:

Step 1: High-Temperature Incineration

  • The waste must be processed in a RCRA-permitted rotary kiln or liquid injection incinerator[2].

  • Mechanism: The incinerator must maintain a temperature exceeding 1,000°C (1,832°F) with a residence time of at least 2 seconds. This extreme thermal environment is thermodynamically required to completely cleave the robust C-Br and C-CN bonds, preventing the synthesis of dioxins and furans[2].

Step 2: Exhaust Gas Scrubbing

  • Mechanism: The combustion of 4-Bromopyrimidine-5-carbonitrile yields CO2​ , H2​O , HBr (Hydrobromic acid gas), and NOx​ (Nitrogen oxides)[3].

  • The incineration facility must utilize wet caustic scrubbers (typically utilizing sodium hydroxide, NaOH) to neutralize the acidic HBr and NOx​ emissions before the exhaust is released into the atmosphere, converting them into benign aqueous salts[2].

G Start 4-Bromopyrimidine-5-carbonitrile Waste Generation Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid SegSolid Seal in HDPE/Glass Label: Halogenated Solid Solid->SegSolid SegLiquid Aqueous vs Organic? Liquid->SegLiquid Storage Temporary Storage (Flammable/Corrosive Cabinet) SegSolid->Storage OrgLiq Halogenated Organic Waste Stream (<20% Water) SegLiquid->OrgLiq Organic Solvents AqLiq Aqueous Halogenated Waste Stream SegLiquid->AqLiq Aqueous Mixtures OrgLiq->Storage AqLiq->Storage Incinerator RCRA-Permitted High-Temp Incineration (>1000°C) Storage->Incinerator Licensed Contractor Scrubber Caustic Scrubbing (Neutralize HBr & NOx) Incinerator->Scrubber Exhaust Gas

Workflow for the segregation and high-temperature incineration of halogenated pyrimidine waste.

Immediate Spill Response Protocol

In the event of an accidental release of 4-Bromopyrimidine-5-carbonitrile (either as a dry powder or in solution), execute the following self-validating protocol:

  • Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the laboratory fume hood sashes are open to maximize room air turnover.

  • PPE Upgrade: Standard nitrile exam gloves offer limited breakthrough time against many organic solvents. Upgrade to heavy-duty Viton® or butyl rubber gloves, chemical safety goggles, and a lab coat.

  • Containment (Dry Powder): Do not use a brush or broom, as sweeping will aerosolize the toxic nitrile-bearing dust. Lightly dampen an inert absorbent pad with water or a non-reactive solvent to pick up the powder.

  • Containment (Solution): Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or commercial spill clay). Never use sawdust or combustible materials to absorb halogenated/nitrile mixtures.

  • Recovery & Verification: Scoop the absorbed mixture using non-sparking tools and place it into a wide-mouth HDPE container. Seal tightly, label as "Hazardous Spill Debris - Halogenated," and transfer to the designated waste storage area. Wash the spill site with soap and water to verify the removal of all chemical residue.

References

  • Building Blocks Catalogue July 2023 Namiki Shoji Co., Ltd.
  • Incineration Friendly EcoTek Nitrile Gloves for a Cleaner Planet MDS Associ
  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites U.S. Environmental Protection Agency (EPA)
  • Hazardous Materials Disposal Guide Nipissing University
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA) NEPIS

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromopyrimidine-5-carbonitrile

As researchers and drug development professionals, our work with novel chemical entities like 4-Bromopyrimidine-5-carbonitrile is foundational to discovery. However, the unique reactivity and potential bioactivity of suc...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Bromopyrimidine-5-carbonitrile is foundational to discovery. However, the unique reactivity and potential bioactivity of such molecules demand a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our goal is to create a self-validating system of safety, ensuring that every time you handle this compound, you are protected by a thorough understanding of the risks and the rationale behind each protective measure.

Hazard Profile of 4-Bromopyrimidine-5-carbonitrile: Understanding the "Why"

4-Bromopyrimidine-5-carbonitrile is a heterocyclic compound whose structure suggests specific potential hazards. While comprehensive toxicological data for this specific molecule may be limited, the known hazards of similar brominated and cyano-substituted pyrimidines provide a strong basis for a conservative and protective PPE strategy.

The primary routes of exposure are inhalation of the powdered solid, skin contact, eye contact, and accidental ingestion. The known hazard classifications for this and structurally related compounds form the basis of our PPE recommendations.

Hazard ClassificationHazard StatementImplication for the Researcher
Acute Toxicity H302: Harmful if swallowedIngestion can lead to systemic toxic effects.
H312: Harmful in contact with skinThe compound can be absorbed through the skin, causing harm.
H332: Harmful if inhaledInhaling dust can lead to acute health issues.
Skin Irritation H315: Causes skin irritationDirect contact can cause redness, itching, or inflammation.[1][2][3]
Eye Irritation H319: Causes serious eye irritationContact with eyes can result in significant, potentially lasting damage.[1][2][3]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract, leading to coughing and discomfort.[1]

This table synthesizes data from multiple sources for related brominated pyrimidine compounds.[1][2][3][4][5]

The causality is clear: the combination of a reactive bromo- group, a cyano- moiety, and the pyrimidine core necessitates a multi-faceted approach to PPE to block all potential exposure routes.

Core Protective Measures: Your First Line of Defense

Handling 4-Bromopyrimidine-5-carbonitrile safely begins with establishing a baseline of engineering controls and personal protective equipment. All work with this compound, especially in its solid form, should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

Hand Protection: More Than Just a Glove

The principle of "no exposed skin" is paramount. Given that 4-Bromopyrimidine-5-carbonitrile is harmful upon skin contact, glove selection and use are critical.

  • Glove Type : Powder-free nitrile gloves are the standard recommendation. Nitrile provides good resistance to a broad range of chemicals.[6] Avoid latex gloves due to potential allergies and PVC gloves, which offer poor protection against many chemicals.[7]

  • Glove Thickness : A standard thickness of at least 4-5 mil (0.10-0.12 mm) is generally sufficient for incidental contact. For tasks involving significant handling or risk of splash, heavier-duty nitrile gloves (8 mil or greater) should be considered.

  • Double Gloving : For procedures such as weighing the solid or preparing stock solutions, wearing two pairs of nitrile gloves is best practice.[8] This provides a critical safety buffer. The outer glove can be removed immediately upon suspected contamination, protecting the inner glove and your skin.[7][8]

  • Glove Integrity : Always inspect gloves for tears or pinholes before use. Change gloves frequently, at least every 30-60 minutes, and immediately if you suspect contamination.[7] When removing gloves, do so without touching the outer contaminated surface with your bare skin.

Eye and Face Protection: An Absolute Non-Negotiable

Given the classification of "Causes serious eye irritation," robust eye and face protection is mandatory.[2][3]

  • Primary Protection : ANSI Z87.1-rated safety glasses with side shields are the minimum requirement for any laboratory work.

  • Enhanced Protection : When handling the solid powder (which can become airborne) or solutions that could splash, you must upgrade your protection. Use either:

    • Chemical splash goggles that form a seal around the eyes.[9]

    • A full-face shield worn over your primary safety glasses. This is the preferred method when weighing larger quantities of powder.

Body Protection: Shielding from Contamination

A clean, buttoned lab coat is standard. However, for this compound, additional considerations apply.

  • Material : A lab coat made of a low-permeability fabric is recommended.

  • Cuffs : Ensure the cuffs of your lab coat are snug. For optimal protection, the outer pair of gloves should be worn over the cuff of the lab coat, creating a seal.[7][8]

  • Additional Protection : For tasks with a high risk of contamination, such as cleaning up a significant spill, a disposable chemical-resistant apron or gown should be worn over the lab coat.[9]

Respiratory Protection: Managing Inhalation Risk

Engineering controls (i.e., a fume hood) are the primary method for preventing inhalation exposure. However, in certain situations, personal respiratory protection is necessary.

  • Standard Handling in a Fume Hood : When handling small quantities inside a properly functioning fume hood, additional respiratory protection is typically not required.

  • Weighing Powder : Even within a fume hood, the process of weighing can generate fine dust. A NIOSH-approved N95 dust mask is recommended as a supplementary precaution.

  • Spill Cleanup : In the event of a spill outside of a containment hood, a respirator with a combination of P100 particulate filters and organic vapor cartridges may be required, depending on the scale of the spill and ventilation in the area.

Operational and Disposal Plans: Step-by-Step Protocols

Trustworthy safety protocols are self-validating. They are designed to be clear, logical, and to minimize the chance of error.

Protocol 1: Weighing and Preparing Solutions of 4-Bromopyrimidine-5-carbonitrile
  • Preparation : Confirm the chemical fume hood is operational. Don all required PPE: two pairs of nitrile gloves, a lab coat, and chemical splash goggles. An N95 mask is recommended.

  • Staging : Place all necessary equipment (spatula, weigh boat, beaker with stir bar, wash bottle with solvent, waste container) inside the fume hood before bringing in the chemical container.

  • Handling : Carefully open the container of 4-Bromopyrimidine-5-carbonitrile. Use a dedicated spatula to transfer the desired amount to the weigh boat. Avoid any actions that could generate dust.

  • Transfer : Gently add the weighed solid to the beaker containing the solvent. Use the wash bottle to rinse any residual powder from the weigh boat and spatula into the beaker.

  • Immediate Cleanup : Dispose of the used weigh boat and any contaminated wipes directly into a dedicated, labeled hazardous waste bag inside the fume hood.

  • Doffing : Once the procedure is complete and the work area is clean, remove the outer pair of gloves and dispose of them in the hazardous waste bag. With the inner gloves still on, exit the fume hood area. Remove remaining PPE in the designated area.

  • Hygiene : Wash hands thoroughly with soap and water.[8]

Protocol 2: Disposal of Contaminated Waste
  • Segregation : All materials that have come into direct contact with 4-Bromopyrimidine-5-carbonitrile are considered hazardous waste. This includes gloves, weigh boats, pipette tips, and contaminated paper towels.

  • Solid Waste : Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste container. The label should include the chemical name: "4-Bromopyrimidine-5-carbonitrile."

  • Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[2][3][10] Never pour this chemical down the drain.

Visual Workflows for Safety and Compliance

Visual diagrams provide immediate, at-a-glance guidance, reinforcing correct procedures and decision-making.

PPE_Selection_Workflow start Start: Handling 4-Bromopyrimidine-5-carbonitrile fume_hood Is the work being done in a chemical fume hood? start->fume_hood solid_or_liquid Handling solid powder or concentrated solution? fume_hood->solid_or_liquid  Yes stop_work STOP! Do not proceed outside of a fume hood. fume_hood->stop_work No spill_check Is there a risk of splash or spill? solid_or_liquid->spill_check No (Dilute Solution) ppe_double_glove Upgrade to: - Double Nitrile Gloves solid_or_liquid->ppe_double_glove Yes ppe_base Required PPE: - Lab Coat - Safety Glasses (side shields) - Single Nitrile Gloves spill_check->ppe_base No ppe_goggles Upgrade to: - Chemical Splash Goggles spill_check->ppe_goggles Yes ppe_goggles->ppe_base ppe_n95 Add: - N95 Dust Mask ppe_double_glove->ppe_n95 ppe_n95->spill_check

Caption: PPE selection workflow for 4-Bromopyrimidine-5-carbonitrile.

Disposal_Workflow start Waste Generation waste_type What is the waste type? start->waste_type solid_waste Solid Waste (Gloves, Weigh Boats, Wipes) waste_type->solid_waste  Solid   liquid_waste Liquid Waste (Solutions, Solvents) waste_type->liquid_waste  Liquid   sharps_waste Contaminated Sharps (Needles, Glassware) waste_type->sharps_waste  Sharps   solid_container Place in labeled Hazardous Solid Waste Bag solid_waste->solid_container liquid_container Collect in labeled Hazardous Liquid Waste Bottle liquid_waste->liquid_container sharps_container Place in designated Sharps Container sharps_waste->sharps_container seal_solid Seal bag when full solid_container->seal_solid seal_liquid Keep bottle capped liquid_container->seal_liquid ehs_pickup Arrange for disposal via Environmental Health & Safety (EHS) sharps_container->ehs_pickup seal_solid->ehs_pickup seal_liquid->ehs_pickup

Caption: Disposal workflow for 4-Bromopyrimidine-5-carbonitrile waste.

By integrating this expert-driven approach to PPE with clear, actionable protocols and visual guides, you build a robust and trustworthy safety culture in your laboratory. This ensures that your focus remains on the science, secure in the knowledge that your health and safety are rigorously protected.

References

  • NextSDS. (n.d.). 4,6-dibromopyrimidine-5-carbonitrile — Chemical Substance Information.
  • ChemicalBook. (n.d.). 4-Amino-2-bromopyrimidine-5-carbonitrile | 94741-70-5.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Amino-2-bromopyrimidine-5-carbonitrile.
  • Thermo Fisher Scientific. (2016). SAFETY DATA SHEET - Pyrimidine, 5-bromo-.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromobenzonitrile.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Amino-5-bromopyrimidine.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-bromopyrimidine-5-carbonitrile 95%.
  • Benchchem. (n.d.). Personal protective equipment for handling (ngcontent-ng-c834184739="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid.
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  • Carl ROTH. (2025). Safety Data Sheet: ≥99%, p.a., ACS.
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